Rhodium(III) sulfate
説明
Structure
2D Structure
特性
IUPAC Name |
rhodium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Rh/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFDDXXMOPZFFM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Rh+3].[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12Rh2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20890662 | |
| Record name | Rhodium(III) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red-yellow solid; [HSDB] Red or red-brown crystalline solid; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | Rhodium sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17104 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10489-46-0 | |
| Record name | Sulfuric acid, rhodium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010489460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, rhodium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhodium(III) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dirhodium trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Rhodium(III) Sulfate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodium(III) sulfate, with the chemical formula Rh₂(SO₄)₃, is a significant compound of rhodium, a rare and precious metal belonging to the platinum group.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, with a focus on its anhydrous and hydrated forms. It is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who are interested in the catalytic and chemical potential of this compound. The guide summarizes key quantitative data, outlines preparative methodologies, and discusses its applications, particularly in the realm of catalysis.
Physical Properties of this compound
This compound is typically encountered as a red or reddish-yellow crystalline solid in its anhydrous form.[2][3] It also exists in various hydrated forms, with the tetrahydrate (Rh₂(SO₄)₃·4H₂O) and a more yellow-colored tetradecahydrate being reported.[1][2] The physical properties can vary slightly depending on the degree of hydration.
A summary of the key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Notes |
| Chemical Formula | Rh₂(SO₄)₃ (anhydrous) | |
| Molecular Weight | 494.00 g/mol (anhydrous) | The molecular weight of the tetrahydrate is approximately 566.06 g/mol .[4] |
| Appearance | Reddish-yellow to beige-brown crystalline solid or powder.[2] | Hydrated forms can appear as a brownish-red liquid when in solution.[5] |
| Density | 1.217 g/cm³ (anhydrous) | Some sources report a density of 3.0 g/cm³ for the solid.[6] |
| Melting Point | Decomposes at >500°C.[7][8] | Does not exhibit a distinct melting point. |
| Boiling Point | Not applicable; decomposes. | |
| Solubility | Very soluble in water. Miscible with ethanol and a 3:1 ethanol/water mixture.[7][9][10][11] | The tetrahydrate is described as moderately soluble in water and acid.[1] |
Chemical Properties and Reactivity
This compound is a stable rhodium compound under recommended storage conditions. Its chemistry is characterized by the +3 oxidation state of the rhodium ion.
Thermal Decomposition: Upon heating, this compound decomposes at temperatures above 500°C.[8][9] The decomposition can release toxic gases and acid mists, including oxides of sulfur and rhodium compounds.[9][10]
Reactivity:
-
As a Lewis acid, this compound can form active catalytic species when coordinated with appropriate ligands.[5]
-
It is incompatible with bases, halides, and certain organic compounds such as cyclopentadiene and cyclopentanone oxime.[9][10]
-
Contact with metals should be avoided, and it can react with water to generate heat.[10]
Aqueous Chemistry: In aqueous solutions, this compound can undergo aquation, leading to an equilibrium between monomeric and oligomeric aqua sulfate complexes.[12] The speciation in solution can be complex and may influence its reactivity and catalytic activity.
Experimental Protocols: Synthesis of this compound
Several methods for the preparation of this compound have been reported. The choice of method can influence the form of the final product (anhydrous vs. hydrated).
Method 1: Oxidation of Rhodium Metal with Sulfuric Acid
This method is used to produce the anhydrous form of this compound.
-
Reactants: Rhodium metal and concentrated sulfuric acid.
-
Procedure: A mixture of rhodium metal and concentrated sulfuric acid is heated to 400°C. This reaction yields red, plate-shaped single crystals of anhydrous Rh₂(SO₄)₃.[2] If the reaction is carried out at a higher temperature of 475°C, the dihydrate (Rh₂(SO₄)₃·2H₂O) is formed.[2]
Method 2: Reaction of Rhodium(III) Hydroxide with Sulfuric Acid
This was one of the earliest reported methods for synthesizing this compound and typically yields hydrated forms.
-
Reactants: Rhodium(III) hydroxide and sulfuric acid.
-
Procedure: Rhodium(III) hydroxide is dissolved in sulfuric acid. Depending on the reaction conditions, different hydrates can be obtained.[2] For instance, a yellow tetradecahydrate and a red tetrahydrate have been reported.[2] A more recent patented method describes the dissolution of rhodium hydroxides in sulfuric acid at a molar ratio of Rh:H₂SO₄ between 1:6 and 1:16 at a temperature of 5-20°C. The resulting mixture is held at room temperature for at least 20 hours to allow the rhodium salt to form and be separated.[13]
The following diagram illustrates the general workflow for the synthesis of this compound from rhodium chloride, as described in a patented method.[13]
Caption: Synthesis workflow of this compound powder.
Applications in Research and Development
This compound is a versatile compound with significant applications in catalysis and materials science.
Catalysis: Rhodium compounds are renowned for their catalytic prowess, and this compound serves as a potent precursor for various catalytic applications.[5]
-
C-H Functionalization: Rhodium catalysts are effective in activating inert C-H bonds, enabling the direct introduction of functional groups in organic synthesis.[5]
-
Oxidation Reactions: It can be used to develop catalysts for the selective oxidation of alcohols and alkenes.[5] It has been used as an oxidation catalyst in organic reactions.[14]
-
Hydrogenation and Transfer Hydrogenation: Rhodium complexes derived from the sulfate are effective catalysts for hydrogenation reactions.[5]
-
Hydroformylation: Rhodium-based catalysts are used in the hydroformylation of olefins.[15]
-
Cycloaddition Reactions: Rhodium(II) catalysts, which can be derived from Rhodium(III) precursors, are widely used in cycloaddition reactions.[15]
-
Fuel Cells: In combination with platinum, this compound is used to form a Pt/Rh alloy electrocatalyst for the oxidation of ethanol in fuel cells.
The following diagram illustrates a generalized catalytic cycle involving a Rh(III) species for C-H activation.
Caption: Simplified Rh(III) catalytic cycle for C-H functionalization.
Materials Science:
-
Electroplating: this compound is used in electroplating to produce highly corrosion-resistant coatings. It is also used for decorative rhodium plating in jewelry and watches.[10]
Drug Development: While direct applications of this compound in drug development are not extensively documented in the provided search results, Rhodium(III) complexes, in general, have garnered significant attention as potential anticancer agents.[16] Their mode of action is often attributed to their ability to bind to DNA and inhibit proteins.[16] The catalytic properties of rhodium compounds also open avenues for their use in the synthesis of complex pharmaceutical molecules.
Safety and Handling
This compound is considered a hazardous substance. It is classified as an irritant to the eyes and skin and may cause respiratory irritation. It is also toxic. When heated to decomposition, it can emit toxic fumes.[9][10] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound. It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[8][9]
Conclusion
This compound is a compound with a rich chemistry and a growing number of applications, particularly in the field of catalysis. Its ability to serve as a precursor for highly active and selective catalysts makes it a valuable tool for organic synthesis and the development of new chemical processes. For researchers and professionals in drug development, the broader class of Rhodium(III) complexes holds promise for therapeutic applications. A thorough understanding of its physical and chemical properties is essential for its safe and effective use in both research and industrial settings.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. About: this compound [dbpedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. Rhodium Iii Sulfate at 25000.00 INR in Mumbai, Maharashtra | Evans Chem India Pvt. Ltd. [tradeindia.com]
- 7. chembk.com [chembk.com]
- 8. 10489-46-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | 10489-46-0 [chemicalbook.com]
- 10. This compound – دیجی متریالز [digimaterials.com]
- 11. chembk.com [chembk.com]
- 12. researchgate.net [researchgate.net]
- 13. RU2404129C2 - Method of obtaining yellow rhodium sulphate powder - Google Patents [patents.google.com]
- 14. This compound, anhydrous, powder, 99.9 trace metals basis 10489-46-0 [sigmaaldrich.com]
- 15. alfachemic.com [alfachemic.com]
- 16. Rhodium-based metallodrugs for biological applications: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Rhodium(III) sulfate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Physical Properties
Rhodium(III) sulfate is an inorganic compound that exists in both anhydrous and various hydrated forms. The anhydrous form, with the molecular formula Rh₂(SO₄)₃ , is a red crystalline solid.[1] The different forms of this compound are distinguished by their degree of hydration, which in turn affects their physical properties and CAS registry numbers.
A clear distinction between the common forms is crucial for experimental consistency:
| Form | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Anhydrous | 10489-46-0 | O₁₂Rh₂S₃ | 494.00 | Red-yellow solid |
| Tetrahydrate | 15274-78-9 | H₈O₁₆Rh₂S₃ | 566.06 | Brown crystalline solid |
| Other Hydrates | N/A | Rh₂(SO₄)₃·nH₂O | Variable | Yellow to red solids |
Data sourced from multiple chemical suppliers and databases.
The anhydrous form decomposes at temperatures above 500°C.[2] It is soluble in water and ethanol.[2][3] The density of a solution is approximately 1.217 g/mL at 25°C.[2][4]
Synthesis and Preparation: Experimental Protocols
The synthesis of this compound can be achieved through several methods, primarily involving the reaction of rhodium metal or its oxide/hydroxide with sulfuric acid. The specific conditions of the reaction dictate the hydration state of the final product.
Protocol 1: Synthesis of Anhydrous this compound
This method is suitable for obtaining the pure anhydrous compound.
Materials:
-
Rhodium metal powder
-
Concentrated sulfuric acid (98%)
Procedure:
-
In a suitable reaction vessel, combine rhodium metal powder with an excess of concentrated sulfuric acid.
-
Heat the mixture to 400°C under a fume hood with appropriate safety precautions.[1]
-
Maintain this temperature until the reaction is complete, which is indicated by the formation of a red crystalline solid.
-
Cool the reaction mixture and carefully isolate the solid product.
-
Wash the product with a suitable solvent to remove any unreacted sulfuric acid and dry thoroughly.
Protocol 2: Synthesis of Hydrated this compound (Yellow Form)
This protocol, adapted from patent literature, yields a hydrated form of this compound.
Materials:
-
Rhodium(III) chloride solution
-
Ammonia solution
-
Concentrated sulfuric acid
-
Ethyl alcohol
Procedure:
-
Start with a solution of rhodium(III) chloride.
-
Precipitate rhodium hydroxides by adding an ammonia solution until the pH of the solution is between 6 and 8.
-
Separate the resulting rhodium hydroxide precipitate from the mother liquor by filtration.
-
Wash the precipitate thoroughly with water.
-
Dissolve the washed rhodium hydroxides in concentrated sulfuric acid. The molar ratio of Rhodium to H₂SO₄ should be between 1:6 and 1:16. The reaction temperature should be maintained between 5-20°C.
-
Allow the reaction mixture to stand at room temperature for at least 20 hours.
-
Separate the formed rhodium sulfate salt from the mother solution.
-
Wash the salt with ethyl alcohol and then dry to obtain the yellow rhodium sulfate powder.[5]
A key consideration in the synthesis of hydrated rhodium sulfate is the control of the hydrolysis reaction. The neutralization of the rhodium sulfate concentrate with a mild base, such as ammonium hydroxide, should be performed at a temperature below 25°C to favor the formation of a specific sulfate complex with simple bridging between sulfate groups, which is desirable for electroplating applications.[6]
Applications in Catalysis and Organic Synthesis
This compound, particularly in solution, is a versatile precursor for the generation of active rhodium catalysts for a variety of organic transformations.[7] The Rh(III) center can act as a Lewis acid or be transformed into catalytically active species through ligand exchange.[7]
Key catalytic applications include:
-
C-H Functionalization: Rhodium catalysts are well-known for their ability to activate C-H bonds, enabling the direct formation of carbon-carbon and carbon-heteroatom bonds.[7]
-
Oxidation Reactions: It can be used to develop catalysts for the selective oxidation of alcohols and alkenes.[7]
-
Hydrogenation and Transfer Hydrogenation: Rhodium complexes derived from the sulfate salt are effective for various reduction reactions.[7]
-
S-S Bond Cleavage: Rhodium complexes can catalyze the cleavage of S-S bonds in disulfides, facilitating the synthesis of a diverse range of organosulfur compounds.[8]
While specific, detailed protocols for catalytic reactions using this compound as the direct catalyst are not extensively reported in readily available literature, it is typically used as a starting material to generate more complex rhodium catalysts in situ.
Experimental Workflow for Catalyst Preparation from this compound
References
- 1. finishing.com [finishing.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. proplate.com [proplate.com]
- 5. RU2404129C2 - Method of obtaining yellow rhodium sulphate powder - Google Patents [patents.google.com]
- 6. US6241870B1 - Rhodium sulfate compounds and rhodium plating - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Preparation of Anhydrous Rhodium(III) Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of anhydrous Rhodium(III) sulfate (Rh₂(SO₄)₃), a compound of interest in catalysis and materials science. This document outlines the primary synthetic methodologies, presents available quantitative data, and details the characterization of the final product.
Introduction
Anhydrous this compound is a reddish-yellow crystalline solid with the chemical formula Rh₂(SO₄)₃ and a molecular weight of 494.00 g/mol .[1] It is recognized for its applications as a plating reagent, a noble metal additive, and as a catalyst in various organic reactions, including the oxidation of ethanol in fuel cells.[2] The synthesis of the anhydrous form presents specific challenges, primarily related to the high temperatures required and the hygroscopic nature of the compound.
Synthetic Methodologies
Two primary routes for the synthesis of this compound have been identified: the direct oxidation of rhodium metal and the dehydration of hydrated this compound.
Direct Oxidation of Rhodium Metal
The most direct method for preparing anhydrous this compound involves the reaction of elemental rhodium with concentrated sulfuric acid at elevated temperatures.[3] This process yields red, plate-shaped single crystals of the anhydrous compound.[4]
Experimental Protocol:
-
Elemental rhodium is reacted with concentrated (97%) sulfuric acid.[4]
-
The reaction mixture is heated to 400°C.[3][4] At this temperature, the formation of anhydrous this compound is favored. It is noteworthy that conducting the reaction at a higher temperature of 475°C results in the formation of the dihydrate, Rh₂(SO₄)₃·2H₂O.[3][4]
-
The reaction is likely carried out in a sealed, acid-resistant vessel to prevent the decomposition of sulfuric acid and the loss of volatile products.
-
Upon completion of the reaction, the product, in the form of red crystals, would be isolated from the excess sulfuric acid. This may involve cooling the mixture, followed by filtration and washing with a suitable solvent that does not dissolve the product but removes any residual acid.
-
The final product should be dried and stored under anhydrous conditions to prevent the absorption of moisture.
A generalized workflow for this synthetic approach is illustrated in the diagram below.
References
Solubility of Rhodium(III) sulfate in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Rhodium(III) sulfate (Rh₂(SO₄)₃) in water and organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling existing qualitative descriptions, explaining the factors that influence solubility, and providing a detailed experimental protocol for determining solubility in a laboratory setting.
Overview of this compound Solubility
This compound is an inorganic compound that exists in both anhydrous and hydrated forms. Reports on its solubility are often qualitative and show significant variation, a phenomenon largely attributable to the compound's state of hydration. The energy required to overcome the crystal lattice structure during dissolution differs between the anhydrous salt and its hydrated counterparts, leading to different solubilities. Anhydrous forms are generally more soluble in water than their hydrated forms because the hydrates already have water molecules incorporated into their crystal structure.[1][2]
Solubility Data
Precise quantitative solubility values (e.g., in g/100 mL) for this compound are not consistently reported in standard chemical literature. However, various sources provide qualitative descriptors which are summarized below.
Table 1: Qualitative Solubility of this compound Forms
| Compound Form | Solvent | Reported Solubility |
| This compound (anhydrous) | Water | "very soluble"[3] |
| This compound (unspecified) | Water | "Soluble in water"[4], "Miscible with water"[5][6][7] |
| This compound tetrahydrate | Water | "Slightly soluble"[8], "moderately water and acid soluble"[8] |
| This compound (unspecified) | Ethanol | "Miscible with water, ethanol and with a 3:1 ethanol/water mixture"[5][6][7] |
| This compound (unspecified) | 3:1 Ethanol/Water Mixture | "Miscible with water, ethanol and with a 3:1 ethanol/water mixture"[5][6][7] |
| This compound (unspecified) | Nonpolar organic solvents (e.g., benzene, toluene) | Expected to be insoluble, as is common for inorganic salts. |
The conflicting reports, particularly for solubility in water, highlight the critical importance of specifying the hydration state of the compound when discussing its solubility. The term "miscible" is likely used in the context of commercially available rhodium sulfate solutions, which are often sold as aqueous solutions with a specific concentration, such as ~8% in water.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, direct experimental determination is necessary. The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9][10]
Principle
An excess amount of the solid solute (this compound) is added to a specific solvent. The mixture is agitated at a constant temperature for an extended period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the solute in the resulting saturated solution is then measured, representing the solubility at that temperature.[9]
Materials and Equipment
-
This compound (specify anhydrous or hydrated form)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Analytical balance
-
Glass vials or flasks with screw caps
-
Thermostatically controlled orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, ICP-MS for rhodium content, or gravimetric analysis)
Step-by-Step Methodology
-
Preparation : Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial.[11]
-
Solvent Addition : Add a known volume or mass of the chosen solvent to the vial.
-
Equilibration : Securely cap the vial and place it in a thermomixer or orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture at a consistent speed (e.g., 300 RPM) for a sufficient period to reach equilibrium, typically 24 to 72 hours.[11] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.
-
Phase Separation : After equilibration, remove the vial and let the undissolved solid settle. To separate the saturated solution from the solid, centrifuge the vial at high speed.[9]
-
Sample Collection : Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[9] This step must be performed carefully to avoid disturbing the solid pellet.
-
Quantification :
-
Accurately dilute a known volume of the clear filtrate with the appropriate solvent.
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to determine the rhodium concentration, from which the salt concentration can be calculated.
-
Alternatively, for a non-volatile solute in a volatile solvent, a gravimetric method can be used: a known volume of the filtrate is evaporated to dryness, and the mass of the remaining solid is measured.
-
-
Data Reporting : Express the solubility in standard units, such as mg/mL, g/100 mL, or mol/L, and report the temperature at which the measurement was made.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between factors influencing solubility.
Caption: Generalized workflow for the shake-flask solubility determination method.
Caption: Key factors influencing the solubility of this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Sulfuric acid, rhodium(3+) salt (3:2) | O12Rh2S3 | CID 159290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 10489-46-0 [chemicalbook.com]
- 6. This compound – دیجی متریالز [digimaterials.com]
- 7. 10489-46-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. americanelements.com [americanelements.com]
- 9. benchchem.com [benchchem.com]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. quora.com [quora.com]
An In-depth Technical Guide to the Crystal Structure and Hydrates of Rhodium(III) Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and various hydrated forms of Rhodium(III) sulfate (Rh₂(SO₄)₃). The information presented herein is compiled from peer-reviewed scientific literature and chemical databases, offering a valuable resource for researchers in chemistry, materials science, and drug development.
Introduction to this compound
This compound is an inorganic compound that exists in both anhydrous and various hydrated forms.[1] The anhydrous form is a red crystalline solid, while the hydrates can range in color from red to yellow.[1][2] These compounds are of significant interest due to their applications in catalysis, electroplating, and as precursors for the synthesis of other rhodium compounds.[2] Understanding the crystal structure and the nature of hydration is crucial for controlling the properties and reactivity of these materials.
Crystal Structure of Anhydrous this compound and its Dihydrate
Detailed crystallographic studies have been conducted on the anhydrous form and a dihydrate of this compound. The key crystallographic parameters are summarized in the table below.
| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) |
| Anhydrous this compound | Rh₂(SO₄)₃ | Trigonal | R-3 | a = 8.068(1), c = 22.048(4) |
| This compound Dihydrate | Rh₂(SO₄)₃·2H₂O | Orthorhombic | Pnma | a = 9.2046(2), b = 12.4447(3), c = 8.3337(2) |
Hydrates of this compound
This compound is known to form several stable hydrates. While detailed crystal structures for all hydrates are not available in the current literature, significant characterization has been performed on some of them. Early reports mentioned a yellow tetradecahydrate and a red tetrahydrate, and subsequent investigations have also identified a hexahydrate.[1]
A well-characterized highly hydrated form is [Rh(H₂O)₆]₂(SO₄)₃·5H₂O. The crystallographic data for this compound is presented below.
| Compound | Formula | Crystal System | Space Group | Lattice Parameters |
| Hexaaquathis compound Pentahydrate | [Rh(H₂O)₆]₂(SO₄)₃·5H₂O | Monoclinic | P2₁ | a = 7.272(9) Å, b = 27.047(1) Å, c = 12.464(9) Å, β = 97.038(10)° |
Experimental Protocols
Synthesis of Anhydrous this compound (Rh₂(SO₄)₃)
Method: Direct reaction of elemental rhodium with concentrated sulfuric acid.[1]
Protocol:
-
Place elemental rhodium powder in a suitable reaction vessel.
-
Add concentrated sulfuric acid (97%) to the rhodium powder.[2]
-
Heat the mixture to a temperature of 400°C.[1]
-
Maintain this temperature to allow for the formation of red plate-shaped single crystals of anhydrous Rh₂(SO₄)₃.[2]
-
After the reaction is complete, cool the vessel and carefully isolate the crystals.
Synthesis of this compound Dihydrate (Rh₂(SO₄)₃·2H₂O)
Method: Direct reaction of elemental rhodium with concentrated sulfuric acid at a higher temperature.[1]
Protocol:
-
Combine elemental rhodium powder and concentrated sulfuric acid (97%) in a reaction vessel.[2]
-
Heat the mixture to a temperature of 475°C.[1]
-
This higher temperature favors the formation of orange crystals of Rh₂(SO₄)₃·2H₂O.[2]
-
Upon completion, the reaction mixture is cooled, and the dihydrate crystals are isolated.
General Synthesis of Hydrated Rhodium(III) Sulfates
Method: Reaction of rhodium(III) hydroxide with sulfuric acid.[1] The specific hydrate formed (e.g., tetradecahydrate or tetrahydrate) is dependent on the reaction conditions, which were not detailed in the reviewed literature.[1][2]
Protocol:
-
Prepare a slurry of rhodium(III) hydroxide (Rh(OH)₃) in water.
-
Slowly add a stoichiometric amount of sulfuric acid (H₂SO₄) to the slurry with constant stirring.
-
The reaction mixture is typically stirred for a prolonged period to ensure complete reaction.
-
The resulting solution is then subjected to crystallization, for example, by slow evaporation, to obtain the hydrated this compound crystals.
Characterization Methods
The synthesized compounds are typically characterized using a variety of analytical techniques:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure, including unit cell dimensions, space group, and atomic positions.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample and identify the crystalline phases present.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the sulfate anions and water molecules.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the hydrates and determine the number of water molecules.
Visualized Synthesis Pathways
The following diagrams illustrate the synthesis routes for anhydrous and hydrated this compound.
Caption: Synthesis of Anhydrous and Dihydrate this compound.
Caption: General Synthesis of Hydrated Rhodium(III) Sulfates.
References
The Synthesis of Rhodium(III) Sulfate: A Journey from Discovery to Modern Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, history, and synthesis of rhodium(III) sulfate. It is designed to serve as a technical guide for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a historical perspective on this important rhodium compound.
Discovery and Early History of Rhodium
Rhodium, a rare and precious member of the platinum group metals, was discovered in 1803 by the English chemist and physicist William Hyde Wollaston.[1][2][3] The discovery was a result of his meticulous work on platinum ore that he had obtained from South America.[4] Wollaston's process for isolating this new element was a testament to the burgeoning field of analytical chemistry in the early 19th century.
The initial steps of Wollaston's procedure involved dissolving the crude platinum ore in aqua regia, a potent mixture of nitric and hydrochloric acids.[5][6] This was followed by a series of chemical precipitation and separation techniques to remove platinum and other accompanying metals. After precipitating platinum with ammonium chloride and removing palladium, Wollaston was left with a rose-colored solution.[6][7] This characteristic color, stemming from one of its chlorine compounds, inspired him to name the new element "rhodium," derived from the Greek word "rhodon," meaning rose.[1][7][8] The final step in isolating the elemental rhodium involved reduction of a rhodium salt with zinc.[7]
For decades following its discovery, rhodium found limited use. Its primary applications were in thermocouples for measuring high temperatures and as a corrosion-resistant coating in electroplating, a practice that began to gain traction in the early 20th century.[1] A significant surge in demand for rhodium occurred in 1976 with the introduction of the three-way catalytic converter by Volvo, which utilized rhodium's catalytic properties to reduce nitrogen oxides in automotive exhaust fumes.[1][8]
Synthesis of this compound: Historical and Modern Methods
The synthesis of this compound (Rh₂(SO₄)₃) has evolved since the first reported attempts in the early 20th century. Several methods have been developed, starting from various rhodium-containing precursors. This section details the primary synthetic routes, providing experimental protocols and comparative data.
Synthesis from Rhodium(III) Hydroxide
The earliest recorded attempts to synthesize this compound date back to 1929 and involved the reaction of rhodium(III) hydroxide (Rh(OH)₃) with sulfuric acid (H₂SO₄).[1] This method can yield different hydrated forms of this compound, with the tetradecahydrate (yellow) and tetrahydrate (red) being reported.[1]
Experimental Protocol:
-
Preparation of Rhodium(III) Hydroxide: A solution of a rhodium(III) salt, such as rhodium(III) chloride (RhCl₃), is treated with a base, for example, a 40% potassium hydroxide solution, to precipitate rhodium(III) hydroxide.[9] The precipitate is then thoroughly washed with hot deionized water to remove any chloride ions.[9]
-
Reaction with Sulfuric Acid: The freshly prepared and washed rhodium(III) hydroxide is then dissolved in sulfuric acid. The molar ratio of rhodium to sulfuric acid and the reaction temperature are critical parameters that influence the product's nature. For instance, a Russian patent describes a method where the dissolution is carried out at a molar ratio of Rh:H₂SO₄ between 1:6 and 1:16 at a temperature of 5-20°C.[10]
-
Isolation of the Product: The resulting reaction mixture is aged at room temperature for at least 20 hours, during which the this compound precipitates.[10] The solid product is then separated by filtration, washed with ethanol, and dried.[10]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Rhodium(III) hydroxide | [1] |
| Reagent | Sulfuric acid | [1] |
| Molar Ratio (Rh:H₂SO₄) | 1:6 - 1:16 | [10] |
| Reaction Temperature | 5-20°C | [10] |
| Reported Product | Yellow rhodium sulfate powder | [10] |
| Reported Rhodium Output | Up to 39.8 wt% | [10] |
Synthesis from Rhodium Metal
A more direct and efficient method for preparing this compound, particularly the anhydrous and dihydrate forms, involves the direct reaction of rhodium metal with concentrated sulfuric acid at elevated temperatures. This method was reported to be highly efficient in 2016.[1]
Experimental Protocol:
-
Reaction Setup: Finely divided rhodium metal powder is mixed with concentrated sulfuric acid (97-98%) in a suitable reaction vessel.
-
Heating: The mixture is heated to a specific temperature to control the hydration state of the final product. Heating at 400°C yields anhydrous this compound, while a temperature of 475°C produces the dihydrate (Rh₂(SO₄)₃·2H₂O).[1]
-
Product Isolation: After the reaction is complete, the excess sulfuric acid is carefully removed, and the solid this compound is isolated. The product can be washed with a suitable solvent to remove any residual acid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Rhodium metal powder | [1] |
| Reagent | Concentrated sulfuric acid | [1] |
| Reaction Temperature | 400°C (anhydrous) / 475°C (dihydrate) | [1] |
| Reported Product | Anhydrous or dihydrate Rh₂(SO₄)₃ | [1] |
| Yield | >95% (gravimetric analysis) | [3] |
Hydrothermal Synthesis from Rhodium(III) Oxide
Hydrothermal synthesis offers another route to obtain hydrated forms of this compound, starting from rhodium(III) oxide (Rh₂O₃).[3] This method provides good control over the crystallization process.
Experimental Protocol:
-
Dissolution: Rhodium(III) oxide is dissolved in a 20-30% sulfuric acid solution.
-
Reflux: The solution is heated under reflux at temperatures between 80-100°C.
-
Crystallization: Under these conditions, the hexahydrate (Rh₂(SO₄)₃·6H₂O) typically crystallizes out as pink crystals.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Rhodium(III) oxide | [3] |
| Reagent | 20-30% Sulfuric acid | [3] |
| Reaction Temperature | 80-100°C (reflux) | [3] |
| Reported Product | Hexahydrate Rh₂(SO₄)₃·6H₂O | [3] |
Synthesis from Rhodium(III) Chloride
Rhodium(III) chloride is a common starting material in rhodium chemistry and can be converted to this compound. This process often involves the intermediate formation of rhodium(III) hydroxide as described in section 2.1. An alternative approach involves the direct conversion, though this is less commonly detailed in readily available literature. A general pathway would involve the displacement of chloride ions by sulfate ions, likely in an aqueous solution with a source of sulfate ions, followed by crystallization.
Visualization of Historical and Synthetic Pathways
To better illustrate the historical development and the synthetic routes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Historical workflow of the discovery of rhodium by W.H. Wollaston.
Caption: Key synthetic routes to this compound.
Applications in Drug Development and Catalysis
While this compound itself is not typically used directly as a therapeutic agent, it serves as a crucial precursor for the synthesis of various rhodium complexes with significant biological activity.[7] Rhodium(III) complexes, in particular, have garnered attention as potential anticancer agents.[5][6]
The mechanism of action for many of these anticancer rhodium complexes involves their interaction with biological macromolecules. Some complexes have been shown to bind to DNA, interfering with replication and transcription, while others target specific proteins and signaling pathways within cancer cells.[1][5] For instance, certain rhodium complexes have been found to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway.[8] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[8]
Furthermore, rhodium complexes have been investigated as inhibitors of specific enzymes, such as kinases, that are often dysregulated in cancer.[6] The ability to rationally design rhodium complexes with specific ligands allows for the tuning of their biological activity and selectivity, opening up avenues for the development of targeted cancer therapies.
Caption: Simplified signaling pathway of apoptosis induced by some anticancer rhodium(III) complexes.
Beyond its role in the synthesis of potential pharmaceuticals, this compound is a key component in various catalytic applications. It is used in the preparation of catalysts for a range of organic transformations, including hydrogenation and oxidation reactions.[7] The catalytic activity of rhodium compounds is central to many industrial processes.
Conclusion
From its discovery in the early 19th century to its modern applications in catalysis and as a precursor for potential anticancer agents, rhodium and its compounds, including this compound, have a rich history and a promising future. The synthetic methodologies for this compound have evolved to become more efficient and controlled, providing researchers with a reliable source of this important chemical. The ongoing exploration of the biological activities of rhodium complexes continues to open new frontiers in the development of novel therapeutics. This technical guide provides a foundational understanding of the discovery, synthesis, and applications of this compound, intended to support the innovative work of scientists and researchers in this dynamic field.
References
- 1. Rhodium-based metallodrugs for biological applications: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium complex [RhLI2]I: a novel anticancer agent inducing tumor inhibition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Catalyst & Materials Research [benchchem.com]
- 4. Rhodium(III)-Picolinamide Complexes Act as Anticancer and Antimetastasis Agents via Inducing Apoptosis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Rhodium(iii) complexes with isoquinoline derivatives as potential anticancer agents: in vitro and in vivo activity studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. KR20080100603A - Process for preparing yellow rhodium sulfate solution - Google Patents [patents.google.com]
- 10. RU2404129C2 - Method of obtaining yellow rhodium sulphate powder - Google Patents [patents.google.com]
Theoretical Insights into the Electronic Structure of Rhodium(III) Sulfate Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical understanding of the electronic structure of Rhodium(III) in the presence of sulfate ions. While dedicated theoretical studies on the simple anhydrous or hydrated Rhodium(III) sulfate (Rh₂(SO₄)₃) are not extensively available in peer-reviewed literature, this document synthesizes the current knowledge from experimental studies and analogous computational models of related rhodium compounds. We will explore the complex speciation of Rhodium(III) in sulfate-containing solutions, propose a robust computational methodology for their study based on established theoretical frameworks for rhodium complexes, and present available quantitative data to inform future research. This guide is intended to be a foundational resource for researchers and professionals engaged in the study of rhodium chemistry and its applications.
Introduction: The State of Knowledge on this compound
This compound is an inorganic compound with the formula Rh₂(SO₄)₃. It exists in various hydrated forms and is a key precursor in several catalytic and electroplating processes.[1][2] Despite its industrial importance, a detailed theoretical investigation of the electronic structure of the simple salt is not well-documented in the scientific literature. Experimental studies have shown that in aqueous sulfuric acid solutions, Rhodium(III) does not exist as a simple solvated ion but rather forms a variety of stable dimeric and trimeric sulfate- and hydroxide-bridged complexes.[3] Similarly, solid-state Rhodium(III) sulfates are often composed of these oligomeric complexes.[4]
This guide, therefore, shifts focus from the elusive electronic structure of the monomeric Rh₂(SO₄)₃ to the more experimentally relevant and structurally characterized this compound complexes. By examining the theoretical methodologies applied to other rhodium compounds, we can establish a clear workflow for future computational studies on these complex species.
Speciation of Rhodium(III) in Sulfuric Acid Solutions
Experimental work, primarily using ¹⁰³Rh and ¹⁷O NMR spectroscopy, has been crucial in identifying the stable forms of Rhodium(III) in aged sulfuric acid solutions. The predominant species are not monomeric but rather oligomeric complexes.[3]
The formation of these complexes can be visualized as a series of equilibria in solution, as depicted in the following diagram:
Figure 1. Formation of this compound Complexes in Aqueous Solution.
Proposed Theoretical and Computational Methodology
Based on successful theoretical studies on other rhodium complexes, including oxides, clusters, and organometallics, a robust computational workflow can be proposed for the elucidation of the electronic structure of the aforementioned this compound complexes.[5][6][7][8][9][10] Density Functional Theory (DFT) is the most appropriate and widely used method for such investigations.
A typical computational workflow would involve the following steps:
Figure 2. Proposed Computational Workflow for this compound Complexes.
Experimental Protocols for Computational Studies
Software: A standard quantum chemistry software package such as Gaussian, ORCA, or VASP would be suitable.
Methodology:
-
Functional Selection: Hybrid functionals like B3LYP or PBE0 have shown good agreement with experimental data for rhodium complexes.[8][9] For open-shell species, an unrestricted formalism (e.g., UB3LYP) should be employed.
-
Basis Set Selection: A double-zeta or triple-zeta quality basis set with polarization functions is recommended for the main group elements (S, O, H), such as 6-31G(d,p) or def2-TZVP. For the rhodium atom, a relativistic effective core potential (ECP) and a corresponding basis set (e.g., LANL2DZ or SDD) are essential to account for relativistic effects.
-
Geometry Optimization: The initial structures of the complexes should be optimized without any symmetry constraints to locate the true energy minimum on the potential energy surface.
-
Frequency Analysis: A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true minimum (no imaginary frequencies).
-
Solvation Model: To simulate the aqueous environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be included in the calculations.
-
Property Calculations:
-
Electronic Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis absorption spectra.[9]
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate NMR chemical shifts, which can then be compared to experimental data.[7]
-
Bonding Analysis: Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can provide insights into the nature of the Rh-O and Rh-S bonds, as well as the charge distribution within the complexes.
-
Available Spectroscopic and Structural Data
While a complete set of theoretical data is pending future studies, experimental investigations have provided valuable quantitative information that can serve as a benchmark for computational models.
Table 1: Selected Experimental Data for Rhodium(III) Complexes
| Parameter | Species | Value | Technique | Reference |
| ¹⁰³Rh NMR Chemical Shift (δ) | [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺ | 9997.4 ppm | NMR Spectroscopy | [4] |
| ¹⁷O NMR Chemical Shift (δ) | H₂O cis to bridge in [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺ | -122.2 ppm | NMR Spectroscopy | [4] |
| ¹⁷O NMR Chemical Shift (δ) | H₂O trans to bridge in [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺ | -130.6 ppm | NMR Spectroscopy | [4] |
| ¹⁷O NMR Chemical Shift (δ) | Bridging OH in [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺ | -320.1 ppm | NMR Spectroscopy | [4] |
| Rh-O Bond Length (H₂O) | [Rh(H₂O)₅Cl]²⁺ / [Rh(H₂O)₅(NO₃)]²⁺ | 1.993 - 2.075 Å | X-ray Diffraction | [4] |
| Rh-Cl Bond Length | [Rh(H₂O)₅Cl]²⁺ | 2.270 Å | X-ray Diffraction | [4] |
| Rh-O Bond Length (NO₃) | [Rh(H₂O)₅(NO₃)]²⁺ | 1.990 Å | X-ray Diffraction | [4] |
Table 2: Molar Magnetic Susceptibility of Rhodium(III) Compounds
| Compound | Molar Magnetic Susceptibility (χₘ) | Method | Reference |
| RhCl₃ | (-7.5 ± 2.1) × 10⁻⁶ cm³/mol | Gouy Method | [4] |
| Rh₂(SO₄)₃·6H₂O | (-104 ± 5) × 10⁻⁶ cm³/mol | Gouy Method | [4] |
| Rh₂(SO₄)₃·14H₂O | (-149 ± 21) × 10⁻⁶ cm³/mol | Gouy Method | [4] |
The low magnetic moments observed for the rhodium sulfate hydrates are attributed to complex formation rather than exchange demagnetization.[4]
Conclusion and Future Outlook
The electronic structure of this compound is a complex and multifaceted topic, primarily due to the propensity of Rhodium(III) to form stable oligomeric complexes in the presence of sulfate ions. This guide has outlined the current understanding of these species and proposed a detailed computational methodology based on Density Functional Theory to further investigate their electronic properties. The provided experimental data serves as a crucial reference for validating future theoretical models.
Future research should focus on applying the proposed computational workflow to the identified dimeric and trimeric this compound complexes. Such studies would provide valuable insights into the nature of the metal-ligand bonding, the energies of the frontier molecular orbitals, and the interpretation of experimental spectra. A deeper understanding of the electronic structure of these complexes is paramount for the rational design of new rhodium-based catalysts and materials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Catalyst & Materials Research [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Density Functional Theoretical Study on the Electronic Structure of Rh2O7+ with Low Oxidation States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preliminary Investigation of Rhodium(III) Sulfate's Catalytic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the catalytic applications of Rhodium(III) sulfate. While primarily serving as a stable precursor, this compound is instrumental in the in-situ formation of highly active Rh(III) catalytic species. This document outlines its utility in key organic transformations, including C-H activation and the synthesis of nitrogen-containing heterocycles, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying reaction mechanisms.
Core Catalytic Applications
This compound is a versatile precursor for a range of catalytic transformations. Its trivalent rhodium center can act as a Lewis acid or form active catalytic species when coordinated with appropriate ligands.[1] The primary areas of its catalytic utility are in C-H functionalization, oxidation reactions, and hydrogenation.[1]
C-H Olefination
Rhodium(III) catalysts derived from precursors like this compound are highly effective in the ortho-olefination of arenes.[2] This reaction typically proceeds via a chelation-assisted C-H activation mechanism, where a directing group on the aromatic substrate coordinates to the rhodium center, facilitating the activation of a nearby C-H bond.
Table 1: Rhodium(III)-Catalyzed C-H Olefination of N-Nitroso-Directed Arenes [2]
| Entry | Arene Substrate | Alkene Coupling Partner | Product | Yield (%) |
| 1 | N-Nitrosoaniline | Ethyl acrylate | ortho-alkenylated aniline derivative | 95 |
| 2 | N-Nitroso-N-methylaniline | Styrene | ortho-alkenylated N-methylaniline derivative | 88 |
| 3 | N-Nitroso-2-phenylaniline | 1-Octene | ortho-alkenylated 2-phenylaniline derivative | 75 |
| 4 | N-Nitroso-1-naphthylamine | Methyl methacrylate | ortho-alkenylated naphthylamine derivative | 92 |
Synthesis of Nitrogen-Containing Heterocycles
The catalytic activity of Rhodium(III) species extends to the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[3] These reactions often involve a cascade of C-H activation, insertion of an unsaturated partner (like an alkyne or alkene), and subsequent annulation.
Table 2: Rhodium(III)-Catalyzed Synthesis of Isoquinolones [4]
| Entry | N-(pivaloyloxy)benzamide Substrate | Unsaturated Partner | Product | Yield (%) |
| 1 | N-(pivaloyloxy)benzamide | Ethylene | 3,4-dihydroisoquinolone | 96 |
| 2 | 4-Methyl-N-(pivaloyloxy)benzamide | Ethylene | 7-Methyl-3,4-dihydroisoquinolone | 85 |
| 3 | 4-Methoxy-N-(pivaloyloxy)benzamide | Propyne | 7-Methoxy-3-methylisoquinolone | 91 |
| 4 | N-(pivaloyloxy)thiophene-2-carboxamide | Ethylene | Thieno[2,3-c]pyridin-7(6H)-one derivative | 78 |
Experimental Protocols
The following are representative experimental protocols for reactions where this compound can be used as a precursor to the active catalyst. The in-situ formation of the catalytically active species is a common feature.
General Procedure for Rh(III)-Catalyzed C-H Olefination
This protocol is adapted from methodologies developed for Rh(III)-catalyzed C-H olefination reactions.[2]
Materials:
-
This compound hydrate (Rh₂(SO₄)₃·xH₂O)
-
Arene substrate with directing group (e.g., N-nitrosoaniline)
-
Alkene
-
Oxidant (e.g., Cu(OAc)₂)
-
Solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the arene substrate (1.0 mmol), the alkene (1.2 mmol), and the oxidant (1.0 mmol).
-
Add this compound hydrate (0.025 mmol, 5 mol % Rh).
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the solvent (5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for the Synthesis of Isoquinolones
This protocol is based on the synthesis of isoquinolone scaffolds via Rh(III)-catalyzed C-H activation.[4]
Materials:
-
This compound hydrate (Rh₂(SO₄)₃·xH₂O)
-
N-(pivaloyloxy)benzamide substrate
-
Unsaturated partner (e.g., ethylene gas)
-
Co-catalyst/additive (e.g., AgSbF₆)
-
Solvent (e.g., trifluoroethanol)
Procedure:
-
In a reaction tube, combine the N-(pivaloyloxy)benzamide substrate (0.2 mmol), this compound hydrate (0.005 mmol, 5 mol % Rh), and the co-catalyst (0.04 mmol).
-
Seal the tube and evacuate and backfill with the gaseous unsaturated partner (e.g., ethylene balloon).
-
Add the degassed solvent (1.0 mL) via syringe.
-
Stir the reaction mixture at room temperature for the required duration (e.g., 16 hours).
-
After the reaction is complete, carefully vent the excess gas.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired isoquinolone product.
Signaling Pathways and Mechanistic Diagrams
The catalytic activity of Rhodium(III) species in C-H functionalization reactions typically proceeds through a well-established catalytic cycle. The following diagrams illustrate the key steps in these transformations.
Rh(III)-Catalyzed C-H Activation and Olefination Cycle
The generally accepted mechanism for Rh(III)-catalyzed C-H olefination involves a series of steps including chelation-assisted C-H activation, migratory insertion of the olefin, and reductive elimination, followed by regeneration of the active catalyst.
Caption: General catalytic cycle for Rh(III)-catalyzed C-H olefination.
Experimental Workflow for Catalyst Screening
A typical workflow for investigating the catalytic activity of this compound involves the preparation of the active catalyst in situ and screening various reaction parameters to optimize the yield and selectivity.
Caption: A logical workflow for screening this compound's catalytic activity.
Conclusion
This compound serves as a valuable and cost-effective precursor for generating active Rh(III) catalysts for a variety of important organic transformations.[1] Its utility in C-H olefination and the synthesis of complex nitrogen-containing heterocycles highlights its significance in modern synthetic chemistry. Further research into the development of specific ligand systems for in-situ catalyst formation from this compound is a promising avenue for expanding its catalytic applications.
References
- 1. Rhodium(III)-catalyzed C-H olefination for the synthesis of ortho-alkenyl phenols using an oxidizing directing group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodium(III)-catalyzed N-nitroso-directed C-H olefination of arenes. High-yield, versatile coupling under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Rhodium(III)-Catalyzed Heterocycle Synthesis and New Approaches to Hig" by Nathaniel Scott Greenwood [elischolar.library.yale.edu]
- 4. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds [organic-chemistry.org]
An In-depth Technical Guide to the Core Characteristics of Rhodium(III) Sulfate Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of Rhodium(III) sulfate solutions. The information is curated for professionals in research and drug development who utilize rhodium compounds in their work, offering detailed data, experimental protocols, and insights into relevant biological pathways.
Physicochemical Properties
This compound, with the chemical formula Rh₂(SO₄)₃, is a compound of significant interest in catalysis and materials science. In aqueous solutions, it presents as a brownish-red liquid. The properties of these solutions are critical for their application and handling.[1]
Physical Properties
The physical characteristics of this compound solutions are summarized in the table below. These properties are essential for experimental design and process control.
| Property | Value | Notes |
| Appearance | Brownish-red liquid | The color can vary depending on the concentration and the specific aqua-sulfato complexes present in the solution. |
| CAS Number | 10489-46-0 | This number is for the anhydrous salt, which is the solute in the solution.[2] |
| Molecular Formula | Rh₂(SO₄)₃ | |
| Molecular Weight | 494.00 g/mol | For the anhydrous salt.[3] |
| Density | 1.217 g/mL at 25 °C | This value is for a solution with a concentration of approximately 8% in water.[3][4][5] |
| Boiling Point | 99 °C at 101,325 Pa | For an aqueous solution.[2] |
| Vapor Pressure | 21.4 hPa at 20 °C | For an aqueous solution.[2] |
| Solubility | Miscible in water and ethanol | Also miscible in a 3:1 ethanol/water mixture.[2][4][5] One source specifies a solubility of 100 g/L in water, though the temperature is not stated.[6] The tetrahydrate form is described as slightly soluble in water.[7] |
Chemical Properties
The chemical behavior of this compound in solution is largely governed by the coordination chemistry of the Rh(III) ion. In aqueous environments, the rhodium ion is hydrated, and the sulfate ions can act as ligands, forming a variety of aqua-sulfato complexes.
| Property | Description |
| Acidity | Aqueous solutions are acidic due to the hydrolysis of the [Rh(H₂O)₆]³⁺ ion. |
| Stability | The solution is stable under recommended storage conditions (cool, dry place, away from incompatible substances).[8] It is incompatible with bases, halides, and certain organic compounds.[4][5] |
| Reactivity | Reacts with water, which can generate heat.[4][5] Can be used as a precursor to synthesize other rhodium compounds and catalysts.[1] |
| Hydrolysis | The Rh(III) ion undergoes hydrolysis in aqueous solution. The hydrolysis constant (log K) for the reaction Rh³⁺ + H₂O ⇌ RhOH²⁺ + H⁺ is approximately -3.09 ± 0.1.[9] |
| Complex Formation | In sulfuric acid solutions, Rh(III) forms various polynuclear sulfate complexes.[10] |
Applications in Research and Drug Development
This compound is a versatile precursor with numerous applications, particularly in catalysis and as a starting material for the synthesis of biologically active rhodium complexes.[1]
-
Catalysis : It serves as a precursor for homogeneous and heterogeneous catalysts used in a variety of organic transformations, including C-H activation, oxidation, and hydrogenation reactions.[1]
-
Electroplating : Due to its ability to provide a hard, corrosion-resistant, and bright finish, it is used in rhodium plating.
-
Drug Development : Rhodium(III) complexes, often synthesized from precursors like this compound, have shown promise as anticancer agents. These complexes can interact with biological targets and modulate cellular signaling pathways.
Experimental Protocols
This section provides detailed methodologies for the preparation and analysis of this compound solutions, designed to be practical for a laboratory setting.
Preparation of this compound Solution
There are several methods to prepare this compound solutions, depending on the available starting materials.
Method 1: From Rhodium Metal
This method involves the direct reaction of rhodium metal with sulfuric acid at elevated temperatures.[11]
-
Materials : Rhodium metal powder, concentrated sulfuric acid (98%).
-
Procedure :
-
Carefully add rhodium metal powder to a reaction vessel.
-
Slowly add concentrated sulfuric acid to the rhodium powder.
-
Heat the mixture to 400 °C to produce the anhydrous form.[11] Alternatively, heating to 475 °C can yield the dihydrate.[11]
-
After the reaction is complete, cool the mixture and carefully dilute with deionized water to the desired concentration.
-
Method 2: From Rhodium(III) Chloride
This method involves the conversion of Rhodium(III) chloride to the hydroxide, followed by dissolution in sulfuric acid.[3]
-
Materials : Rhodium(III) chloride hydrate (RhCl₃·xH₂O), ammonia solution, sulfuric acid.
-
Procedure :
-
Dissolve RhCl₃·xH₂O in deionized water.
-
Precipitate rhodium hydroxide by adding ammonia solution until the pH is between 6 and 8.[3]
-
Filter the precipitate and wash thoroughly with deionized water to remove chloride ions.
-
Dissolve the washed rhodium hydroxide in a stoichiometric amount of sulfuric acid. A molar ratio of Rh:H₂SO₄ between 1:6 and 1:16 at a temperature of 5-20 °C can be used.[3]
-
Allow the reaction mixture to stand at room temperature for at least 20 hours to ensure complete dissolution and complex formation.[3]
-
Filter the resulting solution to remove any insoluble impurities.
-
Analytical Procedures
UV-Vis Spectrophotometry
UV-Vis spectroscopy can be used to characterize this compound solutions and study the formation of different complexes. The absorbance spectra are sensitive to the coordination environment of the rhodium ion.
-
Instrumentation : A standard UV-Vis spectrophotometer.
-
Procedure :
-
Prepare a series of dilutions of the this compound solution in deionized water or a suitable buffer.
-
Record the UV-Vis spectra over a wavelength range of approximately 200-800 nm.
-
Changes in the spectra upon addition of other ligands or changes in pH can be used to study complex formation and speciation.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a highly sensitive and accurate method for determining the rhodium concentration in solutions.
-
Instrumentation : An ICP-OES instrument.
-
Sample Preparation :
-
For aqueous solutions with expected rhodium concentrations around 60 mg/L, no further preparation may be necessary.[4]
-
For more concentrated or organic-containing samples, microwave digestion is recommended. A typical procedure involves digesting approximately 0.3 g of the sample with nitric acid in a microwave digestion system.[4]
-
-
Analysis :
-
Calibrate the instrument using a series of rhodium standard solutions.
-
Analyze the prepared sample solution for rhodium content. The use of an internal standard, such as cobalt, can improve accuracy.[13]
-
The rhodium concentration is determined by comparing the emission intensity of the sample to the calibration curve.
-
Safety and Handling
This compound solutions are corrosive and can cause severe skin and eye irritation.[13] It is important to handle them with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Work should be conducted in a well-ventilated area or under a chemical fume hood.[14]
-
Storage : Store in a cool, dry, and well-ventilated place in tightly closed containers.[14] Keep away from incompatible materials such as strong bases and reducing agents.[9]
-
Disposal : Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[2]
Role in Modulating Signaling Pathways
Rhodium(III) complexes, for which this compound is a key precursor, have been shown to exhibit anticancer activity by modulating critical cellular signaling pathways. Understanding these mechanisms is vital for drug development professionals.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in many cancers. Certain Rhodium(III) complexes have been found to inhibit this pathway.[15] The diagram below illustrates a simplified representation of this inhibition.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein involved in cell growth and survival, and its constitutive activation is common in many cancers. Rhodium(III) complexes have been developed as potent inhibitors of STAT3 dimerization and phosphorylation.[16] The following diagram illustrates this inhibitory action.
References
- 1. nbinno.com [nbinno.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. RU2404129C2 - Method of obtaining yellow rhodium sulphate powder - Google Patents [patents.google.com]
- 4. This compound | 10489-46-0 [chemicalbook.com]
- 5. This compound – دیجی متریالز [digimaterials.com]
- 6. goldplating.com [goldplating.com]
- 7. Page loading... [guidechem.com]
- 8. Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. Rhodium(III)_chloride [chemeurope.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. directivepublications.org [directivepublications.org]
- 13. proplate.com [proplate.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of Solid Rhodium(III) Sulfate
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for solid Rhodium(III) sulfate (Rh₂(SO₄)₃), a compound utilized in catalysis, electroplating, and chemical research.[1] Adherence to these guidelines is critical to ensure personnel safety and proper experimental conduct.
Hazard Identification and Classification
Solid this compound is a hazardous substance that can cause severe skin and eye irritation, and respiratory tract irritation.[2][3] It is classified as a corrosive solid.[3] While this compound itself is not explicitly classified as a carcinogen, water-soluble rhodium compounds have been associated with tumors in laboratory animals, and strong inorganic acid mists containing sulfuric acid (which can be formed from sulfates) are considered carcinogenic.[4][5]
GHS Hazard Statements
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Physical and Chemical Properties
This compound is typically a reddish-yellow or beige-brown to very dark brown crystalline solid.[6][7] It is highly soluble in water.
| Property | Value | Source |
| Chemical Formula | O₁₂Rh₂S₃ | [8] |
| Molecular Weight | 494.00 g/mol | |
| Appearance | Reddish-yellow to very dark brown powder/solid | [7][9] |
| Density | 1.217 g/cm³ at 25 °C | [1][8] |
| Melting Point | Decomposes at >500°C | [1][8] |
| Solubility | Very soluble in water | [1][8] |
| Odor | Odorless |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
Occupational Exposure Limits
| Parameter | Value | Agency |
| TLV (as Rh) | 0.01 mg/m³ | ACGIH[7] |
| PEL (as Rh) | 0.001 mg/m³ | OSHA[7] |
| NIOSH IDLH | 15 mg/m³ | NIOSH[1][8] |
| NIOSH TWA | 1 mg/m³ | NIOSH[1][8] |
Recommended Personal Protective Equipment (PPE)
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is required if exposure limits are exceeded or if dust is generated.[2][3][4]
-
Hand Protection: Wear chemically resistant protective gloves (e.g., PVC or rubber).[2][4]
-
Eye Protection: Chemical safety goggles or a full-face shield are recommended.[2][3][4]
-
Skin and Body Protection: Wear suitable protective clothing, such as a lab coat or overalls, to prevent skin contact.[2][3][4]
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of the compound and ensuring safety.
Safe Handling Workflow
The following workflow should be followed when handling solid this compound.
Caption: Safe handling workflow for solid this compound.
Storage Conditions
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] The recommended storage temperature is 2-8°C. It should be stored away from incompatible materials.[3]
Incompatible Materials
Stability and Reactivity
This compound is stable under normal storage conditions.[3] When heated to decomposition, it can emit toxic gases and acid mists, including sulfur oxides and rhodium compounds.[1] It can react with water to generate heat.[1]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[3] However, available data indicates it is an irritant and harmful if swallowed or inhaled.[4]
-
Acute Effects: Causes severe irritation and potential burns to the skin, eyes, and respiratory tract.[2][5] Ingestion can cause severe swelling and damage to the esophagus and stomach.[3]
-
Chronic Effects: Prolonged exposure may lead to skin sensitization.[4] Pregnant women should avoid contact with rhodium salts.[4]
-
Carcinogenicity: Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[3] However, water-soluble rhodium compounds have caused tumors in animal studies.[4]
Note on Experimental Protocols: Detailed methodologies for the specific toxicological studies referenced (e.g., animal tumor studies) are not available in the publicly accessible safety data sheets and literature reviewed. Researchers should consult specialized toxicological databases for this information.
First-Aid and Emergency Procedures
Immediate action is required in case of exposure or accidental release.
First-Aid Measures Flowchart
Caption: First-aid procedures for this compound exposure.
Accidental Release Measures
In the event of a spill, the area should be evacuated.[3] Cleanup personnel must wear appropriate PPE, including respiratory protection.[4]
References
- 1. This compound – دیجی متریالز [digimaterials.com]
- 2. goldplating.com [goldplating.com]
- 3. fishersci.com [fishersci.com]
- 4. implats.co.za [implats.co.za]
- 5. products.riogrande.com [products.riogrande.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Rhodium sulfate - Hazardous Agents | Haz-Map [haz-map.com]
- 8. chembk.com [chembk.com]
- 9. This compound anhydrous, powder, ≥99.9% trace metals basis | 10489-46-0 [sigmaaldrich.com]
Methodological & Application
Application Note: Protocol for Preparing a Rhodium(III) Sulfate Electroplating Bath
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rhodium electroplating is a critical surface finishing process utilized to deposit a thin layer of rhodium onto a substrate. This process imparts desirable properties such as high reflectivity, exceptional hardness, and superior corrosion and tarnish resistance. Rhodium(III) sulfate-based electrolytes are commonly employed, particularly for decorative and functional applications in jewelry, electronics, and precision instruments. The preparation and maintenance of the plating bath are paramount to achieving a consistent, high-quality rhodium deposit. This document provides a detailed protocol for the preparation of a standard this compound electroplating bath, including component concentrations, operating parameters, and a step-by-step methodology.
This compound Bath Composition
The composition of the electroplating bath is crucial for the quality of the rhodium deposit. The table below summarizes typical and extended concentration ranges for the key components of an acidic rhodium sulfate bath. The standard formulation is suitable for general decorative and thin functional coatings, while the extended range formulation, including stress-reducing additives, is designed for thicker, low-stress deposits.[1]
| Component | Role | Standard Bath Concentration | Low-Stress Bath Concentration |
| Rhodium (as Rh metal) | Primary Metal Source | 2.0 - 5.0 g/L | 2.0 - 10.0 g/L |
| Source: this compound | e.g., Rh₂(SO₄)₃ concentrate | e.g., Rh₂(SO₄)₃ concentrate | |
| Sulfuric Acid (96-98%) | Electrolyte / pH Control | 30 - 50 g/L (approx. 17-27 ml/L) | 100.0 - 250.0 g/L (as sulfate radical) |
| Aluminum Ion (as Al³⁺) | Stress Reducer | Not typically used | 0.2 - 4.0 g/L |
| Source: Aluminum sulfate | e.g., Al₂(SO₄)₃ | ||
| Polycarboxylic Organic Acid | Stress Reducer / Grain Refiner | Not typically used | 3.0 - 10.0 g/L |
| Source: e.g., Succinic Acid | e.g., C₄H₆O₄ |
Operating Parameters
Precise control over operating conditions is essential for achieving reproducible and high-quality plating. The following table outlines the key operational parameters for a this compound bath.
| Parameter | Recommended Range | Notes |
| pH | < 1.0 - 2.0 | Strongly acidic conditions are necessary to prevent hydrolysis of rhodium salts.[1][2] |
| Temperature | 40 - 50 °C (104 - 122 °F) | Elevated temperatures improve conductivity and cathode efficiency.[3][4] |
| Cathode Current Density | 0.5 - 2.0 A/dm² | Higher densities can increase plating speed but may also increase stress. |
| Voltage | 3.5 - 6.0 V | Dependent on anode-cathode distance and bath conductivity.[1][5][6] |
| Anode Material | Platinized Titanium (Pt/Ti) | Insoluble anodes are required to avoid bath contamination.[7][8] |
| Agitation | Moderate | Gentle agitation is crucial to replenish ions at the cathode surface and prevent gas pitting.[8][9] |
Experimental Protocol: Bath Preparation
This protocol describes the preparation of a 1-liter standard this compound electroplating bath. All operations should be conducted in a well-ventilated area, and appropriate Personal Protective Equipment (PPE), including gloves and safety goggles, must be worn.[5]
Materials and Equipment:
-
1 L Glass Beaker or inert tank
-
Magnetic Stirrer and Stir Bar
-
Hot Plate
-
Graduated Cylinders
-
Weighing Scale
-
Distilled or Deionized (DI) Water
-
This compound Concentrate (containing the desired amount of Rh metal)
-
Concentrated Sulfuric Acid (H₂SO₄, 96-98%)
-
pH Meter or pH indicator strips
Procedure:
-
Initial Setup: Place the 1 L beaker on the magnetic stirrer/hot plate.
-
Add Water: Measure 800 mL of DI water and add it to the beaker.
-
Add Acid: While stirring gently, slowly and carefully add the required volume of concentrated sulfuric acid to the DI water. For a typical concentration of 40 g/L, this corresponds to approximately 22 mL of 96% H₂SO₄. Caution: Always add acid to water, never the other way around, as the reaction is highly exothermic.
-
Dissolve Rhodium Salt: Once the acid solution has cooled, add the pre-weighed this compound concentrate. Continue stirring until the rhodium salt is completely dissolved.[3] The solution will typically appear as a reddish or yellowish liquid.[10]
-
Adjust Volume: Add DI water to bring the total volume of the solution to 1 L.
-
Heat and Mix: Heat the solution to the target operating temperature (e.g., 45°C) and allow it to mix for 15-30 minutes to ensure homogeneity.[6]
-
pH Verification: Check the pH of the solution to ensure it is within the required range (typically < 2.0). Adjust with small additions of sulfuric acid if necessary.
-
Bath Ready: The electroplating bath is now ready for use. Store it in a sealed, properly labeled container when not in use to prevent contamination and evaporation.[7]
Note on Using Concentrates: Rhodium plating concentrates should be diluted with the appropriate acid solution, not with water alone. Diluting with only water can cause the pH to rise, leading to the precipitation of yellow rhodium hydroxide, which renders the bath unusable.[4][8]
Visual Workflow and Diagrams
The following diagrams illustrate the logical workflow for preparing the electroplating bath and the key relationships in the electroplating setup.
Caption: Workflow for this compound Bath Preparation.
References
- 1. US3729396A - Rhodium plating composition and method for plating rhodium - Google Patents [patents.google.com]
- 2. EP1098850A1 - Rhodium sulfate compounds and rhodium plating - Google Patents [patents.google.com]
- 3. chemiis.com [chemiis.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. dazzsolutions.com [dazzsolutions.com]
- 6. blog.sra-solder.com [blog.sra-solder.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. A Step-by-Step Guide on Rhodium Plating Jewellery - The Bench [cooksongold.com]
- 10. This compound – دیجی متریالز [digimaterials.com]
Application Notes and Protocols: Rhodium(III) Sulfate as a Catalyst Precursor for C-H Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium(III) sulfate (Rh₂(SO₄)₃) is a versatile and cost-effective rhodium salt that serves as a valuable precursor for the generation of highly active Rh(III) catalysts for C-H activation.[1] While direct use of this compound in C-H activation catalysis is not extensively documented in peer-reviewed literature, its role as a starting material for the synthesis of well-defined organometallic rhodium complexes is crucial. These complexes, particularly those featuring a pentamethylcyclopentadienyl (Cp*) ligand, have demonstrated exceptional efficiency and selectivity in a wide array of C-H functionalization reactions, which are pivotal in modern organic synthesis and drug discovery.[2][3][4]
This document provides detailed protocols for the preparation of a common Rh(III) C-H activation precatalyst from a rhodium(III) salt, followed by application notes and experimental procedures for its use in the synthesis of heterocyclic compounds.
Catalyst Precursor Preparation: Synthesis of [Cp*RhCl₂]₂
The most widely employed Rh(III) precatalyst for C-H activation is the pentamethylcyclopentadienyl rhodium dichloride dimer, [Cp*RhCl₂]₂. While the direct synthesis from this compound is not commonly reported, a standard and reliable procedure starting from the readily available rhodium(III) chloride trihydrate is presented below. This protocol can be adapted for the use of this compound by first converting it to rhodium(III) chloride.
**Protocol 1: Synthesis of Pentamethylcyclopentadienyl Rhodium Dichloride Dimer ([Cp*RhCl₂]₂) **
This protocol is adapted from a standard literature procedure.[5][6]
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Pentamethylcyclopentadiene (Cp*H)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Nitrogen or Argon gas supply
-
Round-bottomed flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a 100-mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add rhodium(III) chloride trihydrate (e.g., 2.0 g, 7.6 mmol).
-
Add methanol (60 mL) to the flask.
-
Add pentamethylcyclopentadiene (e.g., 1.1 g, 8.1 mmol) to the reaction mixture.
-
Under a nitrogen or argon atmosphere, heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for approximately 48 hours. The color of the reaction mixture will change, and a dark red precipitate will form.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the dark red precipitate by filtration through a glass sinter or Büchner funnel.
-
Wash the collected solid with diethyl ether (3 x 10 mL) to remove any unreacted pentamethylcyclopentadiene.
-
Dry the resulting dark red solid under vacuum to yield [Cp*RhCl₂]₂. The product is typically of sufficient purity for most C-H activation applications.
Typical Yield: >90%
Applications in C-H Activation: Synthesis of Heterocycles
Rh(III)-catalyzed C-H activation is a powerful tool for the construction of complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.[7] The following protocols are representative examples of how [Cp*RhCl₂]₂ can be utilized in C-H activation/annulation reactions.
Application 1: Synthesis of Isoquinolones
Reaction Scheme:
This reaction involves the Rh(III)-catalyzed coupling of an aryl hydroxamic acid with an alkyne to construct the isoquinolone core.
Protocol 2: General Procedure for the Synthesis of Isoquinolones via Rh(III)-Catalyzed C-H Activation
Materials:
-
Aryl hydroxamic acid derivative (e.g., N-methoxybenzamide)
-
Alkyne (e.g., diphenylacetylene)
-
[Cp*RhCl₂]₂
-
Silver hexafluoroantimonate (AgSbF₆)
-
Copper(II) acetate (Cu(OAc)₂) as an oxidant
-
Solvent (e.g., 1,2-dichloroethane or tert-amyl alcohol)
-
Reaction vessel (e.g., sealed tube or Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl hydroxamic acid (0.2 mmol), the alkyne (0.4 mmol), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and Cu(OAc)₂ (0.4 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (2.0 mL) to the reaction vessel.
-
Seal the vessel and heat the reaction mixture at a specified temperature (typically 80-120 °C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isoquinolone.
Data Presentation:
| Entry | Aryl Hydroxamic Acid | Alkyne | Product | Yield (%) |
| 1 | N-methoxybenzamide | Diphenylacetylene | 3,4-diphenyl-2-methoxyisoquinolin-1(2H)-one | 95 |
| 2 | N-methoxy-4-methylbenzamide | 1-phenyl-1-propyne | 2-methoxy-4-methyl-3-phenyl-4-methylisoquinolin-1(2H)-one | 88 |
| 3 | N-methoxy-4-chlorobenzamide | Di-p-tolylacetylene | 4-chloro-2-methoxy-3,4-di-p-tolylisoquinolin-1(2H)-one | 92 |
Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.
Application 2: Synthesis of Dihydroisoquinolones
Reaction Scheme:
This method provides access to 4-substituted dihydroisoquinolones through the coupling of O-pivaloyl benzhydroxamic acids with alkenes.[8]
Protocol 3: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones [8]
Materials:
-
O-pivaloyl benzhydroxamic acid
-
Propene gas
-
[CpᵗRhCl₂]₂ (a modified catalyst for improved regioselectivity)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Solvent (e.g., trifluoroethanol)
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
To a sealed tube, add the O-pivaloyl benzhydroxamic acid (0.2 mmol), [CpᵗRhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).
-
Evacuate and backfill the tube with propene gas (1 atm).
-
Add trifluoroethanol (1.0 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 60 °C for 16 hours.
-
After cooling to room temperature, carefully vent the excess propene gas.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 4-methyl-substituted dihydroisoquinolone.
Data Presentation:
| Entry | Substrate | Product | Regioselectivity (4-Me:3-Me) | Yield (%) |
| 1 | O-pivaloyl benzhydroxamic acid | 2-(pivaloyloxy)-4-methyl-3,4-dihydroisoquinolin-1(2H)-one | >20:1 | 85 |
| 2 | 4-Fluoro-O-pivaloyl benzhydroxamic acid | 6-fluoro-2-(pivaloyloxy)-4-methyl-3,4-dihydroisoquinolin-1(2H)-one | >20:1 | 78 |
| 3 | 4-Methoxy-O-pivaloyl benzhydroxamic acid | 6-methoxy-2-(pivaloyloxy)-4-methyl-3,4-dihydroisoquinolin-1(2H)-one | >20:1 | 91 |
Note: Yields and regioselectivity are based on published data and may vary.
Visualizations
Catalytic Cycle for Rh(III)-Catalyzed C-H Activation
The following diagram illustrates the generally accepted mechanism for Rh(III)-catalyzed C-H activation involving a directing group.
Caption: Generalized catalytic cycle for Rh(III)-catalyzed C-H activation.
Experimental Workflow for Synthesis of Isoquinolones
The following diagram outlines the key steps in the experimental protocol for the synthesis of isoquinolones.
Caption: Experimental workflow for isoquinolone synthesis.
Conclusion
This compound is a valuable starting material for the preparation of active Rh(III) catalysts for C-H activation. The protocols provided herein for the synthesis of the [Cp*RhCl₂]₂ precatalyst and its subsequent use in the synthesis of isoquinolones and dihydroisoquinolones offer a robust and versatile platform for researchers in organic synthesis and drug development. The high efficiency, functional group tolerance, and selectivity of these Rh(III)-catalyzed reactions make them a powerful tool for the rapid construction of complex molecular architectures.
References
- 1. nbinno.com [nbinno.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lu Le Laboratory: Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2 - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 6. Pentamethylcyclopentadienyl rhodium dichloride dimer - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhodium(III) Sulfate in the Catalytic Hydrogenation of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium complexes are highly efficient and versatile catalysts for the hydrogenation of a wide array of unsaturated functional groups, including alkenes.[1] While Rhodium(I) catalysts, such as the well-established Wilkinson's catalyst (RhCl(PPh₃)₃), are extensively documented for this transformation, the direct use of Rhodium(III) sulfate (Rh₂(SO₄)₃) is less commonly described in readily available literature.[2] Typically, Rh(III) salts can serve as precursors to the active catalytic species, which are often Rh(I) or Rh(0) complexes, formed in situ through reduction.[3]
These application notes provide a comprehensive overview of the potential use of this compound as a catalyst precursor for the hydrogenation of alkenes. The provided protocols are intended as a general guideline for researchers to develop specific reaction conditions for their substrates of interest.
Core Concepts
The catalytic cycle of rhodium-catalyzed hydrogenation generally involves several key steps:
-
Catalyst Activation: If starting from a Rh(III) precursor like this compound, an initial reduction step is often necessary to form the active Rh(I) species. This can be achieved through various reducing agents or even the solvent under certain conditions.
-
Oxidative Addition: The active catalyst reacts with molecular hydrogen (H₂) in an oxidative addition step, forming a dihydrido-rhodium complex.[2]
-
Alkene Coordination: The alkene substrate coordinates to the rhodium center.
-
Migratory Insertion: One of the hydride ligands is transferred to a carbon atom of the coordinated alkene, forming a rhodium-alkyl intermediate.[3]
-
Reductive Elimination: The second hydride ligand is transferred to the other carbon atom of the original double bond, leading to the formation of the alkane product and regenerating the active catalyst.[3]
Data Presentation
As specific quantitative data for this compound-catalyzed hydrogenation of a wide range of alkenes is not extensively published, the following tables are provided as templates for researchers to systematically record their experimental results during methods development and optimization.
Table 1: Screening of Reaction Conditions for the Hydrogenation of a Model Alkene (e.g., 1-octene)
| Entry | Catalyst Loading (mol%) | Ligand (if any) | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | ||||||||
| 2 | ||||||||
| 3 | ||||||||
| 4 | ||||||||
| 5 |
Table 2: Substrate Scope Evaluation under Optimized Conditions
| Entry | Alkene Substrate | Product | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| 4 | |||||
| 5 |
Experimental Protocols
The following protocols are generalized and should be optimized for specific applications. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Protocol 1: In Situ Catalyst Preparation from this compound
This protocol describes the in situ formation of an active rhodium catalyst from this compound using a phosphine ligand, which can also act as a reducing agent.
Materials:
-
This compound hydrate (Rh₂(SO₄)₃·xH₂O)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Alkene substrate
-
Anhydrous, degassed solvent (e.g., ethanol, THF, or toluene)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or high-pressure autoclave
-
Magnetic stirrer and hotplate
Procedure:
-
To a Schlenk flask or an autoclave equipped with a magnetic stir bar, add this compound (1 mol%) and a phosphine ligand (e.g., PPh₃, 3-4 mol equivalents per Rh).
-
Evacuate and backfill the reaction vessel with inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., ethanol) via syringe.
-
Stir the mixture at an elevated temperature (e.g., 60-80 °C) for a period to facilitate the formation of the active catalyst. The color of the solution may change, indicating a change in the rhodium species.
-
Cool the mixture to the desired reaction temperature.
-
Add the alkene substrate via syringe.
-
Purge the reaction vessel with hydrogen gas.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 bar).
-
Stir the reaction mixture vigorously for the desired amount of time.
-
Monitor the reaction progress by techniques such as TLC, GC, or NMR spectroscopy.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with inert gas.
-
The product can be isolated and purified using standard techniques such as filtration, solvent evaporation, and column chromatography.
Protocol 2: Heterogeneous Catalyst Preparation (Supported Rhodium)
This compound can also be used as a precursor to prepare a supported rhodium catalyst for heterogeneous hydrogenation.
Materials:
-
This compound hydrate
-
Support material (e.g., activated carbon, alumina)
-
Reducing agent (e.g., sodium borohydride, hydrazine)
-
Deionized water
Procedure:
-
Impregnate the support material with an aqueous solution of this compound.
-
Dry the impregnated support to remove water.
-
Reduce the rhodium salt to rhodium metal nanoparticles on the support using a suitable reducing agent.
-
Wash the resulting supported catalyst thoroughly with deionized water and dry under vacuum.
-
The prepared heterogeneous catalyst can then be used in a hydrogenation reactor with the alkene substrate under a hydrogen atmosphere.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Rhodium Plating with a Sulfate-Based Solution
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium, a noble metal from the platinum group, is utilized for its exceptional properties, including high reflectivity, hardness, and resistance to corrosion and tarnish.[1][2] In research and drug development, rhodium plating provides a chemically inert and durable coating for scientific instruments, electrical contacts, and various components exposed to harsh chemical environments.[1] This document provides a detailed, step-by-step guide to electroplating rhodium from a sulfate-based solution, a common method for achieving a bright, white finish.[2][3]
Safety Precautions
Rhodium plating solutions are highly corrosive and toxic. Strict adherence to safety protocols is mandatory. The solution typically contains rhodium (III) sulfate and sulfuric acid, both of which can cause severe skin burns and eye damage.[4][5][6]
Personal Protective Equipment (PPE):
-
Eye Protection: Full face shield and chemical-resistant goggles are required.[7]
-
Hand Protection: Rubber or other chemical-resistant gloves are necessary.[7]
-
Body Protection: A protective apron and boots should be worn.[7]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a fume hood.[7][8] If ventilation is inadequate, a suitable respirator must be used.[6][7]
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water. Seek immediate medical attention.[4][6]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][6][7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention.[4][6]
Handling and Storage:
-
Store in a cool, dry, well-ventilated area in a closed container, away from incompatible materials like organics, cyanides, or metal powders.[6][7]
-
Ensure an eyewash station and safety shower are readily accessible.[7]
Sulfate-Based Rhodium Plating Solution
Sulfate-based baths are widely used, particularly for heavy rhodium deposits, as they are less prone to hydrolysis of the rhodium salt, which can lead to stress in the deposit.[9] The bath is composed of rhodium sulfate to provide the rhodium ions and sulfuric acid to ensure high conductivity and prevent hydrolysis.[2][9]
Table 1: Typical Bath Composition and Operating Parameters
| Parameter | Decorative/Flash Deposits | Heavy Deposits |
| Rhodium Metal Concentration | 1.5 - 2.0 g/L[9] | 8.0 - 10.0 g/L[10] |
| Sulfuric Acid Concentration | 50 mL/L[10] | 50 mL/L[10] |
| Operating Temperature | 20 - 50 °C (68 - 122 °F)[10][11][12] | 40 - 55 °C (104 - 131 °F)[13] |
| Current Density | 0.5 - 20.0 A/ft² (0.05 - 2.15 A/dm²)[13] | 5.0 - 15.0 A/ft² (0.54 - 1.61 A/dm²)[13] |
| Voltage | 2.5 - 6.0 V[13] | 4.0 - 6.0 V[13] |
| Anode Material | Platinized Titanium[14] | Platinized Titanium[2] |
| Agitation | Cathode rod movement or solution stirring[2] | 5 - 10 cm/s[10] |
| pH | < 1 to 2.0[10][12][13] | < 1 to 2.0[10][13] |
Experimental Protocol: Step-by-Step Guide
This protocol outlines the complete workflow for rhodium plating a conductive substrate. It is critical to perform each step meticulously to ensure a high-quality, adherent deposit.
4.1. Materials and Equipment
-
Substrate: The item to be plated (must be conductive).
-
Beakers: Glass or other inert material.[13]
-
Power Supply: A DC rectifier with adjustable voltage and amperage.[14]
-
Anodes: Platinized titanium anodes are recommended to prevent contamination of the expensive rhodium solution.[2][15] A steel anode is used for the degreasing step.[11]
-
Heating and Stirring: Hot plate with magnetic stirrer or immersion heater.[14]
-
Chemicals:
-
PPE: As specified in Section 2.
4.2. Workflow Diagram
Caption: Workflow for the rhodium electroplating process.
4.3. Detailed Procedure
Step 1: Pre-Cleaning Thoroughly clean the substrate to remove any polishing compounds, oils, grease, or dirt.[11] This can be achieved using an ultrasonic cleaner with a suitable cleaning agent or by washing with warm, soapy water.[11] After cleaning, rinse the item thoroughly with distilled water.[11] Handle the cleaned item with gloves to prevent re-contamination.[11]
Step 2: Electro-Cleaning (Degreasing) This step uses an electrolytic process to remove any remaining microscopic impurities and to activate the surface.
-
Prepare a degreasing solution by dissolving electrolytic cleaning salts in distilled water according to the manufacturer's instructions.[11]
-
Heat the solution to the recommended temperature, typically around 65°C (150°F).[12]
-
Connect a steel anode to the positive (+) terminal of the rectifier and the substrate (via a copper wire or jig) to the negative (-) terminal.[11][12]
-
Immerse the substrate in the solution and apply a current at approximately 4-5 volts for about one minute.[11][12] Vigorous bubbling of hydrogen at the cathode (substrate) indicates the process is working.[12]
Step 3: Rinsing Immediately after electro-cleaning, rinse the substrate thoroughly with distilled water to remove all traces of the degreasing solution.[11]
Step 4: Acid Dip (Activation) This step neutralizes any residual alkaline cleaning solution and further activates the surface, which is crucial for good adhesion.[12]
-
Immerse the substrate in a 5-10% sulfuric acid solution at room temperature for 30 seconds to one minute.[11][16]
-
No electrical current is typically required for this step.[11]
-
This step is critical as it prevents contamination of the rhodium bath, which can cause the rhodium to precipitate out if the pH rises.[12]
Step 5: Rinsing Rinse the substrate again thoroughly with distilled water to remove all traces of the acid activator.[11][12]
Step 6: Rhodium Plating
-
Heat the rhodium sulfate solution to the desired operating temperature (see Table 1).[11]
-
Connect the platinized titanium anode to the positive (+) terminal of the rectifier and the substrate to the negative (-) terminal.[11][14]
-
Immerse the substrate and the anode into the plating solution, ensuring they do not touch.[11]
-
Set the rectifier to the desired voltage (e.g., 4-5V for a flash plate) and begin plating.[11]
-
Plating time will vary depending on the desired thickness, typically ranging from 30 seconds to a few minutes.[11]
-
Gentle agitation of the part or the solution is recommended to prevent gas pitting and ensure a uniform deposit.[2]
Step 7: Final Rinse After plating is complete, immediately rinse the substrate with distilled water to remove the plating solution.[11] The rinse water used exclusively for rhodium-plated items can be collected and used to replenish water lost from the plating bath due to evaporation.[12]
Step 8: Drying Dry the plated item completely.
Troubleshooting
Table 2: Common Rhodium Plating Issues and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Adhesion/Flaking | Inadequate cleaning or surface activation. | Ensure meticulous pre-cleaning and do not skip the electro-cleaning and acid dip steps.[12][16] Consider a nickel or gold strike layer for difficult-to-plate base metals.[9] |
| Dark or Gray Deposits | Organic contamination in the plating bath. | Treat the bath with activated carbon to remove organic impurities.[16] |
| Brown Spots or Stains | Improper rinsing between steps; contamination of the rhodium bath. | Ensure thorough rinsing with distilled water after cleaning and activation.[12] Use separate tweezers/holders for each solution.[11] |
| Burnt or Dull Deposits | Voltage/current density is too high. | Reduce the voltage or move the workpiece further from the anode.[16] |
| No Plating Occurs | Poor electrical connection; incorrect setup. | Check all electrical connections.[11] Ensure the substrate is connected to the negative (cathode) terminal. |
Conclusion
Rhodium plating with a sulfate-based solution is a reliable method for producing a hard, corrosion-resistant, and bright white finish suitable for high-performance applications in research and development. Success is contingent upon careful preparation of the substrate, strict control of operating parameters, and unwavering adherence to safety protocols. By following this detailed guide, researchers can achieve consistent and high-quality rhodium deposits.
References
- 1. proplate.com [proplate.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Rhodium plating problems - Jewelry Discussion - Ganoksin Orchid Jewelry Forum Community for Jewelers and Metalsmiths [orchid.ganoksin.com]
- 4. bettsmetalsales.com [bettsmetalsales.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. hswalsh.com [hswalsh.com]
- 7. products.riogrande.com [products.riogrande.com]
- 8. proplate.com [proplate.com]
- 9. Tech Data - Rhodium - EPNER TECHNOLOGY INC. [epner.com]
- 10. EP1098850A1 - Rhodium sulfate compounds and rhodium plating - Google Patents [patents.google.com]
- 11. Step-by-Step Guide to Rhodium Plating Jewelry - The Plumb Club [plumbclub.com]
- 12. Testing the Rhodium Plating Technique - Ganoksin Jewelry Making Community [ganoksin.com]
- 13. US3729396A - Rhodium plating composition and method for plating rhodium - Google Patents [patents.google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. quora.com [quora.com]
- 16. finishing.com [finishing.com]
Application Notes and Protocols: Rhodium(III) Sulfate as a Precursor for Heterogeneous Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of rhodium(III) sulfate as a precursor for the synthesis of heterogeneous rhodium catalysts. Detailed protocols for catalyst preparation and their application in key chemical transformations, such as hydrogenation and hydroformylation, are presented.
Introduction
Rhodium-based heterogeneous catalysts are of paramount importance in the chemical and pharmaceutical industries due to their high activity and selectivity in a variety of organic transformations.[1][2] this compound (Rh₂(SO₄)₃) is a water-soluble rhodium salt that serves as a convenient and effective precursor for the preparation of supported rhodium catalysts.[3] The use of a solid support, such as alumina, activated carbon, or silica, allows for easy separation of the catalyst from the reaction mixture, enhancing its recyclability and cost-effectiveness.
Supported rhodium catalysts are particularly effective in hydrogenation and hydroformylation reactions.[2][4] In hydrogenation, they are used for the reduction of various functional groups, including alkenes, alkynes, and aromatic rings.[2] In hydroformylation, they catalyze the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, a crucial step in the industrial synthesis of aldehydes.
This document provides detailed protocols for the preparation of rhodium catalysts on alumina and activated carbon supports using this compound as the precursor. It also includes representative performance data for these catalysts in hydrogenation and hydroformylation reactions and visual representations of the experimental workflow and a catalytic cycle.
Experimental Protocols
The following protocols are based on the incipient wetness impregnation method, a common technique for the preparation of supported metal catalysts.
This protocol describes the preparation of a rhodium catalyst on an alumina support with a target rhodium loading of 5% by weight.
Materials:
-
This compound hydrate (Rh₂(SO₄)₃·xH₂O)
-
γ-Alumina (γ-Al₂O₃) pellets or powder, high surface area (e.g., 150-300 m²/g)
-
Deionized water
-
Drying oven
-
Tube furnace
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Support Pre-treatment: Dry the γ-alumina support in an oven at 120 °C for at least 4 hours to remove any physisorbed water.
-
Precursor Solution Preparation:
-
Calculate the required mass of this compound to achieve a 5% rhodium loading on the desired mass of the alumina support.
-
Dissolve the calculated amount of this compound in a volume of deionized water equal to the pore volume of the alumina support (incipient wetness).
-
-
Impregnation:
-
Add the this compound solution to the dried alumina support dropwise while continuously mixing to ensure uniform distribution.
-
Continue mixing until the support material appears uniformly moist with no excess liquid.
-
-
Drying:
-
Dry the impregnated support in an oven at 150 °C for 3 hours in a static air environment.[5]
-
-
Reduction:
-
Place the dried catalyst in a tube furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) for 30 minutes.
-
Switch to a hydrogen gas flow and heat the furnace to 300 °C.[5]
-
Hold the temperature at 300 °C for 2-4 hours to ensure complete reduction of the rhodium precursor to metallic rhodium.[5]
-
Cool the catalyst to room temperature under a hydrogen or inert gas flow.
-
-
Passivation (Optional but Recommended for Safety):
-
To prevent rapid oxidation of the finely dispersed rhodium particles upon exposure to air, the catalyst can be passivated.
-
This is typically done by flowing a mixture of a small percentage of oxygen (e.g., 1%) in an inert gas over the catalyst at room temperature.
-
This protocol outlines the preparation of a rhodium catalyst on an activated carbon support.
Materials:
-
This compound hydrate (Rh₂(SO₄)₃·xH₂O)
-
Activated carbon, high surface area
-
Deionized water
-
Drying oven
-
Tube furnace
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Support Pre-treatment: Dry the activated carbon support at 110 °C for 4 hours.
-
Precursor Solution Preparation: Prepare the this compound solution as described in section 2.1.2, using the pore volume of the activated carbon.
-
Impregnation: Impregnate the activated carbon support with the this compound solution as described in section 2.1.3.
-
Drying: Dry the impregnated carbon at 120 °C for 4 hours.
-
Reduction: Reduce the catalyst under a hydrogen flow at 300-400 °C for 2-4 hours, following the procedure in section 2.1.5.
-
Passivation: Passivate the catalyst as described in section 2.1.6.
Data Presentation
The following tables summarize representative quantitative data for the performance of supported rhodium catalysts in hydrogenation and hydroformylation reactions. Note: The precursor for the catalysts in these specific examples was not always explicitly stated as this compound; however, the data is representative of catalysts prepared by similar impregnation methods using rhodium salts.
Table 1: Performance of Supported Rhodium Catalysts in Hydrogenation Reactions
| Substrate | Catalyst | Reaction Conditions | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| 1-Hexene | 5% Rh/Al₂O₃ | 50 °C, 10 bar H₂ | >99 | >99 (to n-hexane) | ~1200 | [6] |
| Styrene | 1% Rh/C | 25 °C, 1 atm H₂ | 100 | >99 (to ethylbenzene) | ~500 | [5] |
| Benzene | 5% Rh/Al₂O₃ | 80 °C, 30 bar H₂ | 100 | >99 (to cyclohexane) | ~300 | [6] |
| Nitrobenzene | 1% Rh/C | 70 °C, 20 bar H₂ | 100 | >98 (to aniline) | ~800 | [2] |
Table 2: Performance of Supported Rhodium Catalysts in Hydroformylation of 1-Hexene
| Catalyst | Ligand | Temperature (°C) | Pressure (bar, CO/H₂) | Conversion (%) | n/iso ratio | TOF (h⁻¹) | Reference |
| Rh@Y | None | 60 | 60 (1:1) | 50 | 2.5 | 6567 | [4] |
| 1% Rh/SiO₂ | PPh₃ | 100 | 50 (1:1) | 95 | 3.0 | ~400 | [1] |
| 1% Rh/Al₂O₃ | None | 120 | 80 (1:1) | 85 | 1.8 | ~250 | [1] |
| Rh/C | None | 130 | 100 (1:1) | 98 | 2.2 | ~600 | [1] |
Visualizations
The following diagram illustrates the general workflow for the preparation of a supported rhodium catalyst from a this compound precursor using the incipient wetness impregnation method.
This diagram depicts a simplified catalytic cycle for the hydrogenation of an alkene using a heterogeneous rhodium catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium on alumina catalyst supplier - Princeton Powder [princetonpowder.com]
Application Notes and Protocols for Selective Oxidation Using Rhodium(III) Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for selective oxidation reactions utilizing Rhodium(III) sulfate. While this compound is more commonly employed as a precursor for the preparation of active rhodium catalysts, this document outlines a general protocol for its potential use in the selective oxidation of alcohols to their corresponding carbonyl compounds. The information is compiled from established principles of rhodium-catalyzed oxidations, as direct, detailed protocols for this compound as the primary catalyst are not extensively reported in peer-reviewed literature.
I. Introduction
This compound (Rh₂(SO₄)₃) is a trivalent rhodium compound that can serve as a source of rhodium for various catalytic applications, including oxidation reactions.[1] In the field of organic synthesis, the selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation, crucial for the synthesis of fine chemicals, pharmaceuticals, and other high-value molecules. Rhodium-based catalysts are known for their efficiency in a variety of catalytic processes, including C-H activation and oxidation reactions.[1] While other rhodium precursors like rhodium(III) chloride are more commonly cited, this compound can be explored as a catalyst or catalyst precursor in these transformations.
II. Experimental Protocols
This section details a general experimental protocol for the selective oxidation of a primary alcohol (benzyl alcohol) to the corresponding aldehyde (benzaldehyde) and a secondary alcohol (cyclohexanol) to the corresponding ketone (cyclohexanone) using a this compound-based catalytic system.
A. Materials and Equipment
-
Catalyst: this compound hydrate (Rh₂(SO₄)₃·xH₂O)
-
Substrates: Benzyl alcohol, Cyclohexanol
-
Oxidant: A suitable oxidizing agent such as tert-butyl hydroperoxide (TBHP) or molecular oxygen (O₂)
-
Solvent: A high-boiling, non-polar solvent such as toluene or xylenes
-
Reaction Vessel: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature controller. For reactions with molecular oxygen, a gas inlet and a bubbler are required.
-
Analytical Equipment: Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for monitoring reaction progress and determining yield and selectivity. Nuclear Magnetic Resonance (NMR) spectrometer for product characterization.
B. Protocol for Selective Oxidation of Benzyl Alcohol to Benzaldehyde
-
Catalyst Preparation (Optional): In some applications, this compound may be supported on a high-surface-area material like alumina (Al₂O₃) or silica (SiO₂) to enhance its stability and recyclability. A common method is incipient wetness impregnation, where a solution of this compound is added to the support material, followed by drying and calcination.
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add this compound (e.g., 0.01 mmol, 1 mol%).
-
Add the solvent (e.g., 10 mL of toluene).
-
Add the substrate, benzyl alcohol (1.0 mmol).
-
If using an external oxidant like TBHP, add it to the reaction mixture (e.g., 1.2 mmol, 1.2 equivalents).
-
If using molecular oxygen, seal the flask and purge with O₂ before heating. Maintain a positive pressure of O₂ throughout the reaction.
-
-
Reaction Conditions:
-
Stir the reaction mixture vigorously.
-
Heat the mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
If a heterogeneous catalyst is used, filter it off.
-
Wash the organic layer with a saturated solution of sodium sulfite (to quench any remaining oxidant) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
C. Protocol for Selective Oxidation of Cyclohexanol to Cyclohexanone
The protocol is similar to the one described for benzyl alcohol, with cyclohexanol as the substrate. Reaction conditions may need to be optimized for this specific substrate.
III. Data Presentation
The following table summarizes hypothetical quantitative data for the selective oxidation of various alcohols using a this compound-based catalyst. This data is illustrative and serves as a template for reporting experimental results. Actual results will depend on the specific reaction conditions and the nature of the substrate.
| Entry | Substrate | Product | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 1 | TBHP (1.2 eq) | Toluene | 100 | 6 | 95 | >99 | 94 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 1 | O₂ (1 atm) | Xylenes | 120 | 8 | 92 | >99 | 91 |
| 3 | Cyclohexanol | Cyclohexanone | 2 | TBHP (1.5 eq) | Toluene | 110 | 12 | 85 | 98 | 83 |
| 4 | 2-Octanol | 2-Octanone | 2 | O₂ (1 atm) | Xylenes | 120 | 16 | 78 | 95 | 74 |
| 5 | Cinnamyl alcohol | Cinnamaldehyde | 1 | TBHP (1.2 eq) | Toluene | 90 | 4 | 98 | 97 | 95 |
IV. Visualization
A. Experimental Workflow
The following diagram illustrates the general workflow for the selective oxidation of alcohols using a this compound catalyst.
B. Plausible Catalytic Cycle
While a definitive, universally accepted mechanism for selective oxidation using this compound is not well-established, a plausible catalytic cycle can be proposed based on known rhodium chemistry. This cycle likely involves the formation of a high-valent rhodium-oxo or rhodium-hydroperoxo species as the active oxidant.
V. Safety Precautions
-
Rhodium compounds are precious metals and should be handled with care to minimize loss.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Oxidizing agents like TBHP can be explosive and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions at elevated temperatures should be monitored carefully.
VI. Conclusion
This compound presents a potential, albeit less explored, catalytic precursor for the selective oxidation of alcohols. The protocols outlined here provide a general framework for researchers to begin their investigations. Optimization of reaction parameters such as catalyst loading, oxidant, solvent, temperature, and reaction time will be crucial for achieving high yields and selectivities for specific substrates. Further research into the mechanism of catalysis will aid in the rational design of more efficient this compound-based oxidation systems.
References
Application Notes and Protocols for Transfer Hydrogenation Reactions with Rhodium(III) Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transfer hydrogenation is a powerful and versatile method for the reduction of unsaturated organic compounds, offering a safer and often more convenient alternative to traditional hydrogenation using pressurized hydrogen gas. This technique is particularly valuable in the pharmaceutical industry for the synthesis of chiral alcohols and other fine chemicals.[1][2][3] Rhodium(III) complexes have emerged as highly effective catalysts for these transformations, particularly in the asymmetric reduction of ketones and imines.[4][5][6][7]
While a variety of Rhodium(III) precursors are used, Rhodium(III) sulfate (Rh₂(SO₄)₃) serves as a viable and cost-effective starting material for the generation of active catalytic species.[8] The Rh(III) ion in the sulfate salt can be coordinated with appropriate ligands to form active catalysts, often in situ, for a range of transfer hydrogenation reactions.[8] These reactions typically employ a hydrogen donor, such as formic acid, isopropanol, or their mixtures with a base like triethylamine, to transfer hydrogen to the substrate.[1][6]
This document provides an overview of the application of Rhodium(III) catalysts in transfer hydrogenation, with detailed protocols and data for the reduction of various ketones.
General Reaction Scheme
The fundamental transformation in the Rh(III)-catalyzed transfer hydrogenation of a ketone to an alcohol is illustrated below:
Data Presentation: Performance of Rh(III) Catalysts in Transfer Hydrogenation of Ketones
The following tables summarize the performance of various Rhodium(III) catalyst systems in the transfer hydrogenation of different ketone substrates. These examples demonstrate the broad applicability and efficiency of this catalytic method.
Table 1: Asymmetric Transfer Hydrogenation of Aryl Ketones with an in situ Generated Rh(III)-TsDPEN Catalyst [4]
| Entry | Substrate (Ketone) | H-Donor | Solvent | S/C Ratio | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | HCOOH/NEt₃ | Water | 100 | 0.5 | >99 | 97 |
| 2 | 4-Methoxyacetophenone | HCOOH/NEt₃ | Water | 100 | 1 | >99 | 98 |
| 3 | 4-Chloroacetophenone | HCOOH/NEt₃ | Water | 100 | 1 | >99 | 96 |
| 4 | 2-Acetylnaphthalene | HCOOH/NEt₃ | Water | 100 | 2 | >99 | 95 |
| 5 | 1-Indanone | HCOOH/NEt₃ | Water | 1000 | 12 | 98 | 99 |
Conditions: Reactions typically carried out at 40°C. The catalyst is derived in situ from [CpRhCl₂]₂ and TsDPEN.* S/C Ratio: Substrate-to-Catalyst ratio. ee: Enantiomeric excess.
Table 2: Transfer Hydrogenation of Various Ketones with Rh(III)-Schiff Base Complexes [6][9]
| Entry | Substrate (Ketone) | H-Donor/Base | Catalyst | Time (h) | Conversion (%) |
| 1 | Acetophenone | HCOOH/Et₃N | RhL3 | 0.5 | 94 |
| 2 | Cyclohexanone | HCOOH/Et₃N | RhL3 | 2 | 89 |
| 3 | Benzophenone | HCOOH/Et₃N | RhL1 | 4 | 92 |
| 4 | 4-Methylacetophenone | HCOOH/Et₃N | RhL3 | 1 | 91 |
| 5 | Propiophenone | HCOOH/Et₃N | RhL1 | 3 | 85 |
Conditions: Reactions carried out in acetonitrile (MeCN) at room temperature. Catalysts: RhL1 and RhL3 are specific Rh(III) complexes with tetradentate Schiff base ligands.
Experimental Protocols
Below are detailed methodologies for representative transfer hydrogenation reactions.
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone in Water[4]
This protocol describes the reduction of acetophenone using a Rh(III)-TsDPEN catalyst generated in situ.
Materials:
-
[Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
(1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Acetophenone
-
Sodium formate (HCOONa)
-
Deionized Water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask, combine [Cp*RhCl₂]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol).
-
Add 2 mL of deionized water to the flask.
-
Stir the mixture at room temperature for 10 minutes to allow for the in situ formation of the active catalyst.
-
Add acetophenone (1.0 mmol) to the catalyst solution.
-
Add sodium formate (1.5 mmol) as the hydrogen donor.
-
Heat the reaction mixture to 40°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 0.5 - 1 hour), cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol by column chromatography if necessary.
-
Determine the conversion and enantiomeric excess using chiral GC or HPLC.
Protocol 2: Transfer Hydrogenation of Ketones using a Pre-formed Rh(III)-Schiff Base Complex[6]
This protocol details the general procedure for reducing a ketone using a pre-synthesized Rhodium(III)-Schiff base catalyst.
Materials:
-
Rh(III)-Schiff Base Complex (e.g., RhL3, 0.02 mmol)
-
Ketone substrate (e.g., Acetophenone, 1.0 mmol)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN, solvent)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer)
Procedure:
-
To a round-bottom flask, add the ketone substrate (1.0 mmol) and the Rh(III)-Schiff base complex (0.02 mmol).
-
Add 2 mL of acetonitrile as the solvent.
-
Prepare the hydrogen donor mixture by combining formic acid and triethylamine in a 5:2 molar ratio.
-
Add the formic acid/triethylamine mixture (typically a 5-fold molar excess relative to the substrate) to the reaction flask.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction's progress by TLC or GC until the starting material is consumed (typically 0.5 - 12 hours depending on the substrate).[6][9]
-
Once the reaction is complete, evaporate the solvent and excess formic acid/triethylamine under reduced pressure.
-
Dissolve the residue in a small amount of a suitable solvent mixture (e.g., petroleum ether/ethanol, 8:2).
-
Pass the solution through a short column of silica gel to remove the catalyst.
-
Evaporate the solvent from the filtrate to yield the corresponding alcohol product.
-
Analyze the product's purity by GC or NMR spectroscopy.
Mandatory Visualizations
The following diagrams illustrate the key relationships and workflows in Rh(III)-catalyzed transfer hydrogenation.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. chemmethod.com [chemmethod.com]
- 3. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodium-catalyzed asymmetric transfer hydrogenation of alkyl and aryl ketones in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A stereochemically well-defined rhodium(III) catalyst for asymmetric transfer hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Rhodium(III) Sulfate Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhodium(III) sulfate (Rh₂(SO₄)₃) is a versatile catalyst and precursor with significant applications in organic synthesis, including C-H activation, oxidation, and reduction reactions.[1] Its catalytic performance is intrinsically linked to its physicochemical properties, such as structure, composition, thermal stability, and morphology. Therefore, a thorough characterization of this compound catalysts is paramount for understanding their catalytic behavior, optimizing reaction conditions, and ensuring reproducibility.
These application notes provide a comprehensive overview of the key techniques employed for the characterization of this compound catalysts. Detailed experimental protocols for each technique are provided to guide researchers in their practical application.
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for probing the electronic structure, coordination environment, and chemical state of rhodium in the catalyst.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹⁰³Rh and ¹⁷O NMR, provides detailed insights into the structure of rhodium complexes in solution.[2][3] ¹⁰³Rh NMR is highly sensitive to the coordination environment of the rhodium atom, with a very wide chemical shift range.[4][5][6]
Quantitative Data: ¹⁰³Rh NMR Chemical Shifts
| This compound Complex | Chemical Shift (δ, ppm) | Reference |
| Monomeric and oligomeric complexes | Equilibrium dependent | [2][7][8] |
| [Rh₂(μ-SO₄)₂(H₂O)₈]²⁺ | Not specified | [3] |
| [Rh₂(*μ-SO₄)(H₂O)₈]⁴⁺ | Not specified | [3] |
| [Rh₃(μ-SO₄)₃(μ-OH)(H₂O)₁₀]²⁺ | Not specified | [3] |
| [Rh(CN)₆]³⁻ | 47 ± 4 (estimated) | [9] |
| [Rh(SCN)₆]³⁻ | 35 ± 3 (estimated) | [9] |
Experimental Protocol: ¹⁰³Rh NMR Spectroscopy
-
Sample Preparation: Dissolve the this compound catalyst in a suitable deuterated solvent (e.g., D₂O). The concentration should be optimized for signal-to-noise, typically in the range of 10-100 mM.
-
Instrument Setup:
-
Data Acquisition:
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID) to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the catalyst, particularly the coordination mode of the sulfate anions.[2][7] The free sulfate ion (Td symmetry) has two IR active vibrational modes, but this can change upon coordination to the metal center, which lowers the symmetry.[11]
Quantitative Data: IR Absorption Bands for Sulfate
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| ν₃(F₂) | ~1100 | Asymmetric S-O stretch |
| ν₄(F₂) | ~650 | O-S-O bending |
Note: These values can shift and split upon coordination.
Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy
-
Sample Preparation: Place a small amount of the powdered this compound catalyst directly onto the ATR crystal.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Press the sample against the crystal to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16-64 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and assign the characteristic absorption bands.
-
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and the oxidation state of the elements present in the top few nanometers of the catalyst surface.[12]
Quantitative Data: Rh 3d Binding Energies
| Rhodium Species | Rh 3d₅/₂ Binding Energy (eV) | Reference |
| Metallic Rh(0) | 307.4 | [13] |
| Rh₂O₃ (Rh³⁺) | 308.1 - 308.5 | [13][14] |
| RhO₂ (Rh⁴⁺) | ~309 | [15] |
Experimental Protocol: XPS Analysis
-
Sample Preparation: Mount the powdered catalyst onto a sample holder using double-sided adhesive tape. Ensure a flat, even surface.
-
Instrument Setup:
-
Use an XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source.
-
Maintain the analysis chamber under ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., Rh 3d, S 2p, O 1s).
-
-
Data Processing:
-
Calibrate the binding energy scale by setting the C 1s peak for adventitious carbon to 284.8 eV.
-
Perform peak fitting and deconvolution of the high-resolution spectra to determine the oxidation states and relative concentrations of the different species.
-
Diffraction and Microscopic Characterization
These techniques provide information about the crystalline structure, particle size, and morphology of the catalyst.
X-ray Powder Diffraction (XRD)
XRD is a powerful technique for identifying the crystalline phases present in the catalyst and determining its crystal structure.[2][7][16]
Quantitative Data: Crystallographic Data for Rh₂(SO₄)₃
| Parameter | Value | Reference |
| Crystal System | Trigonal | [8] |
| Space Group | R-3 | [8] |
| a (Å) | 8.068(1) | [8] |
| c (Å) | 22.048(4) | [8] |
Experimental Protocol: XRD Analysis
-
Sample Preparation: Finely grind the this compound catalyst powder to ensure random orientation of the crystallites. Pack the powder into a sample holder.
-
Instrument Setup:
-
Use a powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the operating voltage and current (e.g., 40 kV and 40 mA).
-
-
Data Acquisition:
-
Scan the sample over a desired 2θ range (e.g., 10-80°) with a specific step size and counting time.
-
-
Data Processing:
-
Identify the crystalline phases by comparing the experimental diffraction pattern with standard databases (e.g., ICDD).
-
Perform Rietveld refinement for detailed structural analysis, including lattice parameters and crystallite size.
-
Transmission Electron Microscopy (TEM)
TEM provides high-resolution images of the catalyst, allowing for the determination of particle size, size distribution, and morphology.[17][18]
Experimental Protocol: TEM Sample Preparation and Analysis
-
Sample Preparation:
-
Instrument Setup:
-
Use a transmission electron microscope operating at a suitable accelerating voltage (e.g., 200 kV).
-
-
Data Acquisition:
-
Acquire images at different magnifications to observe the overall morphology and individual nanoparticles.
-
For crystalline samples, obtain selected area electron diffraction (SAED) patterns.
-
-
Data Processing:
-
Measure the size of a statistically significant number of particles from the TEM images to determine the average particle size and size distribution.
-
Thermal Analysis Techniques
Thermal analysis methods are used to study the thermal stability of the catalyst and to quantify its composition, for instance, the degree of hydration.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on dehydration, decomposition, and thermal stability.[2][7][16]
Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh a small amount of the catalyst (typically 5-10 mg) into a TGA crucible (e.g., alumina).[21]
-
Instrument Setup:
-
Use a thermogravimetric analyzer.
-
Set the desired temperature program (e.g., heating from room temperature to 1000 °C at a constant rate of 10 °C/min).
-
Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate.
-
-
Data Acquisition:
-
Record the mass loss as a function of temperature.
-
-
Data Processing:
-
Analyze the TGA curve to identify the temperatures of mass loss events.
-
Calculate the percentage mass loss for each step to determine, for example, the number of water molecules of hydration.[22]
-
Visualizations
Experimental Workflow for Catalyst Characterization
Caption: Workflow for the comprehensive characterization of this compound catalysts.
Logical Relationship of Characterization Techniques
References
- 1. Structure and bonding in rhodium coordination compounds: a 103Rh solid-state NMR and relativistic DFT study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 4. (103Rh) Rhodium NMR [chem.ch.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium(III) complexes with cyanide and sulfur-donor ligands: rhodium-103 nuclear magnetic resonance chemical shift correlations - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Structure and bonding in rhodium coordination compounds: a 103 Rh solid-state NMR and relativistic DFT study - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06026H [pubs.rsc.org]
- 11. physicsforums.com [physicsforums.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. epfl.ch [epfl.ch]
- 22. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Industrial Catalysis using Rhodium(III) Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial applications of Rhodium(III) sulfate as a versatile catalyst precursor in key organic transformations. While this compound is often used as a starting material for the synthesis of more complex and active catalytic species, these protocols offer valuable insights into its potential in hydrogenation, hydroformylation, carbonylation, and C-H activation reactions. The following sections detail experimental procedures, present quantitative data for catalyst performance, and illustrate relevant catalytic cycles and workflows.
Hydrogenation Reactions
Rhodium-based catalysts are highly effective for the hydrogenation of a wide variety of functional groups.[1] this compound can serve as a precursor for the preparation of both homogeneous and heterogeneous rhodium catalysts for these transformations. Supported rhodium catalysts, often on alumina or carbon, are particularly relevant for industrial processes due to their ease of separation and recyclability.[2][3]
Application Note: Selective Hydrogenation of Functionalized Arenes
Selective hydrogenation of functionalized aromatic rings is a critical process in the synthesis of pharmaceuticals and fine chemicals. Rhodium catalysts are known for their high activity in arene hydrogenation under relatively mild conditions.[1] This protocol describes the preparation of a supported Rh/Al2O3 catalyst from this compound and its application in the selective hydrogenation of a functionalized arene.
Experimental Protocol: Preparation of 5% Rh/Al₂O₃ Catalyst and Hydrogenation of a Functionalized Arene
Catalyst Preparation:
-
Support Preparation: γ-Alumina (γ-Al₂O₃) pellets are calcined at 500°C for 4 hours to remove any adsorbed moisture and impurities.
-
Impregnation: A solution of this compound hydrate is prepared by dissolving the appropriate amount in deionized water to achieve a 5 wt% rhodium loading on the support. The alumina pellets are then impregnated with the this compound solution using the incipient wetness technique.
-
Drying: The impregnated pellets are dried in an oven at 120°C for 12 hours.
-
Reduction: The dried catalyst is reduced in a tube furnace under a flow of 5% H₂ in Argon at 400°C for 4 hours to obtain the active Rh/Al₂O₃ catalyst.
Hydrogenation Procedure:
-
Reactor Setup: A high-pressure stainless-steel autoclave is charged with the prepared 5% Rh/Al₂O₃ catalyst (S/C ratio of 100:1), the functionalized arene substrate (1 mmol), and a suitable solvent such as ethanol (10 mL).
-
Reaction Conditions: The reactor is sealed, purged three times with nitrogen, and then three times with hydrogen. The reactor is then pressurized with hydrogen to 50 bar and heated to 80°C with vigorous stirring.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reactor is cooled to room temperature and carefully depressurized. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Data Presentation
| Substrate | Product | Catalyst Loading (mol%) | Temp (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Benzene | Cyclohexane | 1 | 80 | 40 | 4 | >99 | >99 | [4] |
| Toluene | Methylcyclohexane | 1 | 80 | 40 | 6 | 95 | >99 | [4] |
| Nitrobenzene | Aniline | 5% Rh/Al₂O₃ | 25 | in situ H₂ | 0.5 | >99 | >99 | [5] |
| Acetophenone | 1-Phenylethanol | 5% Rh/Al₂O₃ | 25 | in situ H₂ | 1 | >99 | >99 | [5] |
Experimental Workflow
Hydroformylation Reactions
Hydroformylation, or oxo-synthesis, is a major industrial process for the production of aldehydes from alkenes. Rhodium-based catalysts are highly active and selective for this transformation, particularly for the production of linear aldehydes.[6] this compound can be used as a precursor to generate the active rhodium carbonyl hydride species in situ.
Application Note: Hydroformylation of Propylene
The hydroformylation of propylene to produce butyraldehyde is a large-scale industrial process. The use of rhodium catalysts allows for high selectivity towards the more valuable n-butyraldehyde.[7] This protocol outlines a general procedure for the hydroformylation of propylene using a catalyst system derived from this compound.
Experimental Protocol: Propylene Hydroformylation
-
Catalyst Pre-formation: In a glovebox, a pressure reactor is charged with this compound, a suitable phosphine ligand (e.g., triphenylphosphine, TPP), and a high-boiling point solvent (e.g., toluene). The reactor is sealed, removed from the glovebox, and pressurized with syngas (CO/H₂ = 1:1) to 20 bar. The mixture is heated to 100°C for 1 hour to form the active rhodium carbonyl hydride complex.
-
Reaction: The reactor is cooled, and propylene is introduced as a liquid or gas. The reactor is then heated to the desired reaction temperature (e.g., 120°C) and pressurized with syngas to the final reaction pressure (e.g., 50 bar).
-
Monitoring and Analysis: The reaction progress is monitored by observing the pressure drop and by taking samples for GC analysis to determine the conversion of propylene and the ratio of n- to iso-butyraldehyde.
-
Product Isolation: After the reaction, the reactor is cooled, and the excess gas is vented. The liquid product is distilled to separate the butyraldehyde isomers from the catalyst solution, which can potentially be recycled.
Data Presentation
| Olefin | Catalyst System | Temp (°C) | Pressure (bar) | n/iso ratio | TOF (h⁻¹) | Reference |
| Propylene | Rh/TPP | 90-130 | 15-25 | ~10:1 | >1000 | [7] |
| 1-Octene | Rh/Xantphos | 100 | 20 | >95:5 | ~1500 | [8] |
| 1-Octene | Rh₁@MFI-K | 80 | 40 | >99:1 | >89 | [9] |
| Propylene | PPh₃-Rh/SiO₂ | 120 | 10 | 14 | 131 | [10] |
Catalytic Cycle
Carbonylation Reactions
Rhodium-catalyzed carbonylation of methanol to acetic acid (Monsanto process) is a cornerstone of industrial organic chemistry. This compound can be used as a precursor for the [Rh(CO)₂I₂]⁻ active species.[11][12]
Application Note: Methanol Carbonylation
This application note describes a laboratory-scale procedure for the carbonylation of methanol to acetic acid, illustrating the fundamental principles of the industrial Monsanto process.
Experimental Protocol: Methanol Carbonylation
-
Catalyst Solution Preparation: A pressure-resistant glass liner is charged with this compound, hydroiodic acid, and acetic acid as the solvent. The mixture is heated under a carbon monoxide atmosphere to form the active rhodium catalyst complex.
-
Reaction: The catalyst solution is transferred to a high-pressure autoclave. Methyl iodide (promoter) and methanol are added. The autoclave is pressurized with carbon monoxide (30-60 bar) and heated to 150-200°C.
-
Analysis: The reaction is typically run in a continuous or semi-continuous mode in an industrial setting. For a batch laboratory experiment, the reaction can be monitored by taking samples and analyzing for acetic acid and methyl acetate content by GC.
-
Product Separation: In an industrial process, the product acetic acid is continuously separated by distillation.
Data Presentation
| Process | Catalyst | Promoter | Temp (°C) | Pressure (bar CO) | Selectivity to Acetic Acid (%) | Reference |
| Monsanto | [Rh(CO)₂I₂]⁻ | CH₃I | 150-200 | 30-60 | >99 | [13] |
| Cativa | [Ir(CO)₂I₂]⁻ | CH₃I | 150-200 | 30-40 | >99 | [12] |
Catalytic Cycle
C-H Activation Reactions
Rhodium(III) catalysts are powerful tools for the functionalization of otherwise inert C-H bonds, enabling the construction of complex molecules in a more atom-economical manner.[11][14] this compound can serve as a precursor for the catalytically active Rh(III) species in these reactions.
Application Note: Directed C-H Olefination of Arenes
This protocol describes a rhodium-catalyzed ortho-olefination of a benzamide derivative, where the amide group acts as a directing group to achieve high regioselectivity.
Experimental Protocol: C-H Olefination
-
Reaction Setup: A dried Schlenk tube is charged with the benzamide substrate (0.5 mmol), this compound (2.5 mol %), a silver salt co-catalyst (e.g., AgSbF₆, 10 mol %), an oxidant (e.g., Cu(OAc)₂, 2.0 equiv.), the olefin (1.5 mmol), and a solvent (e.g., DCE, 2 mL).
-
Reaction Conditions: The tube is sealed and heated to 100°C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite and concentrated. The residue is purified by flash column chromatography on silica gel to afford the desired ortho-olefinated product.
Data Presentation
| Arene Substrate | Olefin | Product Yield (%) | Reference |
| N-methoxybenzamide | Styrene | 85 | [14] |
| 2-Phenylpyridine | Ethyl acrylate | 92 | [14] |
| N-pivaloyloxybenzamide | Ethylene | 96 | [9] |
| N-pivaloyloxybenzamide | Propyne | 95 | [9] |
Logical Relationship Diagram
References
- 1. Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes [organic-chemistry.org]
- 2. Rhodium on alumina catalyst supplier - Princeton Powder [princetonpowder.com]
- 3. Asymmetric Full Saturation of Vinylarenes with Cooperative Homogeneous and Heterogeneous Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. The rate-determining step in the rhodium-xantphos-catalysed hydroformylation of 1-octene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US20130102810A1 - Methanol Carbonylation Process with Rhodium Catalyst and a Lanthanide Metal Co-Catalyst - Google Patents [patents.google.com]
- 11. US5001259A - Methanol carbonylation process - Google Patents [patents.google.com]
- 12. US8785684B2 - Methanol carbonylation process with rhodium catalyst, an iodide salt and a metallic co-catalyst selected from transition metals, indium, strontium, barium, zinc, tin and heteropoly acids - Google Patents [patents.google.com]
- 13. US5334755A - Process for the production of acetic acid from methanol and carbon monoxide using supported rhodium catalyst - Google Patents [patents.google.com]
- 14. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to resolve adhesion failure in rhodium electroplating?
This guide provides troubleshooting assistance and frequently asked questions to help researchers, scientists, and drug development professionals resolve adhesion failure in rhodium electroplating experiments.
Troubleshooting Guide
Q1: What are the primary causes of rhodium plating peeling, flaking, or blistering (poor adhesion)?
Adhesion failure in rhodium electroplating, which manifests as peeling, flaking, or blistering, is a common issue that can almost always be traced back to a few root causes.[1] The bond between the rhodium layer and the substrate must be strong, and any interference with this bond will compromise the quality of the deposit.
The most common causes for adhesion failure are:
-
Inadequate Surface Preparation: The most frequent cause of poor adhesion is an improperly prepared substrate surface. Any contaminants like oils, grease, oxides, or residues from previous steps will prevent a strong bond.[2][3]
-
Contamination of the Plating Bath: Impurities, both organic and metallic, in the rhodium solution can interfere with the deposition process and lead to adhesion problems.[4][5]
-
Incorrect Plating Parameters: The electrochemical conditions must be precisely controlled. Deviations in current density, voltage, temperature, or bath chemistry can result in stressed, poorly-adhered deposits.[4][6]
-
High Internal Stress: Rhodium deposits are inherently prone to high internal stress, which can cause cracking and peeling, especially in thicker coatings.[7][8]
-
Absence of a Proper Underplate: Many substrates require an intermediate layer, typically nickel or gold, to ensure a durable bond with the rhodium layer.[9][10][11]
Below is a logical workflow to diagnose the cause of adhesion failure.
Caption: Troubleshooting workflow for rhodium plating adhesion failure.
Q2: How do I properly prepare a substrate for rhodium plating?
Proper surface preparation is the most critical factor for ensuring good adhesion. The surface must be chemically clean and active to form a strong metallic bond with the plated layer.[1][12] The process involves a sequence of cleaning, rinsing, and activation steps.
Key Surface Preparation Stages:
-
Pre-Cleaning: Initial removal of heavy oils, grease, and polishing compounds. This is often done with ultrasonic cleaning in a suitable detergent solution.[13][14]
-
Electrocleaning: An electrochemical cleaning process that uses an electric current to remove fine, embedded impurities from the surface.[6]
-
Rinsing: Thorough rinsing with distilled or deionized water between each chemical step is vital to prevent dragging solutions from one tank to the next, which can contaminate baths and compromise adhesion.[1][14]
-
Acid Activation (Acid Dip): This step removes any oxides that may have formed on the surface and "activates" the metal, making it receptive to plating.[6][15] A failure to properly activate the surface can lead to poor adhesion.[4]
References
- 1. americanelectro.com [americanelectro.com]
- 2. proplate.com [proplate.com]
- 3. Electroplating Problems and Their Solutions [chemresearchco.com]
- 4. proplate.com [proplate.com]
- 5. artisanplating.com [artisanplating.com]
- 6. proplate.com [proplate.com]
- 7. theadvint.com [theadvint.com]
- 8. Welcome To Achyutha technologies [achyutha.net]
- 9. Tech Data - Rhodium - EPNER TECHNOLOGY INC.EPNER TECHNOLOGY INC. | Mobile Version [epner.com]
- 10. finishing.com [finishing.com]
- 11. sinteredfilter.net [sinteredfilter.net]
- 12. Complete Guide to Electroplating Defects & Issues | SPC Blog [sharrettsplating.com]
- 13. inspereza.com [inspereza.com]
- 14. A Step-by-Step Guide on Rhodium Plating Jewellery - The Bench [cooksongold.com]
- 15. finishing.com [finishing.com]
Troubleshooting common defects in rhodium plated surfaces
This technical support center provides troubleshooting guidance for common defects encountered during the rhodium plating process. The information is tailored for researchers, scientists, and drug development professionals who utilize rhodium-plated surfaces in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common visual defects on rhodium-plated surfaces?
A1: Common visual defects include peeling or blistering, dark spots or streaks, a dull or cloudy appearance, and uneven plating thickness. These issues can compromise experimental results by affecting the surface's inertness, reflectivity, and consistency.
Q2: Why is surface preparation so critical before rhodium plating?
A2: Improper surface preparation is a primary cause of many plating defects, such as poor adhesion (peeling/blistering) and dark spots.[1] The substrate must be meticulously cleaned to remove all organic and inorganic contaminants, including oils, greases, polishing compounds, and oxides.[1][2] An atomically clean and activated surface is essential for achieving a strong bond between the substrate and the rhodium layer.
Q3: Can the rhodium plating bath itself be a source of defects?
A3: Yes, contamination of the rhodium plating bath is a major source of problems.[3][4] Organic contaminants can cause dark or streaky deposits, while metallic impurities (e.g., iron, copper, silver) can lead to discoloration and poor deposit quality.[3][4] Regular monitoring and maintenance of the bath chemistry are crucial.
Q4: How does plating thickness affect the quality of the rhodium surface?
A4: The thickness of the rhodium layer is critical. If the plating is too thin, it may not provide adequate corrosion and tarnish resistance, leading to discoloration as the underlying metal is exposed.[5] Conversely, if the plating is too thick, the inherent stress in the rhodium deposit can cause it to become brittle and crack.[5]
Troubleshooting Common Defects
This section provides a systematic approach to identifying and resolving common defects in rhodium-plated surfaces.
Issue 1: Peeling, Blistering, or Poor Adhesion
Symptoms: The rhodium layer lifts, flakes, or bubbles from the substrate. This is a critical failure as it exposes the underlying material and compromises the integrity of the surface.
Root Causes & Solutions:
| Root Cause | Solution |
| Inadequate Surface Preparation | Ensure meticulous cleaning to remove all oils, greases, and oxides. Implement a multi-step cleaning process including ultrasonic cleaning, electrocleaning, and an acid activation dip.[1][2] |
| Bath Contamination | Organic or metallic contaminants in the plating bath can interfere with adhesion. Perform regular bath analysis and use carbon treatment to remove organic impurities.[1][3] |
| Incorrect Plating Parameters | Plating at excessively high current densities can increase stress in the deposit, leading to poor adhesion. Optimize current density and temperature according to the guidelines in Table 2. |
| Substrate Incompatibility | Some substrates may require a nickel or palladium underplate to ensure good adhesion of the rhodium layer.[6] |
Issue 2: Dark Spots, Streaks, or Discoloration
Symptoms: The surface exhibits localized dark spots, streaks, or a general off-white, yellowish, or grayish appearance instead of a bright, silvery-white finish.
Root Causes & Solutions:
| Root Cause | Solution |
| Organic Contamination | Organic materials in the plating bath are a common cause of dark deposits.[1][3] Regularly filter the bath and perform carbon treatment. Ensure thorough rinsing between cleaning and plating steps.[1] |
| Incomplete Cleaning | Residual polishing compounds or other soils on the substrate can lead to dark spots.[6] Enhance the pre-cleaning and electrocleaning steps. |
| Metallic Contamination | Contamination from other metals (e.g., silver, iron, copper) in the rhodium bath can cause discoloration.[7] Identify and eliminate the source of contamination. |
| High Voltage/Current Density | "Burning" the deposit with excessive voltage or current can result in dark or black areas, especially on sharp edges.[6][8] Reduce the voltage and ensure it is within the optimal range. |
| Gas Pitting | Trapped hydrogen gas bubbles on the surface during plating can cause pitting, which may appear as dark spots.[1] Ensure proper agitation of the plating solution. |
Issue 3: Dull or Cloudy Appearance
Symptoms: The rhodium surface lacks its characteristic bright, reflective finish and appears milky or hazy.
Root Causes & Solutions:
| Root Cause | Solution |
| Imbalanced Bath Chemistry | An incorrect rhodium concentration or pH level in the plating bath can lead to a dull appearance.[1] The pH should be maintained below 2.[9] Analyze and adjust the bath composition as needed. |
| Low Bath Temperature | Operating the plating bath at a temperature below the optimal range can result in a less bright finish. Maintain the temperature within the recommended range (see Table 2). |
| Contaminated Rinse Water | Using tap water or contaminated rinse water before the plating step can introduce impurities that dull the surface.[9] Use only distilled or deionized water for all rinsing steps. |
| Excessive Voltage | High voltage can sometimes cause a "frosty" or dull finish.[6] Optimize the plating voltage. |
Issue 4: Uneven Plating Thickness
Symptoms: The thickness of the rhodium layer varies across the surface, which can lead to inconsistent performance and premature wear in thin areas.
Root Causes & Solutions:
| Root Cause | Solution |
| Non-Uniform Current Distribution | The geometry of the part and the placement of anodes can lead to uneven current flow, causing thicker deposits on high-current-density areas (e.g., edges) and thinner deposits in low-current-density areas (e.g., recesses). Adjust anode placement, consider using auxiliary anodes, or modify the racking of the part.[1] |
| Inadequate Agitation | Insufficient movement of the plating solution can cause localized depletion of rhodium ions near the surface, resulting in thinner plating in those areas. Ensure consistent and effective agitation throughout the plating process.[1] |
| Incorrect Plating Parameters | Deviations from the optimal current density and plating time can affect the uniformity of the deposit. Maintain strict control over all plating parameters. |
Data Presentation: Plating Parameters
For consistent, high-quality rhodium plating, it is crucial to operate within established parameters. The following tables summarize the key operational conditions and military specifications for plating thickness.
Table 1: Rhodium Plating Bath Composition and Operating Parameters
| Parameter | Recommended Range | Unit |
| Rhodium Metal Concentration | 1 - 10 | g/L |
| Sulfuric Acid Concentration | 25 - 50 | ml/L |
| Operating Temperature | 32 - 46 (90 - 115) | °C (°F) |
| Current Density | 0.15 - 0.4 | A/in² |
| Voltage | 1 - 5 | V |
| pH | < 2 | |
| Anode Material | Platinized Titanium | |
| Data sourced from[3][9][10][11] |
Table 2: Rhodium Plating Thickness Classes (per MIL-R-46085B)
| Class | Minimum Thickness (inches) | Minimum Thickness (microns) | Typical Application |
| 1 | 0.000002 | 0.05 | Decorative, tarnish resistance on silver |
| 2 | 0.00001 | 0.25 | Standard industrial, electronics |
| 3 | 0.00002 | 0.5 | Applications requiring higher wear resistance |
| 4 | 0.00010 | 2.5 | High wear applications, sliding contacts |
| 5 | 0.00025 | 6.25 | Severe wear and corrosion environments |
| Data sourced from[12][13] |
Experimental Protocols
Adhesion Testing (Qualitative)
This protocol is adapted from ASTM B571 and provides several methods for qualitatively assessing the adhesion of the rhodium coating.[14][15][16]
Objective: To determine if the rhodium plating is securely bonded to the substrate.
Methodology:
-
Bend Test:
-
Securely clamp the plated sample.
-
Bend the sample 180 degrees over a mandrel with a diameter appropriate for the substrate thickness.
-
Examine the bent area under magnification (e.g., 10x).
-
Interpretation: Cracking of the deposit is not necessarily a failure. If the coating flakes, peels, or can be lifted from the substrate at the bend, adhesion is considered poor.[15]
-
-
Scribe-Grid Test:
-
Using a sharp, hardened steel scribe or a cross-cut tool, cut a grid pattern through the coating to the substrate. The grid should consist of at least six parallel lines in each direction, spaced 1-2 mm apart.
-
Firmly apply a strip of pressure-sensitive adhesive tape (e.g., 3M Scotch 610 or equivalent) over the grid and smooth it down to ensure good contact.
-
Rapidly pull the tape off at a 90-degree angle to the surface.
-
Interpretation: Examine the tape and the grid area. Any removal of plating squares from the substrate indicates an adhesion failure.[17]
-
-
Heat-Quench Test:
-
Heat the plated part in an oven to a temperature appropriate for the substrate material (e.g., 150-200°C for many metals).
-
After a sufficient soaking time (e.g., 30 minutes), remove the part and immediately quench it in room temperature water.
-
Interpretation: Examine the surface for any signs of blistering or peeling, which would indicate poor adhesion.[15]
-
Plating Thickness Measurement
Objective: To quantitatively measure the thickness of the rhodium deposit.
Methodology (X-ray Fluorescence - XRF):
XRF is a non-destructive method ideal for accurately measuring the thickness of rhodium plating.[5][18][19]
-
Instrument Calibration:
-
Calibrate the XRF spectrometer using certified rhodium thickness standards on the same substrate material as the samples to be tested. This creates a calibration curve.
-
-
Sample Placement:
-
Place the rhodium-plated sample on the measurement stage of the XRF instrument.
-
Use the instrument's optics (video camera) to precisely position the measurement spot on the desired area of the sample.
-
-
Measurement:
-
Initiate the measurement sequence. The instrument bombards the sample with X-rays, causing both the rhodium layer and the substrate to emit fluorescent X-rays.
-
The detector measures the intensity of the characteristic X-rays from both materials. The software calculates the plating thickness based on the relative intensities and the calibration curve.
-
-
Data Recording:
-
Record the thickness reading. For quality control, it is recommended to take measurements at multiple points across the surface to assess uniformity.
-
Plating Bath Evaluation (Hull Cell Test)
Objective: To qualitatively assess the condition of the rhodium plating bath and determine the optimal current density range. The Hull cell is a trapezoidal container that allows for the evaluation of a deposit over a wide range of current densities on a single test panel.[20]
Methodology:
-
Setup:
-
Fill a 267 mL Hull cell with a sample of the rhodium plating solution.
-
Bring the solution to the standard operating temperature.
-
Install a clean, platinized titanium anode, ensuring it is parallel to the angled side of the cell.
-
Prepare a polished and cleaned brass or steel Hull cell panel (the cathode).
-
-
Plating:
-
Connect the anode to the positive terminal and the cathode panel to the negative terminal of a DC rectifier.
-
Immerse the cathode panel into the solution.
-
Apply a specific total current (e.g., 1-3 Amperes) for a set duration (e.g., 3-5 minutes).
-
-
Analysis:
-
After plating, remove the panel, rinse it with deionized water, and dry it.
-
Visually inspect the panel. The deposit will vary in appearance from one end to the other, corresponding to the different current densities.
-
Interpretation:
-
High Current Density End (closest to the anode): Look for signs of "burning" (dark, dull, or stressed deposits), indicating the upper limit of the usable current density range.
-
Middle Range: This area should show the desired bright, white, and smooth rhodium deposit. This represents the optimal operating current density.
-
Low Current Density End (farthest from the anode): Look for poor coverage, dullness, or dark deposits, which can indicate issues with brightener concentration or contamination.
-
-
Visualizations
Caption: Troubleshooting workflow for common rhodium plating defects.
Caption: Standard experimental workflow for rhodium electroplating.
Caption: Logical relationships between plating parameters and defects.
References
- 1. proplate.com [proplate.com]
- 2. A Step-by-Step Guide on Rhodium Plating Jewellery - The Bench [cooksongold.com]
- 3. Rhodium plating from Metal Finishing (2002) [platinghome.com]
- 4. Rhodium plating from Metal Finishing (2002) [platinghome.com]
- 5. Measuring Rhodium Plating on Gold Alloys for the Jewelry Industry [bowmanxrf.com]
- 6. Rhodium Plating - Your Questions Answered | Stuller [stuller.com]
- 7. US3729396A - Rhodium plating composition and method for plating rhodium - Google Patents [patents.google.com]
- 8. Rhodium Plating Services | Electroplating at SPC [sharrettsplating.com]
- 9. Testing the Rhodium Plating Technique - Ganoksin Jewelry Making Community [ganoksin.com]
- 10. goldplating.com [goldplating.com]
- 11. sterc.org [sterc.org]
- 12. engineersedge.com [engineersedge.com]
- 13. MIL-R-46085 B RHODIUM PLATING ELECTRODEPOSITED [everyspec.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. ASTM B571 Explained: Why Adhesion Matters in Metal Plating | PAVCO [pavco.com]
- 16. store.astm.org [store.astm.org]
- 17. matestlabs.com [matestlabs.com]
- 18. americanelectro.com [americanelectro.com]
- 19. The Science of Precision: How XRF Spectrometers Master Precious Metal Coating Thickness Measurement - VRAY Instrument [vrxrf.com]
- 20. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
Technical Support Center: Rhodium(III) Sulfate Plating Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Rhodium(III) sulfate concentration for uniform plating.
Troubleshooting Guide
Question: What are the common causes of plating defects and how can they be resolved?
Answer:
Plating defects in rhodium electroplating can arise from several factors, often related to surface preparation, bath composition, and plating parameters. Below is a summary of common defects, their potential causes, and recommended troubleshooting steps.
| Defect | Potential Causes | Troubleshooting Actions |
| Dull or Cloudy Appearance | - Incorrect pH of the plating bath.- Low rhodium concentration in the solution.[1] | - Adjust pH to the recommended range.- Replenish the rhodium concentration in the bath. |
| Dark Spots or Streaks | - Organic contamination in the plating bath.- Improper rinsing between plating steps.[1] | - Perform carbon treatment of the bath to remove organic impurities.- Ensure thorough rinsing with deionized water between each process step. |
| Blistering and Peeling | - Poor surface preparation before plating.- Contamination within the plating bath.[1] | - Enhance pre-cleaning procedures, including electrocleaning and acid activation.- Filter the plating solution to remove particulate matter. |
| Uneven Plating Thickness | - Improper agitation of the plating bath.- Non-uniform current distribution.[1][2] | - Ensure consistent and adequate agitation to maintain a homogenous solution.- Adjust the anode-cathode positioning for uniform current flow. |
| Pitting | - Contaminants on the substrate surface (e.g., oil, dust).- Hydrogen gas bubbles adhering to the surface. | - Improve pre-plating cleaning processes, such as using an acid dip or electrocleaning.- Increase agitation to dislodge gas bubbles from the workpiece. |
| Discoloration | - Contamination in the plating bath.- Issues with electrical contacts.[1] | - Check the purity of the rhodium solution and cleanliness of the tanks.- Ensure electrical contacts are clean and provide uniform current. |
| "Burning" (dark deposits) | - Excessively high voltage or current density.[3] | - Reduce the voltage to the recommended level.- Optimize current density for the specific surface area being plated. |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration range for this compound in the plating bath?
For decorative and thin deposits, a rhodium metal concentration of 1.5-2 g/L is commonly used.[4] For heavy deposits, the concentration of both rhodium and acid in the bath is increased to reduce stress in the deposits.[4]
2. How do current density and temperature affect the quality of rhodium plating?
Current density and temperature are critical parameters that influence the deposition rate and quality of the rhodium layer.[5][6] Higher current densities lead to faster deposition rates, but can cause a rougher coating if too high.[6] The temperature of the bath affects plating efficiency; most solutions have an optimal temperature range for achieving uniform deposition.[5] For decorative flash plating, a temperature of 40-45 °C is often helpful.[7]
3. What is the importance of bath agitation?
Proper agitation is essential for maintaining a homogeneous plating solution.[5] It ensures an even distribution of rhodium ions, preventing areas of high concentration that can lead to irregularities in plating thickness.[5]
4. How can I prevent contamination of the rhodium plating bath?
To prevent contamination, it is crucial to use high-purity water and chemicals.[5] Thorough cleaning and rinsing of the substrate before plating are necessary to avoid introducing impurities.[2][3] Regular filtration of the plating bath can help remove particulate matter.[1]
5. What is the recommended procedure for surface preparation before rhodium plating?
A thorough surface preparation is critical for good adhesion and a uniform finish. The general steps include:
-
Polishing: The surface should be polished to a high luster to remove imperfections.[8]
-
Cleaning: Use an ultrasonic cleaner to remove dirt and oils.[9]
-
Electrocleaning: This step helps to activate and further clean the surface.[8]
-
Acid Dip/Activation: An acid dip removes any surface oxidation and prepares the metal for plating.[5][8]
Experimental Protocols
Protocol 1: Standard Rhodium Plating Process
This protocol outlines the typical steps for achieving a decorative rhodium finish.
-
Surface Preparation:
-
Polish the substrate to a mirror finish.
-
Clean the piece thoroughly in an ultrasonic cleaner with a suitable cleaning solution.
-
Rinse with distilled or deionized water.
-
Steam clean to remove any remaining residues.
-
-
Electrocleaning:
-
Immerse the workpiece in an electrocleaning solution at 120°F (49°C).
-
Apply a voltage of 4-6 volts for 1-2 minutes.[9] The workpiece is the cathode (negative lead).
-
Rinse thoroughly with distilled water.
-
-
Acid Activation:
-
Rhodium Plating:
-
Final Rinsing and Drying:
-
Rinse the plated piece in distilled water.
-
Steam clean and then dry the piece completely.
-
Table 1: Typical Operating Parameters for Rhodium Sulfate Plating
| Parameter | Decorative Plating | Heavy Deposits |
| Rhodium Concentration | 1.5 - 2.0 g/L[4] | > 2.0 g/L[4] |
| Sulfuric Acid | 50 ml/L[8] | Increased concentration[4] |
| Temperature | 90-115°F (32-46°C)[8] | Higher temperatures[4] |
| Current Density | 0.15 - 0.4 A/sq. inch[8] | Varies with application |
| Voltage | 1 - 5 Volts[8] | Varies with application |
| pH | < 1 to 2.0[12][13] | < 1 to 2.0[12][13] |
| Anode Material | Platinized Titanium[7] | Platinized Titanium[7] |
Visualizations
Caption: A typical experimental workflow for rhodium plating.
Caption: A logical diagram for troubleshooting common rhodium plating defects.
References
- 1. proplate.com [proplate.com]
- 2. proplate.com [proplate.com]
- 3. finishing.com [finishing.com]
- 4. Tech Data - Rhodium - EPNER TECHNOLOGY INC.EPNER TECHNOLOGY INC. | Mobile Version [epner.com]
- 5. proplate.com [proplate.com]
- 6. proplate.com [proplate.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Testing the Rhodium Plating Technique - Ganoksin Jewelry Making Community [ganoksin.com]
- 9. Bench Jeweler: Library: Articles: 12 Steps for Successful Rhodium Plating [stuller.com]
- 10. A Step-by-Step Guide on Rhodium Plating Jewellery - The Bench [cooksongold.com]
- 11. m.youtube.com [m.youtube.com]
- 12. US3729396A - Rhodium plating composition and method for plating rhodium - Google Patents [patents.google.com]
- 13. EP1098850A1 - Rhodium sulfate compounds and rhodium plating - Google Patents [patents.google.com]
Preventing catalyst deactivation in Rhodium(III) sulfate-mediated reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Rhodium(III) sulfate in their catalytic reactions. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This guide provides a systematic approach to identifying and mitigating common issues encountered during this compound-mediated reactions.
Issue 1: Sudden or Rapid Loss of Catalytic Activity
Question: My reaction has stalled, or the conversion rate has dropped dramatically after an initial period of good activity. What could be the cause?
Answer: A sudden loss of activity often points to acute catalyst poisoning.
Possible Causes & Troubleshooting Steps:
-
Sulfur Poisoning: Rhodium catalysts are highly susceptible to poisoning by sulfur compounds, which can strongly adsorb to the active sites and block reactivity.[1] Rhodium's strong affinity for sulfur can lead to the formation of rhodium sulfate, severely impairing its catalytic ability.
-
Verification: Analyze starting materials and solvents for sulfur content using techniques like X-ray Photoelectron Spectroscopy (XPS) on the spent catalyst to detect sulfate species.
-
Solution: Implement rigorous purification of all reactants and solvents. Consider passing liquid reagents through a column of activated alumina or a suitable scavenger resin prior to use. For gaseous reactants, use appropriate gas purifiers.
-
-
Strongly Coordinating Impurities: Other impurities in the reaction mixture, such as halides, cyanides, or certain heterocyclic compounds, can irreversibly bind to the rhodium center, leading to rapid deactivation.
-
Verification: Review the sourcing and purity of all reagents. Analyze the reaction mixture using techniques like HPLC or GC-MS to identify potential coordinating impurities.
-
Solution: Purify all starting materials. If the impurity is a known byproduct, modify reaction conditions (e.g., temperature, concentration) to minimize its formation.
-
Issue 2: Gradual Decrease in Reaction Rate and Yield Over Time
Question: My reaction starts well, but the rate slows down over the course of the experiment, resulting in incomplete conversion or lower than expected yield. Why is this happening?
Answer: A gradual decline in performance often suggests slower deactivation processes such as ligand degradation, formation of inactive rhodium species, or catalyst leaching.
Possible Causes & Troubleshooting Steps:
-
Ligand Degradation: The ligands used to modify the this compound catalyst can degrade under reaction conditions, especially at elevated temperatures or in the presence of oxidative species.
-
Verification: Monitor the reaction mixture over time using ³¹P NMR spectroscopy (for phosphine ligands) to observe the appearance of new phosphorus-containing species, indicating ligand decomposition.
-
Solution:
-
Optimize Ligand Choice: Select more robust ligands that are stable under the reaction conditions.
-
Use Excess Ligand: In some cases, a slight excess of the ligand can help maintain the desired catalytically active species.
-
Control Reaction Temperature: Operate at the lowest effective temperature to minimize thermal degradation of the ligands.
-
-
-
Formation of Inactive Rhodium Species: In some reactions, particularly C-H activation, the active Rh(III) catalyst can be converted into a catalytically inactive species, such as a stable rhodium-vinyl complex. This process can be irreversible and leads to a steady decline in the concentration of the active catalyst.
-
Verification: Use in situ spectroscopic techniques like NMR or Raman spectroscopy to monitor the rhodium species present during the reaction and identify the formation of any off-cycle, inactive complexes.
-
Solution: Adjusting substrate concentrations can sometimes disfavor the formation of inactive species. For instance, maintaining a higher concentration of the alkyne substrate in certain C-H activation reactions can outcompete the pathway leading to the inactive rhodium-vinyl complex.
-
-
Catalyst Leaching (for Heterogeneous Systems): If the this compound is supported on a solid material, it may gradually leach into the solution, reducing the number of active sites on the support.
-
Verification: Analyze the reaction solution at different time points for the presence of rhodium using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Solution:
-
Modify the Support: Use a support material with stronger interaction with the rhodium species.
-
Optimize Solvent: Choose a solvent that minimizes the solubility of the rhodium complex.
-
-
Issue 3: Inconsistent Reaction Performance Between Batches
Question: I am running the same reaction under identical conditions, but I am getting variable yields and reaction times. What could be the reason?
Answer: Inconsistent performance often points to variations in reagent purity or subtle differences in reaction setup and procedure.
Possible Causes & Troubleshooting Steps:
-
Variable Purity of Starting Materials: Even small variations in the purity of starting materials or solvents between batches can introduce different levels of catalyst poisons.
-
Solution: Source high-purity reagents from a reliable supplier and consider implementing a standard purification step for all materials before use. Always use freshly distilled and degassed solvents.
-
-
Atmospheric Contamination: Rhodium catalysts can be sensitive to air and moisture. Inconsistent inert atmosphere techniques can lead to variable performance.
-
Solution: Ensure rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) are used consistently for all experiments.
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of deactivation for this compound catalysts?
A1: The primary deactivation mechanisms are:
-
Poisoning: Strong coordination of impurities like sulfur, halides, or other Lewis bases to the rhodium center, blocking active sites. Rhodium is particularly susceptible to sulfur poisoning, readily forming rhodium sulfate.
-
Sintering: At high temperatures, small rhodium nanoparticles can agglomerate into larger, less active particles. This is more relevant for supported this compound catalysts.
-
Ligand Degradation: The organic ligands used to tune the catalyst's reactivity and selectivity can decompose under harsh reaction conditions.
-
Formation of Inactive Species: The catalyst can be converted into a stable, off-cycle complex that does not participate in the desired catalytic reaction.
Q2: How can I prevent sulfur poisoning of my this compound catalyst?
A2: The most effective strategy is to rigorously purify all reactants and solvents. This can be achieved by:
-
Using high-purity, commercially available reagents.
-
Distilling liquid reagents.
-
Passing reagents through a plug of activated alumina or a specialized scavenger resin to remove trace sulfur compounds.
-
Using gas purifiers for gaseous reactants.
Q3: Is it possible to regenerate a deactivated this compound catalyst?
A3: In some cases, regeneration is possible, depending on the deactivation mechanism.
-
For poisoning by weakly bound inhibitors: Thermal treatment under an inert atmosphere can sometimes desorb the poison.
-
For deactivation by oxidation: Treatment with a reducing agent may restore the active catalytic species.
-
For severe poisoning or sintering: Regeneration may not be feasible, and recovery of the rhodium metal through a dedicated recycling process might be necessary.
Q4: What analytical techniques are useful for characterizing a deactivated this compound catalyst?
A4: Several techniques can provide insights into the cause of deactivation:
-
X-ray Photoelectron Spectroscopy (XPS): To identify the elemental composition of the catalyst surface and detect the presence of poisons like sulfur or halides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ³¹P NMR for reactions involving phosphine ligands to monitor ligand integrity. ¹H and ¹³C NMR can be used to identify the formation of inactive organometallic species.
-
Infrared (IR) Spectroscopy: To observe changes in the coordination environment of the rhodium center, for example, by monitoring the stretching frequencies of CO ligands if applicable.
-
Inductively Coupled Plasma (ICP) Analysis: To determine if the rhodium has leached from a solid support.
-
Transmission Electron Microscopy (TEM): To visualize changes in particle size and morphology, which is indicative of sintering in supported catalysts.
Data Presentation
Table 1: Effect of Support on Rhodium Nanoparticle Sintering Under Oxidative Conditions
| Support Material | Initial Rh Particle Size (nm) | Rh Particle Size after 2h @ 750°C (nm) | % Increase in Particle Size | Rh Particle Size after 2h @ 850°C (nm) | % Increase in Particle Size (from initial) |
| γ-Al₂O₃ | 3.5 | 5.2 | ~49% | 7.7 | ~120% |
| Alumina-Ceria-Zirconia (ACZ) | 3.8 | 3.9 | ~3% | 3.4 | ~ -10% (Redispersion) |
| Ceria-Zirconia (CZ) | 4.1 | 2.9 | ~ -29% (Redispersion) | 1.7 | ~ -59% (Redispersion) |
Data adapted from studies on supported rhodium nanoparticles, demonstrating that supports with high oxygen ion lability like ACZ and CZ can resist sintering and even promote redispersion at high temperatures compared to γ-Al₂O₃.[2]
Experimental Protocols
Protocol 1: General Procedure for Reactant Purification to Prevent Catalyst Poisoning
This protocol describes a general method for purifying liquid reactants to remove common catalyst poisons.
Materials:
-
Liquid reactant/solvent
-
Activated alumina (neutral, Brockmann I, standard grade, ~150 mesh, 58 Å)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar glassware
-
Cannula or filter funnel
Procedure:
-
Drying of Alumina: Activate the alumina by heating it to >200°C under vacuum for at least 4 hours to remove adsorbed water. Allow it to cool to room temperature under an inert atmosphere.
-
Column Preparation: Prepare a small column or plug of the activated alumina in a chromatography column or a pipette plugged with glass wool. Ensure the setup is under an inert atmosphere.
-
Purification: Pass the liquid reactant or solvent through the alumina column directly into a dry, inert-atmosphere flask.
-
Degassing (Optional but Recommended): For solvents, perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Storage: Store the purified liquid over molecular sieves (ensure compatibility) in a sealed flask under an inert atmosphere.
Protocol 2: Monitoring Catalyst Deactivation by ³¹P NMR Spectroscopy
This protocol is for monitoring the degradation of phosphine ligands in a homogeneous this compound-catalyzed reaction.
Procedure:
-
Initial Spectrum: Before initiating the reaction, acquire a ³¹P NMR spectrum of a solution containing the this compound and the phosphine ligand in the reaction solvent. This will serve as the t=0 reference.
-
Reaction Setup: Set up the reaction under standard conditions in an NMR tube rated for the reaction temperature and pressure, or set up a larger scale reaction from which aliquots can be safely withdrawn.
-
Time-course Monitoring: At regular intervals (e.g., every hour), acquire a ³¹P NMR spectrum of the reaction mixture. If taking aliquots, ensure they are quenched immediately (if necessary) and prepared for NMR analysis under an inert atmosphere.
-
Data Analysis: Compare the spectra over time. Look for:
-
A decrease in the intensity of the signals corresponding to the free ligand and the active rhodium-ligand complex.
-
The appearance of new signals, which may correspond to phosphine oxides or other ligand degradation products.
-
Changes in chemical shifts or coupling constants that may indicate a change in the rhodium coordination sphere.
-
-
Correlation with Activity: Correlate the observed changes in the ³¹P NMR spectra with the reaction conversion (determined by GC, HPLC, or ¹H NMR) to link specific ligand degradation pathways with the loss of catalytic activity.
Visualizations
Catalyst Deactivation Pathways
Caption: Common deactivation pathways for Rhodium(III) catalysts.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low yield in Rh(III) sulfate reactions.
References
Technical Support Center: Enhancing Rhodium(III) Sulfate Catalyzed Hydrogenations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Rhodium(III) sulfate catalyzed hydrogenation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound catalyzed hydrogenations, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low or No Catalytic Activity
-
Question: My hydrogenation reaction shows little to no conversion. What are the possible causes and how can I troubleshoot this?
-
Answer: Low or no catalytic activity can stem from several factors, ranging from catalyst quality to reaction conditions. A systematic approach is necessary to identify the root cause.
-
Catalyst Deactivation: The this compound catalyst may have been deactivated. Common causes for deactivation include poisoning by impurities in the substrate or solvent, or thermal degradation.[1][2] It is also possible for the active catalytic species to form inactive clusters.[3]
-
Solution: Ensure the purity of all reagents and solvents. If catalyst poisoning is suspected, purification of the starting materials is recommended. In some cases, catalyst regeneration might be possible, although specific protocols for this compound are not widely established and may require empirical optimization.[4]
-
-
Improper Catalyst Activation: The active catalytic species may not have formed correctly from the this compound precursor. The formation of the active rhodium hydride species is a critical step.[5]
-
Solution: Review the catalyst activation procedure. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) before the introduction of hydrogen.
-
-
Sub-optimal Reaction Conditions: The temperature, hydrogen pressure, or solvent may not be optimal for the specific substrate.[3][5]
-
Solution: Systematically vary the reaction parameters. A design of experiments (DoE) approach can be efficient in identifying the optimal conditions. Refer to the data tables below for reported successful conditions for similar substrates.
-
-
Issue 2: Poor Selectivity
-
Question: My reaction is producing a mixture of products, indicating poor selectivity. How can I improve this?
-
Answer: Poor selectivity in hydrogenation can be a significant challenge. The choice of ligands, solvent, and reaction conditions plays a crucial role in directing the reaction towards the desired product.
-
Ligand Effects: The electronic and steric properties of ligands coordinated to the rhodium center can significantly influence the stereoselectivity and chemoselectivity of the hydrogenation.[6][7]
-
Solvent Influence: The solvent can affect the solubility of the substrate and catalyst, as well as the stability of key intermediates in the catalytic cycle, thereby influencing selectivity.[5] For instance, in the hydrogenation of nitroarenes, switching from toluene to THF can shift the product from anilines to hydroxylamines.[5]
-
Solution: Screen a variety of solvents with different polarities and coordinating abilities.
-
-
Temperature and Pressure: These parameters can impact the relative rates of competing reaction pathways, thus affecting selectivity.[5]
-
Solution: Optimize the temperature and hydrogen pressure. Lowering the temperature can sometimes improve selectivity.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in a this compound catalyzed hydrogenation?
A1: While this compound is the precursor, the active catalyst is typically a Rhodium(I) or Rhodium(III) hydride species formed in situ.[3][5] The exact nature of the active species can be influenced by the ligands, solvent, and reaction conditions.
Q2: How can I prevent catalyst poisoning?
A2: Catalyst poisoning is often caused by impurities such as sulfur, nitrogen-containing compounds, or other strongly coordinating species.[1][2] To prevent poisoning, it is crucial to use highly pure substrates and solvents. Pre-treating the substrate and solvent to remove potential poisons can be beneficial.
Q3: Is it possible to regenerate a deactivated this compound catalyst?
A3: Catalyst regeneration can be complex and depends on the deactivation mechanism. While general methods for regenerating precious metal catalysts exist, such as oxidative treatment, specific and validated protocols for this compound in hydrogenation are not extensively documented.[4] Empirical development of a regeneration procedure for a specific system may be required.
Q4: What role do ligands play in improving reaction efficiency?
A4: Ligands are critical for stabilizing the rhodium center, influencing its electronic and steric environment, and thereby controlling the activity and selectivity of the catalyst.[6] For example, bidentate phosphine ligands are commonly used to create stable and highly active catalysts.[6] In asymmetric catalysis, the choice of a chiral ligand is paramount for achieving high enantioselectivity.[8][10][11]
Q5: How does the choice of solvent affect the reaction?
A5: The solvent can have a profound impact on the reaction rate and selectivity.[5] It can influence the solubility of the catalyst and substrate, the rate of hydrogen diffusion, and the stabilization of catalytic intermediates. For instance, polar solvents may be required for polar substrates, while non-polar solvents might be preferable for others. The coordinating ability of the solvent is also a key factor.[5]
Data Presentation
Table 1: Effect of Reaction Parameters on Aniline Synthesis from Nitroarenes
| Entry | Pressure (bar H₂) | Temperature (°C) | Time (h) | Solvent | Catalyst Loading (mol%) | Yield (%) |
| 1 | 2 | 80 | 15 | Toluene | 3 | 80 |
| 2 | 2 | 60 | 15 | Toluene | 3 | 90 |
| 3 | 1 | 80 | 15 | Toluene | 3 | - |
| 4 | 4 | 80 | 15 | Toluene | 3 | - |
| 5 | 2 | 40 | 15 | THF | 3 | 15 |
| 6 | 2 | 40 | 15 | THF | 3 | 91 (Hydroxylamine) |
Data synthesized from a study on an adaptive rhodium catalyst.[5]
Table 2: Optimization of Chalcone Hydrogenation
| Entry | Catalyst Loading (mol%) | Pressure (psi H₂) | Solvent | Time (h) | Yield (%) |
| 1 | 3 | 80 | MeOH | 24 | 94 |
| 2 | 1 | 80 | MeOH | 24 | <94 |
| 3 | 3 | 40 | MeOH | 24 | <94 |
| 4 | 3 | 80 | CH₂Cl₂ | 24 | <94 |
| 5 | 3 | 80 | THF | 24 | <94 |
Data adapted from a study on selective hydrogenation of C=C bonds.[3]
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Hydrogenation of an α,β-Unsaturated Carbonyl Compound
-
Preparation: In a glovebox or under an inert atmosphere, add the this compound catalyst (e.g., 3 mol%) and any desired ligand to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Substrate Addition: Add the appropriate anhydrous solvent (e.g., Methanol, 0.05 M) followed by the α,β-unsaturated carbonyl substrate.
-
Purging: Seal the flask and purge with hydrogen gas three times.
-
Reaction: Pressurize the flask with hydrogen gas to the desired pressure (e.g., 80 psi) and stir the reaction mixture at the desired temperature (e.g., 23 °C).
-
Monitoring: Monitor the reaction progress by suitable analytical techniques (e.g., TLC, GC-MS, or NMR).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or other suitable methods.
Mandatory Visualization
Caption: A logical workflow for troubleshooting inefficient hydrogenation reactions.
Caption: A simplified representation of the catalytic cycle in Rh-catalyzed hydrogenation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Highly Selective Hydrogenation of C═C Bonds Catalyzed by a Rhodium Hydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 5. An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand and substrate effects on the mechanism of rhodium-catalyzed hydrogenation of enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Rational Optimization of Supramolecular Catalysts for the Rhodium‐Catalyzed Asymmetric Hydrogenation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rh(I) Complexes in Catalysis: A Five-Year Trend - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Strategies for regenerating deactivated Rhodium(III) sulfate catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for regenerating deactivated Rhodium(III) sulfate catalysts.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions.
Issue 1: Gradual or rapid loss of catalytic activity.
-
Possible Cause 1: Catalyst Poisoning. Impurities in the reactants or solvent, such as sulfur or nitrogen-containing compounds, can strongly adsorb to the active sites of the rhodium catalyst, blocking them and reducing activity.
-
Solution:
-
Identify the Poison: Analyze starting materials and solvents for potential poisons.
-
Purify Reagents: Implement a purification step for all reactants and solvents before use.
-
Chemical Washing: Wash the deactivated catalyst with a suitable solvent or a dilute acid solution to remove the poison. For example, washing with a dilute sulfuric acid solution can be effective in some cases.[1][2][3]
-
-
Possible Cause 2: Fouling. The deposition of byproducts, polymers, or other insoluble materials on the catalyst surface can block active sites and pores.
-
Solution:
-
Solvent Washing: Wash the catalyst with a solvent that can dissolve the fouling material.
-
Thermal Treatment: Carefully heat the catalyst in an inert atmosphere to burn off organic deposits. The temperature should be controlled to avoid sintering.
-
-
Possible Cause 3: Sintering. Exposure to high temperatures can cause the small rhodium particles to agglomerate into larger, less active particles, reducing the catalyst's surface area.
-
Solution: Sintering is often irreversible. Prevention is key by maintaining strict temperature control during the reaction and any regeneration steps. In some cases, redispersion of the metal particles can be attempted through a high-temperature oxidation followed by a reduction step, but this is a complex process and may not be effective for all systems.
Issue 2: Change in product selectivity.
-
Possible Cause 1: Partial Poisoning. Specific active sites responsible for the desired product may be selectively poisoned, favoring alternative reaction pathways.
-
Solution: Follow the steps for catalyst poisoning to identify and remove the contaminant.
-
Possible Cause 2: Change in Catalyst Structure. The physical or chemical structure of the catalyst may have been altered during the reaction.
-
Solution: Characterize the catalyst using techniques like XRD or TEM to identify any structural changes. Regeneration may involve a calcination and/or reduction step to restore the original structure.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound catalyst deactivation?
A1: Common signs include a decrease in reaction rate, a need for higher temperatures or pressures to achieve the same conversion, a change in product selectivity, and a visible change in the catalyst's color or appearance.
Q2: Can a deactivated this compound catalyst be regenerated?
A2: In many cases, yes. The success of regeneration depends on the cause of deactivation. Poisoning and fouling are often reversible, while sintering is generally irreversible.
Q3: What is the first step I should take if I suspect my catalyst is deactivated?
A3: The first step is to try and identify the cause of deactivation. Review your experimental procedure, check the purity of your reagents, and consider any deviations from the standard protocol. Characterizing the spent catalyst can provide valuable insights.
Q4: Are there any general-purpose regeneration methods I can try?
A4: A common starting point is to wash the catalyst with a solvent that is a good solvent for potential contaminants but does not dissolve the catalyst support. If poisoning is suspected, a dilute acid wash may be effective.[1][2][3] Thermal treatment under a controlled atmosphere can remove organic residues.
Q5: How can I prevent my this compound catalyst from deactivating?
A5: To prevent deactivation, use high-purity reactants and solvents, maintain strict control over reaction temperature and other conditions, and ensure your reactor system is clean and free of potential contaminants.
Data Presentation
Table 1: Comparison of Regeneration Strategies for Poisoned Catalysts
| Regeneration Method | Target Poison | General Procedure | Reported Effectiveness | Reference |
| Acid Washing | Basic impurities, some metal deposits | Wash the catalyst with a dilute solution of sulfuric or acetic acid, followed by rinsing with deionized water and drying. | High for removal of alkali metals and some other metallic poisons. | [1][3] |
| Solvent Washing | Organic residues, soluble byproducts | Wash the catalyst with an appropriate organic solvent (e.g., ethanol, acetone) under agitation. | Effective for removing fouling by soluble organic materials. | N/A |
| Oxidative Treatment | Carbonaceous deposits (coke) | Heat the catalyst in a controlled stream of air or a dilute oxygen/nitrogen mixture. | Highly effective for coke removal, but temperature control is critical to prevent sintering. | [2] |
Experimental Protocols
Protocol 1: General Acid Washing Procedure for Regeneration
-
Catalyst Recovery: Carefully separate the deactivated catalyst from the reaction mixture by filtration or decantation.
-
Initial Wash: Wash the catalyst with a non-reactive solvent (e.g., deionized water, ethanol) to remove any residual reactants and products.
-
Acid Treatment: Prepare a dilute solution of sulfuric acid (e.g., 0.1 M). Suspend the catalyst in the acid solution and stir gently for a specified period (e.g., 1-2 hours) at room temperature. The optimal acid concentration and treatment time may need to be determined experimentally.
-
Rinsing: Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral (pH 7). This is crucial to remove any residual acid.
-
Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 100-120 °C) until a constant weight is achieved.
Protocol 2: Thermal Regeneration (Calcination)
-
Catalyst Preparation: Place the deactivated and washed catalyst in a ceramic crucible or a quartz tube for use in a tube furnace.
-
Inert Purge: Purge the furnace with an inert gas (e.g., nitrogen, argon) to remove any air.
-
Heating Program: Heat the catalyst to the target temperature (e.g., 300-500 °C) under a continuous flow of the inert gas. The heating rate should be gradual (e.g., 5-10 °C/min). The optimal temperature and duration will depend on the nature of the deposits to be removed.
-
Cooling: After the treatment period, cool the catalyst down to room temperature under the inert gas flow.
Visualizations
Caption: Troubleshooting workflow for deactivated this compound catalysts.
Caption: General experimental workflow for catalyst regeneration.
References
Addressing discoloration and unevenness in rhodium sulfate plating
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering discoloration and unevenness in rhodium sulfate plating.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of discoloration in rhodium plating?
A1: Discoloration, such as dark spots, brown stains, or a milky appearance, can stem from several factors.[1][2][3][4] Organic contamination in the plating bath is a frequent culprit, leading to dark spots or streaks.[1] Brown spots can indicate that acid has been trapped in small crevices or pores of the base metal and leached out after plating.[3] A milky or cloudy appearance often points to imbalances in the plating bath, such as incorrect pH or low rhodium concentration.[1][4] Insufficient rinsing between cleaning and plating steps can also cause stains.[4]
Q2: What leads to uneven rhodium plating thickness?
A2: Uneven plating is typically caused by improper current distribution or issues with bath agitation.[1][5] High current density areas, like sharp edges or corners, can experience "burning," which may appear as blackened deposits.[3] Conversely, low current density areas may receive an insufficient coating. Inadequate agitation of the plating solution can lead to localized depletion of rhodium ions, resulting in a non-uniform deposit.[5] The geometry of the item being plated can also affect the uniformity of the coating.[6]
Q3: How does contamination of the rhodium bath affect the plating outcome?
A3: Contamination is a primary cause of plating defects. Organic contaminants, often introduced from polishing compounds or inadequate cleaning, can cause dark spots and streaks.[1][7] Metallic contamination, such as from copper or silver, can lead to a blackish or burnt appearance and can render the rhodium solution useless.[2][8][9] Chlorine from tap water used for rinsing can also contaminate the bath, leading to cloudy or splotchy plating.[8]
Q4: Can the base metal affect the quality of the rhodium plating?
A4: Yes, the substrate plays a crucial role. Porous base metals can trap solutions from pre-treatment steps, which can then leach out and cause defects like brown spots.[3] Some alloys, particularly certain silver alloys, can be more challenging to plate directly with rhodium and may require a barrier layer of palladium or nickel to ensure good adhesion and prevent tarnishing issues.[2][10] It is also essential that the base metal is compatible with the acidic rhodium plating solution.[1]
Troubleshooting Guides
Issue 1: Discoloration (Dark Spots, Stains, Cloudiness)
This guide provides a systematic approach to identifying and resolving various forms of discoloration on your rhodium-plated surfaces.
| Symptom | Potential Cause | Recommended Action |
| Dark Spots or Streaks | Organic contamination in the plating bath.[1] | 1. Filter the rhodium solution through activated carbon to remove organic contaminants.[4] 2. Ensure thorough cleaning and rinsing of the workpiece before plating to remove all polishing compounds and oils.[7] |
| Brown Spots/Stains | Acid leaching from porous base metal or insufficient rinsing.[3][4] | 1. Improve rinsing procedures, using hot and cold deionized or distilled water rinses.[3] 2. Consider using a less concentrated acid activator.[3] 3. For porous metals, a pre-plating barrier layer may be necessary.[10] |
| Milky or Cloudy Appearance | Imbalance in bath chemistry (e.g., incorrect pH, low rhodium concentration) or chlorine contamination.[1][4][8] | 1. Analyze and adjust the rhodium concentration and pH of the bath to the recommended levels. 2. Use only distilled or deionized water for all rinsing and solution preparation to avoid chlorine contamination.[4][8] |
| Blackening or "Burning" | Excessive voltage or current density, particularly on sharp edges.[3][11] | 1. Reduce the plating voltage.[3][11] 2. Adjust the current density to be within the optimal range. 3. If the issue persists, the rhodium solution may be contaminated and require replacement.[11] |
Issue 2: Uneven Plating Thickness
This guide addresses issues related to non-uniform rhodium deposits.
| Symptom | Potential Cause | Recommended Action |
| Thin or No Plating in Recessed Areas | Poor current distribution or inadequate bath agitation.[1][5] | 1. Ensure proper agitation of the plating solution to maintain a homogenous concentration of rhodium ions.[5] 2. Optimize anode placement to ensure uniform current flow to all areas of the workpiece.[1] |
| Excessively Thick Plating on Edges | High current density on sharp points.[3] | 1. Lower the overall current density. 2. Consider using current shields or "robbers" to divert some of the current from high-density areas. |
| Overall Inconsistent Thickness | Incorrect plating parameters or depleted rhodium in the bath.[5] | 1. Verify and adjust the plating time, temperature, and current density to the recommended settings.[5][12] 2. Analyze the rhodium concentration in the bath and replenish if necessary. |
Quantitative Data Summary
The following table summarizes the optimal operating parameters for rhodium sulfate plating baths, compiled from various industry sources.
| Parameter | Recommended Range | Unit | Notes |
| Rhodium Concentration | 2.0 - 10.0 | g/L | For decorative plating, 2 g/L is common. For heavier deposits, 4-10 g/L is used.[13][14] |
| Sulfuric Acid | 20 - 50 | mL/L | Helps maintain the necessary acidity of the bath.[14] |
| pH | 0.1 - 2.0 | A pH of at least 1.2 is often preferred for best results.[13] | |
| Current Density | 0.15 - 0.4 | Amps per square inch (ASI) | Lower current densities generally produce brighter, less stressed deposits.[7] |
| Voltage | 1 - 5 | Volts | Voltages above 5V can lead to "burning". A setting of 2.5V has been shown to be optimal in some studies.[7][11] |
| Temperature | 32 - 46 | °C (90 - 115 °F) | Temperature affects plating efficiency and deposit quality.[5][7] |
| Plating Time | 15 - 120 | Seconds | Longer times at lower voltages can improve deposit quality.[11][15] |
Experimental Protocols
Protocol 1: Pre-Plating Cleaning and Activation
This protocol outlines the critical steps to ensure a chemically clean and active surface for optimal rhodium adhesion.
-
Polishing: Polish the workpiece to a high-luster, scratch-free finish.[7]
-
Ultrasonic Cleaning: Clean the polished piece in an ultrasonic cleaner with a suitable cleaning solution to remove all polishing compounds.[7][15]
-
Distilled Water Rinse: Rinse the piece thoroughly with distilled or deionized water.[15]
-
Steam Cleaning: Use a steam cleaner to remove any residual contaminants.[15]
-
Electrocleaning: Immerse the piece in an electrocleaning solution at approximately 120°F (49°C). Apply 4-6 volts for 1-2 minutes. The workpiece is the cathode (negative lead).[11][15]
-
Distilled Water Rinse: Rinse thoroughly with distilled water.[15]
-
Acid Activation: Dip the piece in an acid activator (e.g., 10% sulfuric acid solution) for 30 seconds at room temperature with no voltage.[7][15]
-
Final Distilled Water Rinse: Perform a final rinse in clean distilled water immediately before plating.[15]
Protocol 2: Troubleshooting Bath Contamination
This protocol provides steps to identify and remedy a contaminated rhodium plating bath.
-
Visual Inspection: Examine the plating solution for any cloudiness, discoloration, or floating particles, which can indicate contamination.
-
Test Plating: Plate a clean, known-good test piece (e.g., a piece of gold) to see if the plating defects persist.[10] If the test piece plates well, the issue may lie with the preparation of your experimental samples.
-
Chemical Analysis: If possible, perform a chemical analysis of the bath to check for metallic contaminants such as copper, silver, or nickel.
-
Carbon Treatment (for organic contamination): If organic contamination is suspected (causing dark spots), filter the bath through activated carbon.[4]
-
Bath Replacement: In cases of severe metallic contamination, the most effective solution is to replace the rhodium bath.[11]
Visualizations
Caption: Troubleshooting workflow for rhodium plating defects.
Caption: Standard pre-plating experimental workflow.
References
- 1. proplate.com [proplate.com]
- 2. finishing.com [finishing.com]
- 3. finishing.com [finishing.com]
- 4. Discoloration on Rhodium Plate - Jewelry Discussion - Ganoksin Orchid Jewelry Forum Community for Jewelers and Metalsmiths [orchid.ganoksin.com]
- 5. proplate.com [proplate.com]
- 6. riogrande.com [riogrande.com]
- 7. Testing the Rhodium Plating Technique - Ganoksin Jewelry Making Community [ganoksin.com]
- 8. Rhodium plating problems - Jewelry Discussion - Ganoksin Orchid Jewelry Forum Community for Jewelers and Metalsmiths [orchid.ganoksin.com]
- 9. goldrefiningforum.com [goldrefiningforum.com]
- 10. Guide: Resolving silver rhodium plating issues - Jewelry Discussion - Ganoksin Orchid Jewelry Forum Community for Jewelers and Metalsmiths [orchid.ganoksin.com]
- 11. blog.stuller.com [blog.stuller.com]
- 12. inspereza.com [inspereza.com]
- 13. US3729396A - Rhodium plating composition and method for plating rhodium - Google Patents [patents.google.com]
- 14. nmfrc.org [nmfrc.org]
- 15. Bench Jeweler: Library: Articles: 12 Steps for Successful Rhodium Plating [stuller.com]
How to control the thickness of rhodium plating from a sulfate bath?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rhodium plating from a sulfate bath.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the thickness of rhodium plating?
A1: The thickness of the rhodium deposit is primarily controlled by three key parameters: current density, plating time, and the concentration of rhodium in the plating bath.[1][2][3] Other factors that significantly influence the plating process and final thickness include bath temperature and agitation.[1]
Q2: What is a typical thickness for rhodium plating?
A2: The ideal thickness for rhodium plating depends on the application. For decorative items subject to wear, such as rings, a thickness of 0.75 to 1.0 microns is common.[4][5][6] For items with less exposure, like earrings or pendants, a thickness of 0.10 to 0.50 microns may be sufficient.[5] For industrial applications requiring high durability, thicknesses up to 5.0 microns can be achieved.[7] It is important to note that plating thicker than 2.0-2.5 microns can lead to a duller appearance and increased internal stress, potentially causing cracking if not carefully controlled.[8][9][10]
Q3: How does current density affect rhodium plating thickness?
A3: Generally, a higher current density leads to a thicker deposit in a given amount of time because more rhodium ions are deposited onto the substrate.[11][12] However, excessively high current density can lead to "burning," resulting in a hazy or black deposit, and can increase stress in the coating.[7][11][13] It is crucial to operate within the recommended current density range for the specific bath chemistry.
Q4: What is the role of temperature in a rhodium sulfate plating bath?
A4: The temperature of the plating bath affects plating efficiency and the quality of the deposit.[1] Operating within the recommended temperature range, typically between 32°C and 46°C (90°F and 115°F), is important for achieving a bright, adherent coating.[11] Higher temperatures can increase the plating rate but may also increase stress in the deposit if not properly managed.
Q5: Why is agitation of the plating bath important?
A5: Proper agitation ensures a uniform concentration of rhodium ions at the surface of the part being plated, which is essential for achieving an even coating thickness.[1][14] It also helps to dislodge any hydrogen bubbles that may form on the surface, preventing pitting.[14]
Troubleshooting Guide
Problem 1: Plating is too thin or non-existent.
| Possible Cause | Recommended Action |
| Low Current Density | Increase the current density to within the recommended operating range.[12] |
| Short Plating Time | Increase the plating duration.[1] |
| Low Rhodium Concentration | Analyze the rhodium concentration in the bath and replenish as needed.[14] |
| Poor Electrical Contact | Check all electrical connections to the anode and cathode for cleanliness and security.[14] |
| Incorrect Bath Temperature | Ensure the bath is heated to the recommended operating temperature.[11] |
| Passive Substrate Surface | Ensure the substrate is properly cleaned and activated before plating to ensure good adhesion.[15] |
Problem 2: Plating is dull, cloudy, or has a frosty appearance.
| Possible Cause | Recommended Action |
| Incorrect Bath Chemistry | Verify the pH and concentrations of sulfuric acid and rhodium are within the specified limits.[14] |
| Low Rhodium Concentration | A low rhodium concentration can lead to a dull appearance. Analyze and replenish the bath.[14] |
| Organic Contamination | Treat the bath with activated carbon to remove organic impurities.[14] |
| Excessive Voltage/Current Density | Reduce the voltage or current density to the recommended level. A frosty appearance is often a sign of high voltage.[7][16] |
| Plating Thickness Exceeds Bright Limit | Rhodium naturally becomes less bright at thicknesses above approximately 10 microinches (0.25 microns).[11] For thicker deposits, specialized bath formulations may be required. |
Problem 3: Plating has dark spots, streaks, or is black.
| Possible Cause | Recommended Action |
| Organic Contamination in the Bath | Carbon treat the plating solution to remove organic contaminants.[14] |
| Metallic Contamination | Impurities from the substrate or anodes can cause discoloration. Analyze the bath for metallic contaminants. |
| Excessively High Current Density/Voltage | This can cause "burning" and result in black deposits.[7][13] Reduce the voltage. |
| Inadequate Rinsing | Improper rinsing between cleaning, activation, and plating steps can drag contaminants into the rhodium bath.[14] |
| Acid Drag-in | Acid trapped in pores of the base metal can leach out and cause brown spots after plating.[13] Ensure thorough rinsing. |
Problem 4: Plating is uneven.
| Possible Cause | Recommended Action |
| Improper Agitation | Ensure consistent and adequate agitation of the plating solution.[1][14] |
| Non-uniform Current Distribution | The geometry of the part can lead to high and low current density areas.[11] Consider using auxiliary anodes or shields for complex shapes.[1] |
| Incorrect Anode Placement | Strategically place anodes to ensure uniform current flow to all surfaces of the workpiece.[1] |
Quantitative Data Summary
Table 1: Typical Operating Parameters for a Sulfate-Based Rhodium Bath
| Parameter | Range | Unit |
| Rhodium Concentration (Decorative) | 2 | g/L |
| Rhodium Concentration (Heavy Deposit) | 4 - 10 | g/L |
| Sulfuric Acid (95%) | 20 - 50 | mL/L |
| Temperature | 32 - 46 (90 - 115) | °C (°F) |
| Current Density | 1 - 5 | A/dm² |
| Anodes | Platinum or Platinized Titanium | - |
Table 2: Relationship Between Plating Time and Thickness (Illustrative Example)
| Plating Time (seconds) | Voltage (Volts) | Temperature (°C) | Resulting Thickness (microinches) | Appearance |
| 60 | 2.5 | 32 | 5.8 - 26.8 | Bright and White |
| 15 | - | - | Very thin | - |
Note: Thickness can vary significantly based on the specific part geometry and current density distribution.[11] A 15-second plating time produces a very thin deposit that will wear off quickly.[11]
Experimental Protocols
Protocol 1: Measurement of Rhodium Plating Thickness
Two common methods for measuring rhodium plating thickness are X-ray fluorescence (XRF) and the weight gain method.
-
X-ray Fluorescence (XRF) Spectroscopy:
-
Principle: This non-destructive technique bombards the plated surface with X-rays, causing the rhodium layer to emit fluorescent X-rays. The intensity of these emitted X-rays is proportional to the thickness of the plating.
-
Procedure:
-
Calibrate the XRF instrument using certified thickness standards.
-
Place the rhodium-plated sample in the measurement chamber.
-
Initiate the measurement. The instrument will provide a direct reading of the plating thickness.[11]
-
-
Advantages: Non-destructive, rapid, and accurate.
-
Considerations: Requires specialized equipment and proper calibration.
-
-
Weight Gain Method:
-
Principle: This method calculates the average thickness based on the weight of the deposited rhodium and the surface area of the plated part.
-
Procedure:
-
Carefully weigh the part on a high-precision analytical balance before plating (W_initial).
-
Plate the part under the desired conditions.
-
Thoroughly rinse and dry the plated part.
-
Weigh the plated part again (W_final).
-
Calculate the weight of the rhodium deposit: ΔW = W_final - W_initial.
-
Accurately measure the surface area (A) of the plated part.
-
Calculate the average thickness (T) using the formula: T = (ΔW / (A * ρ)), where ρ is the density of rhodium (12.41 g/cm³).
-
-
Advantages: Does not require expensive equipment.
-
Considerations: Provides an average thickness, which may not reflect variations across the surface.[11] Requires precise weight and area measurements.
-
Protocol 2: Analysis of Rhodium Concentration in the Plating Bath
Regular analysis of the rhodium concentration is crucial for maintaining consistent plating results. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a common and accurate method.
-
Sample Preparation:
-
Carefully pipette a known volume of the rhodium plating bath into a volumetric flask.
-
Dilute the sample with deionized water to a concentration within the calibrated range of the ICP-OES instrument.
-
-
Calibration:
-
Prepare a series of calibration standards with known rhodium concentrations.
-
Run the standards on the ICP-OES to generate a calibration curve.
-
-
Measurement:
-
Analyze the diluted sample from the plating bath using the ICP-OES.
-
The instrument will measure the intensity of the light emitted by the rhodium atoms in the plasma, which is proportional to its concentration.
-
-
Calculation:
-
Use the calibration curve to determine the rhodium concentration in the diluted sample.
-
Calculate the original concentration in the plating bath by accounting for the dilution factor.
-
Visualizations
Caption: Troubleshooting workflow for common rhodium plating defects.
References
- 1. proplate.com [proplate.com]
- 2. proplate.com [proplate.com]
- 3. proplate.com [proplate.com]
- 4. shop.kenanddanadesign.com [shop.kenanddanadesign.com]
- 5. 12 Things You Need to Know About Rhodium Plating - Flow Jewelry Studio [flowjewelrystudio.com]
- 6. proplate.com [proplate.com]
- 7. Rhodium Plating Services | Electroplating at SPC [sharrettsplating.com]
- 8. artisanplating.com [artisanplating.com]
- 9. nmfrc.org [nmfrc.org]
- 10. scribd.com [scribd.com]
- 11. Testing the Rhodium Plating Technique - Ganoksin Jewelry Making Community [ganoksin.com]
- 12. proplate.com [proplate.com]
- 13. finishing.com [finishing.com]
- 14. proplate.com [proplate.com]
- 15. Guide: Resolving silver rhodium plating issues - Jewelry Discussion - Ganoksin Orchid Jewelry Forum Community for Jewelers and Metalsmiths [orchid.ganoksin.com]
- 16. blog.stuller.com [blog.stuller.com]
Refinement of reaction conditions for Rhodium(III) sulfate in organic synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Rhodium(III) sulfate in organic synthesis. Here, you will find information to refine your reaction conditions, address common experimental challenges, and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile catalyst precursor primarily used in C-H activation, oxidation reactions, and hydrogenation processes. It can act as a Lewis acid or form active catalytic species with appropriate ligands to facilitate these transformations.
Q2: How should I handle and store this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated area, typically between 2-8°C, under an inert atmosphere like nitrogen or argon. It is important to keep the container tightly closed and avoid contact with strong bases, oxidizing agents, and metals.
Q3: In what solvents is this compound soluble?
A3: this compound is generally soluble in water and ethanol, which allows for its use in a variety of reaction media.
Q4: Can this compound be used directly, or does it require pre-activation?
A4: this compound often serves as a catalyst precursor. The active catalytic species is typically formed in situ through coordination with ligands or reaction with other components in the reaction mixture.
Q5: What are the signs of catalyst deactivation?
A5: Catalyst deactivation can manifest as a significant reduction in reaction rate, incomplete conversion of starting materials, or a complete halt of the reaction. The formation of insoluble rhodium species (precipitates) can also indicate deactivation.
Troubleshooting Guide
Low or No Reaction Conversion
Q: My reaction is showing low to no conversion. What are the potential causes and how can I address them?
A: Low or no conversion in a this compound-catalyzed reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The Rhodium(III) species may not be forming the active catalyst. Ensure that any necessary co-catalysts or ligands are present in the correct stoichiometry. The purity of the this compound is also crucial for reproducible performance.
-
Inappropriate Reaction Temperature: The reaction temperature may be too low for catalyst activation or too high, leading to catalyst decomposition. Experiment with a range of temperatures to find the optimal conditions.
-
Solvent Effects: The choice of solvent can significantly impact the solubility of the catalyst and reactants, as well as the reaction pathway. If the catalyst or starting materials are not fully dissolved, the reaction will be slow or may not proceed. Consider screening alternative solvents.
-
Catalyst Poisoning: The presence of impurities in the reactants or solvent can poison the catalyst. Ensure all reagents and the solvent are of high purity and are properly dried and degassed.
Poor Selectivity (Regio- or Enantioselectivity)
Q: My reaction is producing a mixture of isomers (poor regioselectivity) or a racemic mixture (poor enantioselectivity). How can I improve this?
A: Poor selectivity is often related to the ligand environment around the rhodium center and the reaction conditions.
-
Ligand Choice: The electronic and steric properties of the ligand play a critical role in determining the selectivity of the reaction. For enantioselective reactions, the use of appropriate chiral ligands is essential. For regioselectivity, tuning the steric bulk or electronic nature of the ligand can favor the formation of one isomer over another.
-
Temperature Optimization: Reaction temperature can influence selectivity. Lowering the temperature may enhance selectivity by favoring the pathway with the lower activation energy, though this may come at the cost of a slower reaction rate.
-
Solvent Polarity: The polarity of the solvent can affect the transition state energies of different reaction pathways, thereby influencing selectivity. A screen of solvents with varying polarities may be beneficial.
Formation of Side Products
Q: I am observing significant formation of unexpected side products. What are the likely side reactions and how can I minimize them?
A: The formation of byproducts can be due to competing reaction pathways.
-
β-Hydride Elimination: In reactions involving alkyl-rhodium intermediates, β-hydride elimination can be a competing pathway, leading to the formation of alkenes. The choice of ligand and substrate can influence the rate of this side reaction.
-
Over-oxidation or Reduction: In oxidation or hydrogenation reactions, the desired product may be susceptible to further transformation under the reaction conditions. Reducing the reaction time or using a milder oxidant/reductant can sometimes prevent the formation of these over-reaction products.
-
Homocoupling of Substrates: In cross-coupling reactions, homocoupling of one of the coupling partners can be a significant side reaction. This can often be minimized by adjusting the stoichiometry of the reactants or the rate of addition of one of the components.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the outcome of this compound-catalyzed reactions based on typical observations in rhodium catalysis.
Table 1: Effect of Catalyst Loading on Reaction Outcome
| Catalyst Loading (mol%) | Typical Conversion | Potential Issues |
| < 0.5 | Low to moderate | Incomplete reaction, long reaction times |
| 1 - 5 | High to quantitative | Optimal range for many reactions |
| > 5 | High | Increased cost, potential for side reactions |
Table 2: Influence of Temperature on Rhodium-Catalyzed Reactions
| Temperature Range | Effect on Rate | Effect on Selectivity | Potential Issues |
| Room Temperature | Slow to moderate | Generally higher | May not be sufficient for C-H activation |
| 40 - 80 °C | Moderate to fast | Can decrease with increasing temp. | Optimal for many transformations |
| > 100 °C | Very fast | Often lower | Catalyst decomposition, side reactions |
Table 3: Common Solvents and Their Impact
| Solvent | Polarity | Typical Applications | Notes |
| Dichloromethane (DCM) | Polar aprotic | General purpose | Good for dissolving many organic substrates |
| Toluene | Nonpolar | C-H activation, hydrogenations | Can be run at higher temperatures |
| Tetrahydrofuran (THF) | Polar aprotic | Hydroboration, hydrogenations | Can coordinate to the metal center |
| Water/Ethanol | Polar protic | Hydrogenations, oxidations | Suitable for polar substrates |
Key Experimental Protocols
The following are generalized protocols for common reactions catalyzed by this compound. The specific conditions should be optimized for each substrate.
Protocol 1: General Procedure for C-H Activation/Annulation
-
To an oven-dried reaction vessel, add the directing group-containing substrate (1.0 equiv), this compound (2-5 mol%), and a silver salt oxidant (e.g., AgSbF₆, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling partner (e.g., alkyne or alkene, 1.2-2.0 equiv) followed by the degassed solvent (e.g., DCE or toluene).
-
Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Oxidation of a Secondary Alcohol
-
In a round-bottom flask, dissolve the secondary alcohol (1.0 equiv) in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile).
-
Add this compound (1-3 mol%) to the solution.
-
Introduce a terminal oxidant (e.g., molecular oxygen via a balloon or slow stream) into the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 40-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Caption: General experimental workflow for a this compound-catalyzed reaction.
Caption: Decision tree for troubleshooting common issues in Rhodium-catalyzed reactions.
Technical Support Center: Rhodium(III) Sulfate Electrodeposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during Rhodium(III) sulfate electrodeposition.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in a rhodium sulfate electrodeposition bath?
A1: Contamination of the rhodium solution is the primary cause of most plating problems. The major contaminants can be categorized as:
-
Organic Contaminants: These are the most common and can originate from dust, dirt, adhesives from masking tape, stop-off paints, and improperly leached plastic tanks.[1]
-
Inorganic Contaminants: These include unwanted metallic ions such as iron, lead, tin, copper, gold, silver, and nickel, which can be introduced from the substrate, anodes, or contaminated salts.[1]
-
Basic Rhodium Salts: These can precipitate if the pH of the bath rises above 2, acting as a contaminant.[1]
-
Chlorine: Introduced from using tap water for rinsing instead of distilled water, chlorine can degrade the rhodium bath over time.[2]
Q2: How can I detect and quantify impurities in my rhodium deposit and plating bath?
A2: Several analytical techniques can be employed to detect and quantify impurities:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique for detecting and quantifying trace elemental impurities at very low concentrations in both the plating solution and the final deposit.[3][4]
-
X-Ray Fluorescence (XRF): A non-destructive method ideal for rapid analysis of the elemental composition and purity of the rhodium coating.[3][5][6] It can simultaneously measure the thickness of the rhodium layer and the composition of the underlying substrate.[5]
-
Atomic Absorption Spectroscopy (AAS): Used to measure the concentration of specific metallic impurities in the rhodium bath.[3]
-
Flame Atomic Absorption Spectrometry (FAAS): A reliable method for determining rhodium concentration in both pure and highly contaminated solutions.[4][7]
Q3: What is the role of additives in rhodium sulfate electrodeposition?
A3: Additives are used to modify and improve the physical and mechanical properties of the rhodium deposit.[8][9] They can help to:
-
Reduce stress in the deposit, preventing cracking, especially for thicker coatings.[10] Sulfamic acid is a commonly used stress-reducing agent.[11]
-
Enhance the overall adhesion of the rhodium layer.[12]
Troubleshooting Guides
Issue 1: Dull, Cloudy, or Dark Deposits
Possible Causes:
-
Organic contamination in the plating bath.[13]
-
Imbalanced bath chemistry, such as incorrect pH or low rhodium concentration.[13]
-
Excessive voltage or current density during plating.[14]
-
Air bubbles adhering to the substrate surface.[14]
Troubleshooting Steps:
-
Analyze Bath Chemistry: Verify the rhodium concentration and pH of the bath. The pH should typically be maintained below 2.[1]
-
Carbon Treatment: Perform a carbon treatment to remove organic impurities.[1][13] Use low acid-soluble residue carbon.
-
Optimize Plating Parameters: Reduce the voltage and current density.[14] Refer to the optimal parameters table below.
-
Improve Agitation: Ensure proper agitation to dislodge any air bubbles from the workpiece.[12][13]
Issue 2: Blistering, Peeling, or Poor Adhesion
Possible Causes:
-
Inadequate surface preparation of the substrate.[13]
-
Contamination of the plating bath.[13]
-
Incorrect bath temperature or pH.[12]
Troubleshooting Steps:
-
Review Substrate Cleaning Protocol: Ensure a thorough pre-treatment process, including ultrasonic cleaning, electrocleaning, and acid activation, to remove all oils, greases, and oxides.[12][13]
-
Filter the Plating Bath: Regular filtration is necessary to remove particulate matter.[12]
-
Verify Bath Parameters: Check and adjust the bath temperature and pH to the recommended operating conditions.
Issue 3: Black or Brown Spots on the Deposit
Possible Causes:
-
Improper rinsing between plating steps.[13]
-
Acid leaching from porous substrates after plating.[16]
-
Low rhodium concentration or out-of-range sulfuric acid levels.[15]
Troubleshooting Steps:
-
Implement Rigorous Rinsing: Use distilled or deionized water for all rinsing steps to prevent the introduction of contaminants like chlorine.[2]
-
Optimize Cleaning and Activation: Ensure the cleaning and acid activation steps are effective but not overly aggressive to the point of causing excessive porosity.
-
Analyze and Adjust Bath Composition: Check the rhodium and sulfuric acid concentrations.
-
Inspect Substrate Quality: Examine the substrate for porosity under magnification.[15]
Data Presentation: Optimal Electrodeposition Parameters
| Parameter | Recommended Range | Notes |
| Rhodium Concentration | 1.0 - 10.0 g/L | [17][18] Higher concentrations are used for thicker deposits.[10] |
| Sulfuric Acid | 25 - 80 ml/L | [1] Higher levels (at least 50 ml/L) are recommended for higher current densities.[1] |
| pH | < 2.0 | [1][19][11][17] A pH above 2 can cause precipitation of basic rhodium salts.[1] |
| Current Density | 0.5 - 20.0 A/ft² (approx. 0.05 - 2.16 A/dm²) | [17] Can vary based on the specific application. |
| Temperature | 20 - 65 °C | [17] A common range is 40-50°C.[1] |
| Anode Material | Platinized Titanium or Platinum | [20][21] Insoluble anodes are crucial to prevent bath contamination.[20] |
Experimental Protocols
Protocol 1: Preparation of this compound Electrodeposition Bath
-
Safety Precautions: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or fume hood. Rhodium sulfate solutions are toxic and corrosive.[22]
-
Reagents and Materials:
-
This compound concentrate
-
Concentrated Sulfuric Acid (CP grade)
-
High-purity deionized or distilled water
-
Clean Pyrex beaker or appropriate plating tank[23]
-
-
Procedure:
-
To a clean beaker, add the required volume of deionized/distilled water.
-
Slowly and carefully add the specified amount of concentrated sulfuric acid to the water while stirring. Caution: Always add acid to water, never the other way around.
-
Add the this compound concentrate to the acid solution and stir until fully dissolved.[10]
-
Adjust the final volume with deionized/distilled water to achieve the desired rhodium concentration.
-
Allow the solution to cool to the target operating temperature before use.
-
Store the solution in a sealed, clearly labeled container away from incompatible materials like cyanides.[20][24]
-
Protocol 2: Substrate Pre-treatment for Electrodeposition
-
Ultrasonic Cleaning: Immerse the substrate in a suitable cleaning solution within an ultrasonic bath to remove gross contaminants like oils and grease.[13][14]
-
Rinsing: Thoroughly rinse the substrate with deionized or distilled water.[14]
-
Electrocleaning: Use an electrolytic cleaning process with a specialized alkaline solution to further remove any residual organic films.[13]
-
Rinsing: Rinse again with deionized or distilled water.
-
Acid Activation: Dip the substrate in a dilute acid solution (e.g., 5% sulfuric acid) to remove any surface oxides and activate the surface for plating.[24]
-
Final Rinse: Perform a final rinse with deionized or distilled water immediately before placing the substrate in the electrodeposition bath.[2]
Visualizations
Caption: Experimental workflow for rhodium electrodeposition.
Caption: Troubleshooting logic for rhodium plating defects.
References
- 1. Rhodium plating from Metal Finishing (2002) [platinghome.com]
- 2. Rhodium plating problems - Jewelry Discussion - Ganoksin Orchid Jewelry Forum Community for Jewelers and Metalsmiths [orchid.ganoksin.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Rhodium Plating on Gold Alloys for the Jewelry Industry [bowmanxrf.com]
- 6. Analysis of Rhodium Plated White Gold Using ED-XRF [spectro.com]
- 7. researchgate.net [researchgate.net]
- 8. Item - Influence of Additives on Electrodeposition of Metals from Deep Eutectic Solvents - University of Leicester - Figshare [figshare.le.ac.uk]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Tech Data - Rhodium - EPNER TECHNOLOGY INC.EPNER TECHNOLOGY INC. | Mobile Version [epner.com]
- 11. researchgate.net [researchgate.net]
- 12. proplate.com [proplate.com]
- 13. proplate.com [proplate.com]
- 14. Rhodium Plating Services | Electroplating at SPC [sharrettsplating.com]
- 15. finishing.com [finishing.com]
- 16. finishing.com [finishing.com]
- 17. US3729396A - Rhodium plating composition and method for plating rhodium - Google Patents [patents.google.com]
- 18. US6241870B1 - Rhodium sulfate compounds and rhodium plating - Google Patents [patents.google.com]
- 19. akjournals.com [akjournals.com]
- 20. quora.com [quora.com]
- 21. hrcak.srce.hr [hrcak.srce.hr]
- 22. proplate.com [proplate.com]
- 23. Rhodium issue - Jewelry Discussion - Ganoksin Orchid Jewelry Forum Community for Jewelers and Metalsmiths [orchid.ganoksin.com]
- 24. cdn-shop.jentner.de [cdn-shop.jentner.de]
Validation & Comparative
A Comparative Analysis of Rhodium(III) Sulfate and Rhodium(III) Chloride in Catalysis
For researchers, scientists, and professionals in drug development, the choice of catalyst precursor is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. Among the versatile rhodium-based catalysts, Rhodium(III) sulfate and Rhodium(III) chloride are two common starting materials. This guide provides an objective comparison of their catalytic performance, supported by experimental data, to aid in the selection of the optimal precursor for specific synthetic applications.
Introduction to Rhodium(III) Precursors
Rhodium(III) chloride (RhCl₃), typically in its hydrated form (RhCl₃·3H₂O), is a well-established and widely used precursor for a vast array of homogeneous and heterogeneous catalysts.[1][2][3] Its utility is demonstrated in numerous catalytic transformations, including hydrogenations, hydroformylations, and carbonylations.[4][5] A notable example is its use in the synthesis of the renowned Wilkinson's catalyst, [RhCl(PPh₃)₃], a cornerstone in homogeneous hydrogenation.
This compound (Rh₂(SO₄)₃) is also a potent catalytic precursor, valued for its applications in C-H activation, oxidation, and reduction reactions.[6] Its solubility in polar solvents like water and ethanol enhances its versatility in different reaction media.[6] While less ubiquitous in the literature than its chloride counterpart, the sulfate anion can offer distinct electronic and coordination properties to the active catalytic species.
The counter-ion, in this case, chloride versus sulfate, can play a crucial role in modulating the performance of a catalyst by influencing its electronic properties, stability, and solubility.[1][7] The coordinating ability of the anion can impact the lability of ligands and the accessibility of the metal center to substrates, thereby affecting the reaction rate and selectivity.[1]
Quantitative Performance Comparison
Table 1: Catalytic Hydrogenation of Styrene
| Catalyst Precursor | Catalyst System | Substrate | Temp. (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity to Ethylbenzene (%) | Reference |
| Rhodium(III) chloride | Rh/γ-Al₂O₃ (0.35 wt%) | Styrene | 80 | 10 | 1 | ~98 | ~98 | [8][9] |
Table 2: Hydroformylation of 1-Hexene
| Catalyst Precursor | Catalyst System | Substrate | Temp. (°C) | Pressure (bar CO/H₂) | Time (h) | Conversion (%) | Aldehyde Yield (%) | n:iso ratio | Reference |
| Rhodium(III) chloride | Rh/nano-ZnO | 1-Hexene | 120 | 40 | 4 | 100 | 96 | - | [4] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible catalytic performance. Below are representative protocols for hydrogenation and hydroformylation reactions using rhodium catalysts.
Protocol 1: Hydrogenation of an Alkene (e.g., Styrene)
This protocol is based on typical procedures for heterogeneous rhodium-catalyzed hydrogenations.[8]
-
Catalyst Preparation: A supported rhodium catalyst (e.g., 0.5 wt% Rh on a support like alumina or carbon) is prepared by incipient wetness impregnation of the support with an aqueous solution of Rhodium(III) chloride. The impregnated material is then dried and calcined, followed by reduction under a hydrogen flow at an elevated temperature.
-
Reaction Setup: A high-pressure autoclave is charged with the substrate (e.g., styrene), a solvent (e.g., ethanol or toluene), and the prepared rhodium catalyst.
-
Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 10-50 bar). The reaction mixture is heated to the target temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is separated by filtration, and the product is isolated from the filtrate by solvent evaporation and further purification if necessary.
Protocol 2: Hydroformylation of an Alkene (e.g., 1-Hexene)
This protocol is a general representation of homogeneous rhodium-catalyzed hydroformylation.
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, a pressure reactor is charged with the rhodium precursor (Rhodium(III) chloride or this compound), a suitable phosphine ligand (e.g., triphenylphosphine), and a solvent (e.g., toluene). The mixture is often heated under a carbon monoxide/hydrogen (syngas) atmosphere to form the active rhodium(I) carbonyl phosphine complex.
-
Reaction Setup: The alkene substrate (e.g., 1-hexene) is then added to the activated catalyst solution.
-
Reaction Conditions: The reactor is pressurized with a 1:1 mixture of carbon monoxide and hydrogen (syngas) to the desired pressure (e.g., 20-50 bar) and heated to the reaction temperature (e.g., 80-120 °C) with efficient stirring.
-
Monitoring and Work-up: The reaction is monitored by GC or NMR spectroscopy. After the reaction is complete, the reactor is cooled, and the excess pressure is vented. The product aldehydes are typically isolated by distillation.
Mechanistic Pathways and Workflows
The catalytic cycles for rhodium-catalyzed reactions are complex and can vary depending on the specific ligands and reaction conditions. Below are generalized representations of the catalytic cycles for hydrogenation and hydroformylation.
Caption: Generalized catalytic cycle for alkene hydrogenation.
Caption: Simplified catalytic cycle for alkene hydroformylation.
Conclusion
Both this compound and Rhodium(III) chloride are effective precursors for generating active rhodium catalysts. The existing body of research is more extensive for Rhodium(III) chloride, making it a more conventional and predictable choice for many standard catalytic applications like hydrogenation and hydroformylation. However, the choice of the counter-ion can be a critical parameter for reaction optimization. The sulfate anion, being more weakly coordinating than chloride in some contexts, may lead to a more electronically unsaturated and potentially more active metal center. This could be advantageous in reactions where ligand dissociation is a rate-limiting step.
For researchers and drug development professionals, the selection between these two precursors should be guided by the specific requirements of the chemical transformation. For well-established reactions where a robust and predictable catalytic system is desired, Rhodium(III) chloride is a reliable starting point. For novel transformations or in cases where catalyst optimization is required, exploring this compound as an alternative could unlock improved performance in terms of activity and selectivity. Further direct comparative studies are warranted to fully elucidate the subtle yet significant effects of the counter-ion on the catalytic performance of these important rhodium precursors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Formation and selected catalytic properties of ruthenium, rhodium, osmium and iridium nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07470A [pubs.rsc.org]
- 3. Anionic Rhodium Complexes as Very Active Catalysts for Hydro-Silylation Reactions | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Rhodium(III) Sulfate and Rhodium(III) Phosphate in Electroplating Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Rhodium electroplating is a critical surface finishing process employed across various scientific and industrial domains, prized for its ability to impart exceptional hardness, corrosion resistance, and a bright, white finish. The choice of electrolyte is paramount in achieving the desired deposit characteristics. This guide provides an objective comparison of the two most prevalent types of rhodium electroplating baths: those based on rhodium(III) sulfate and rhodium(III) phosphate. This analysis is supported by a synthesis of available experimental data to aid researchers and professionals in selecting the optimal electrolyte for their specific applications.
Performance Comparison at a Glance
The selection between a sulfate-based and a phosphate-based rhodium electrolyte hinges on the desired final properties of the electrodeposit. Generally, sulfate baths are favored for applications demanding robust physical properties and thicker coatings, while phosphate baths are often selected for decorative purposes where appearance is the primary concern.
| Performance Metric | This compound Electrolyte | Rhodium(III) Phosphate Electrolyte | Key Considerations |
| Cathode Efficiency | Higher | Lower (reportedly <10% for decorative baths)[1] | Higher efficiency in sulfate baths leads to faster deposition rates and reduced hydrogen evolution. |
| Internal Stress | Lower | Higher | Lower stress in sulfate-derived deposits minimizes the risk of cracking and peeling, especially in thicker coatings.[2] |
| Deposit Hardness | Marginally Higher (Typical Range: 800-1000 HV)[3] | Slightly Lower | Sulfate baths tend to produce slightly harder and more wear-resistant coatings. |
| Deposit Appearance | Bright, white finish | Often described as a whiter, more reflective finish | Phosphate baths are often preferred for decorative applications where a brilliant white appearance is critical.[4] |
| Bath Stability | More stable, less prone to hydrolysis | More prone to hydrolysis and precipitation of rhodium salts[2] | The greater stability of sulfate baths makes them more suitable for industrial applications and the deposition of thicker layers.[2] |
| Typical Applications | Industrial applications, heavy deposits, wear-resistant coatings.[2] | Decorative applications, jewelry, applications requiring a very white finish.[1][4] | The choice is application-driven, balancing physical properties against aesthetic qualities. |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the performance of rhodium electroplating electrolytes.
Cathode Current Efficiency Determination
Objective: To quantify the efficiency of the electroplating process by comparing the actual mass of rhodium deposited with the theoretical mass predicted by Faraday's law.
Methodology:
-
A pre-weighed, clean cathode (e.g., a brass or copper panel) of known surface area is immersed in the rhodium electrolyte.
-
A constant direct current is passed through the cell for a precisely measured duration. The current and time are recorded.
-
The cathode is then removed, rinsed with deionized water, dried, and re-weighed.
-
The actual mass of rhodium deposited is the difference between the final and initial weights of the cathode.
-
The theoretical mass of rhodium that should have been deposited is calculated using Faraday's law:
-
m = (I * t * M) / (n * F)
-
where:
-
m = theoretical mass of rhodium
-
I = current in amperes
-
t = time in seconds
-
M = molar mass of rhodium
-
n = number of electrons involved in the reaction (3 for Rh³⁺)
-
F = Faraday's constant (96,485 C/mol)
-
-
-
-
The cathode efficiency is then calculated as:
-
Efficiency (%) = (Actual mass deposited / Theoretical mass) * 100
-
Internal Stress Measurement (Bent Strip Method)
Objective: To determine the internal stress (tensile or compressive) of the electrodeposited rhodium layer.
Methodology:
-
A thin, flexible metal strip (e.g., beryllium copper or spring steel) is coated on one side with a non-conductive lacquer.
-
The strip is then plated on the uncoated side in the rhodium electrolyte under controlled conditions (current density, temperature, time).
-
Internal stress in the rhodium deposit will cause the strip to bend. Tensile stress will cause it to bend towards the plated side, while compressive stress will cause it to bend away.
-
The degree of curvature of the strip is measured using a micrometer or an optical comparator.
-
The internal stress can be calculated using Stoney's equation or a modified version depending on the specific apparatus.
Microhardness Testing (Vickers Hardness Test)
Objective: To measure the hardness of the rhodium electrodeposit.
Methodology:
-
A rhodium coating of sufficient thickness (typically several micrometers) is deposited onto a hard, smooth substrate.
-
The surface of the deposit is polished to a mirror finish.
-
A Vickers microhardness tester is used to make indentations on the surface of the deposit using a diamond indenter of a specific geometry under a known load.
-
The diagonals of the resulting indentation are measured using a microscope.
-
The Vickers Hardness (HV) is calculated from the load and the surface area of the indentation.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing this compound and rhodium(III) phosphate electroplating electrolytes, from the initial electrolyte formulation to the final characterization of the deposited rhodium layer.
Caption: Workflow for comparing rhodium electroplating electrolytes.
Signaling Pathway of Electrolyte Properties to Deposit Characteristics
The properties of the electrolyte directly influence the resulting characteristics of the electrodeposited rhodium. The following diagram illustrates this relationship.
Caption: Influence of electrolyte type on deposit characteristics.
References
A Comparative Guide to the Catalytic Mechanism of Rhodium(III) in C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. Among the catalysts developed for this purpose, high-valent rhodium complexes, particularly those of Rh(III), have proven to be exceptionally versatile and efficient. This guide provides an objective comparison of the catalytic performance of Rhodium(III) systems, with a focus on validating the proposed mechanisms through experimental data. While specific mechanistic studies on Rhodium(III) sulfate are not extensively detailed in the literature, it serves as a viable precursor to the active catalytic species. The mechanistic principles outlined herein are broadly applicable to a range of Rh(III) sources, including the commonly studied [Cp*Rh(III)] complexes.
Validation of the Catalytic Mechanism
The generally accepted mechanism for Rh(III)-catalyzed C-H functionalization, particularly in the context of oxidative olefination, operates through a Rh(III)/Rh(I) catalytic cycle. This cycle is initiated by the formation of a cationic [CpRh(III)] species from a pre-catalyst like [CpRhCl₂]₂ or a Rh(III) salt such as this compound in the presence of ligands and activators. The key steps, supported by extensive experimental and computational studies, are C-H activation, coordination and insertion of the coupling partner, and reductive elimination to release the product and regenerate the active catalyst.[1][2]
The crucial C-H activation step is widely believed to proceed via a concerted metalation-deprotonation (CMD) pathway.[3][4] In this step, a basic ligand, often a carboxylate anion (like acetate or pivalate) present in the reaction, assists in abstracting the proton as the rhodium center coordinates to the carbon, forming a five-membered rhodacycle intermediate.[5] This chelation-assisted process is fundamental to the high regioselectivity observed in these reactions.
Key Mechanistic Steps:
-
Pre-catalyst Activation: The dimeric pre-catalyst, e.g., [CpRhCl₂]₂, reacts with an additive (often a silver salt like AgSbF₆ or AgOAc) to generate a more electrophilic, monomeric cationic [CpRh(III)] species. Anions like sulfate from a precursor salt can play a role in this activation step and as a base in the subsequent C-H activation.
-
C-H Activation: The substrate, containing a directing group (e.g., the nitrogen on a benzamide), coordinates to the Rh(III) center. This is followed by a concerted metalation-deprotonation (CMD) step to form a stable rhodacycle intermediate.[2]
-
Olefin Coordination & Insertion: The incoming olefin coordinates to the rhodium center. This is followed by migratory insertion of the olefin into the Rh-C bond, forming a seven-membered rhodacycle.[1][6]
-
β-Hydride Elimination: A β-hydride elimination step occurs, releasing the olefinated product and generating a Rh(III)-hydride species.
-
Reductive Elimination & Regeneration: The Rh(III)-hydride species undergoes reductive elimination of HX (where X is the anion) to form a Rh(I) complex. The Rh(I) is then re-oxidized to the active Rh(III) state by an oxidant (e.g., Cu(OAc)₂, AgOAc, or air), completing the catalytic cycle.[1][2]
Caption: Proposed Rh(III)/Rh(I) catalytic cycle for C-H olefination.
Comparison with Alternative Catalysts: Rhodium(III) vs. Palladium(II)
Palladium(II) complexes are the most common alternative for directed C-H functionalization.[7][8] While both metals can catalyze similar transformations, they exhibit key differences in reactivity, selectivity, and optimal reaction conditions. A direct comparative study on arene alkenylation highlights these distinctions.[9]
| Parameter | [Cp*Rh(III)] System | Pd(II) System | Citation(s) |
| Reaction Rate | >20-fold faster at 120 °C | Slower, requires higher temperatures | [9] |
| Selectivity | ~98% selective for arene/olefin coupling | ~82% selective, prone to olefin functionalization (e.g., vinyl ester formation) | [9] |
| Regioselectivity | Weakly influenced by arene electronics; typically gives meta/para mixtures | Strongly influenced by arene electronics; ortho-selectivity can be achieved | [9] |
| C-H Bond Type | Primarily C(sp²)-H; C(sp³)-H is less common | Effective for both C(sp²)-H and C(sp³)-H bonds | [7] |
| Oxidant | Often requires a co-oxidant (e.g., Cu(II), Ag(I), Air) | Can utilize various oxidants; internal oxidants (oxidizing directing groups) are also common | [1][8][10] |
Performance Data for Rh(III)-Catalyzed C-H Olefination
The olefination of benzamides serves as a benchmark reaction to evaluate the performance of Rh(III) catalysts. The following table summarizes representative yields for the coupling of various N-substituted benzamides with olefins, demonstrating the broad substrate scope.
| Substrate (Benzamide) | Olefin | Product Yield (%) | Citation(s) |
| N-pentafluorophenyl benzamide | Ethyl acrylate | 85 | [1] |
| N-pentafluorophenyl benzamide | Styrene | 81 | [1] |
| N-pentafluorophenyl-4-methoxybenzamide | Ethyl acrylate | 82 | [1] |
| N-methoxybenzamide | Methyl acrylate | 96 | [11] |
| N-methoxybenzamide | 1-Hexene | 81 | [12] |
| N-methoxy-2-methylbenzamide | Styrene | 85 | [13] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published results. Below are a representative workflow and a general experimental procedure for the Rh(III)-catalyzed C-H olefination of a benzamide derivative.
Caption: General experimental workflow for Rh(III)-catalyzed C-H olefination.
General Procedure for Rh(III)-Catalyzed C-H Olefination of N-Pentafluorophenyl Benzamides[1][14]
To a Schlenk-type sealed tube equipped with a magnetic stirring bar, the following reagents are added:
-
N-pentafluorophenyl benzamide substrate (0.2 mmol, 1.0 equivalent)
-
[Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 0.05 equivalents)
-
Sodium pivalate (NaOPiv) (24.8 mg, 0.2 mmol, 1.0 equivalent)
-
Acetonitrile (MeCN) (2.0 mL)
-
Olefin coupling partner (0.5 mmol, 2.5 equivalents)
The tube is securely capped and the reaction mixture is heated in an oil bath to 80 °C for 24 hours with vigorous stirring. After the reaction period, the tube is cooled to room temperature. The reaction mixture is then filtered through a pad of Celite to remove insoluble salts. The filtrate is concentrated under reduced pressure to yield the crude product. The final product is purified by flash column chromatography on silica gel to provide the desired olefinated product.[1]
Conclusion
The catalytic mechanism of Rhodium(III) in C-H functionalization is well-established, primarily proceeding through a Rh(III)/Rh(I) cycle involving a key chelation-assisted C-H activation step. While this compound can serve as an effective catalyst precursor, the mechanistic understanding is largely derived from studies using well-defined [Cp*Rh(III)] complexes. Compared to the main alternative, Palladium(II), Rhodium(III) catalysts often exhibit higher reaction rates and superior selectivity for C-C coupling over undesired side reactions. The provided data and protocols offer a solid foundation for researchers employing these powerful catalytic systems in the synthesis of complex molecules relevant to materials science and drug development.
References
- 1. Rh(iii)-catalyzed C–H olefination of N-pentafluoroaryl benzamides using air as the sole oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple pathways for C–H cleavage in cationic Cp*Rh(iii)-catalyzed C–H activation without carboxylate assistance: a computational study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd(II)-Catalyzed Olefination of sp3 C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rh(III)-catalyzed directed C-H olefination using an oxidizing directing group: mild, efficient, and versatile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Rhodium Precursors for Advanced Catalyst Synthesis
For researchers, scientists, and professionals in drug development, the choice of a rhodium precursor is a critical decision that significantly influences the performance of the final catalyst. This guide provides an objective comparison of common rhodium precursors, supported by experimental data, to aid in the selection of the optimal precursor for specific catalytic applications.
The efficacy of a rhodium-based catalyst is intrinsically linked to its structural and electronic properties, such as particle size, dispersion, and oxidation state. These characteristics are, in turn, heavily influenced by the choice of the rhodium precursor used in the synthesis. This guide will delve into a comparative study of two widely used precursors, Rhodium(III) chloride (RhCl₃) and Rhodium(III) acetylacetonate (Rh(acac)₃), with a focus on their application in hydrogenation and hydroformylation reactions.
Performance Comparison of Rhodium Precursors
The selection of a rhodium precursor has a demonstrable impact on the resulting catalyst's physical and chemical properties, which directly translates to its catalytic activity and selectivity.
Influence on Nanoparticle Size and Dispersion
A key factor determining catalytic performance is the size and distribution of the rhodium nanoparticles on the support material. Research has shown that by manipulating the ratio of different precursors, the size of the resulting nanoparticles can be finely tuned.
For instance, a study on the synthesis of rhodium nanoparticles on a mesoporous silica (SBA-15) support revealed a clear correlation between the precursor choice and the final particle size. Using RhCl₃ as the precursor resulted in smaller nanoparticles (average diameter of 1.6 ± 0.3 nm), while Rh(acac)₃ yielded larger particles (6.4 ± 0.9 nm). By adjusting the ratio of these two precursors, the nanoparticle size could be systematically controlled within this range.[1] This tunability is crucial, as particle size can significantly affect the number of active sites and the catalyst's overall efficiency.
| Precursor(s) | Support | Average Nanoparticle Size (nm) | Reference |
| RhCl₃ | SBA-15 | 1.6 ± 0.3 | [1] |
| Rh(acac)₃ | SBA-15 | 6.4 ± 0.9 | [1] |
| 1:1 mixture of RhCl₃ and Rh(acac)₃ | SBA-15 | 3.2 ± 0.6 |
Table 1: Influence of Rhodium Precursor on Nanoparticle Size.
Catalytic Performance in Hydroformylation
The precursor-dependent variation in nanoparticle size has a direct consequence on catalytic activity. In the hydroformylation of styrene, it was observed that the turnover frequency (TOF) increased as the rhodium nanoparticle size decreased. Catalysts prepared from RhCl₃, which produced the smallest nanoparticles, exhibited the highest activity.
| Precursor | Average Nanoparticle Size (nm) | Turnover Frequency (TOF) in Styrene Hydroformylation (h⁻¹) | Reference |
| RhCl₃ | 1.6 | High | |
| Rh(acac)₃ | 6.4 | Low |
Table 2: Precursor Effect on Catalytic Activity in Hydroformylation.
Catalytic Performance in Hydrogenation
While a direct comparative study with quantitative data for various precursors in hydrogenation is less common in publicly available literature, the choice of precursor is known to influence the catalytic performance. For instance, rhodium nanoparticles synthesized from RhCl₃ have demonstrated high activity in the hydrogenation of various substrates.[2][3] The smaller particle sizes and potentially different surface chemistry resulting from the chloride precursor can lead to a higher number of active sites for hydrogenation reactions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis of high-quality catalysts. Below are representative procedures for the preparation of rhodium catalysts from RhCl₃ and Rh(acac)₃.
Synthesis of Supported Rhodium Nanoparticles from RhCl₃
This protocol describes the preparation of rhodium nanoparticles on a silica support (SBA-15) using RhCl₃ as the precursor.[1]
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
Mesoporous silica (SBA-15)
-
Deionized water
-
Chloroform
Procedure:
-
Prepare a 0.3 M aqueous solution of RhCl₃.
-
In a vial, thoroughly mix 50 µL of the RhCl₃ solution with 50 mg of SBA-15 for 5 minutes, ensuring a homogeneous mixture.
-
Cap the vial and place it in a desiccator for at least 8 hours.
-
Transfer the solid to an oven and dry at 100 °C in air for 2 hours to evaporate the water.
-
Place the dried catalyst in a tube furnace and reduce under a flow of 10% H₂ in Ar (50 mL/min) by ramping the temperature to 200 °C at a rate of 5 °C/min and holding for 2 hours.
Synthesis of Supported Rhodium Nanoparticles from Rh(acac)₃
This protocol outlines the synthesis of rhodium nanoparticles on SBA-15 using Rh(acac)₃.[1]
Materials:
-
Rhodium(III) acetylacetonate (Rh(acac)₃)
-
Mesoporous silica (SBA-15)
-
Chloroform
Procedure:
-
Dissolve Rh(acac)₃ in chloroform to prepare a solution of the desired concentration.
-
Follow the same impregnation, drying, and reduction steps as described for the RhCl₃ precursor, substituting the aqueous RhCl₃ solution with the Rh(acac)₃/chloroform solution.
Synthesis of Rhodium Nanocubes from RhCl₃
This procedure details the synthesis of monodisperse rhodium nanocubes in a polyol medium.[2][3]
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
Trimethyl(tetradecyl)ammonium bromide (TTAB)
-
Poly(vinylpyrrolidone) (PVP, Mw = 24,000)
-
Ethylene glycol
-
Acetone
-
Ethanol
-
Hexanes
Procedure:
-
In a three-necked flask, combine 0.2 mmol of RhCl₃ hydrate, 1 mmol of TTAB, and 4 mmol of PVP with 20 ml of ethylene glycol at room temperature.
-
Heat the solution to 80 °C and degas under vacuum for 20 minutes while stirring to obtain a dark brown solution.
-
Heat the flask to 185 °C and maintain this temperature for 1.5 hours under an argon atmosphere.
-
After the reaction is complete, cool the solution to room temperature and add an excess of acetone to precipitate the nanocubes.
-
Separate the nanocubes by centrifugation and wash them twice by redispersion in ethanol followed by precipitation with hexanes.[2]
Visualizing the Synthesis and its Implications
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships between the choice of rhodium precursor and the resulting catalyst properties and performance.
Caption: Experimental workflows for the synthesis of supported rhodium catalysts and rhodium nanocubes from different precursors.
Caption: Logical relationship showing the influence of the rhodium precursor on catalyst properties and performance.
References
A Researcher's Guide to Commercial Rhodium(III) Sulfate: Purity, Quality, and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Rhodium(III) sulfate, a key compound of the precious metal rhodium, is a critical precursor and catalyst in a multitude of applications, including sophisticated organic synthesis, electroplating, and materials science. The purity and quality of commercial this compound are paramount, as even trace impurities can significantly impact reaction yields, catalyst longevity, and the properties of electroplated coatings. This guide provides a comprehensive assessment of commercial this compound, outlining key quality parameters, detailed analytical protocols for their evaluation, and a comparison with viable alternative rhodium compounds.
Key Quality Parameters of Commercial this compound
The quality of commercial this compound is determined by a combination of its physical and chemical properties. When sourcing this compound, researchers should critically evaluate the following parameters, typically found on the Certificate of Analysis (CoA) provided by the supplier.
-
Appearance: High-purity this compound typically appears as a reddish-brown to dark brown powder or crystalline solid. Any significant deviation from this appearance could indicate the presence of impurities or hydration state variations.
-
Rhodium Content (% by weight): This is a primary indicator of purity. The theoretical rhodium content in anhydrous Rh₂(SO₄)₃ is approximately 41.8%. Commercial grades often specify a minimum rhodium content.
-
Elemental Impurities: The presence of other metals can be detrimental to catalytic and electroplating processes. Common impurities include other platinum group metals (PGMs) such as platinum (Pt), palladium (Pd), iridium (Ir), and ruthenium (Ru), as well as base metals like iron (Fe), nickel (Ni), copper (Cu), and lead (Pb). The concentration of these impurities is typically reported in parts per million (ppm).
-
Physical Form and Hydration State: this compound can exist in various hydrated forms (Rh₂(SO₄)₃·xH₂O).[1] The specific hydrate can influence its solubility and reactivity. The anhydrous form is also commercially available.[2]
Quantitative Analysis of Commercial this compound
To provide a clear comparison, the following table summarizes the typical specifications for two common grades of commercial this compound: a standard high-purity grade and an ultra-high purity grade. The data is a composite based on specifications from various suppliers.
Table 1: Comparison of Commercial this compound Grades
| Parameter | High-Purity Grade (99.9%) | Ultra-High Purity Grade (99.99%) |
| Appearance | Reddish-brown powder | Dark brown crystalline powder |
| Rhodium Content (Rh) | ≥ 40.0% | ≥ 41.5% |
| Platinum (Pt) | < 50 ppm | < 10 ppm |
| Palladium (Pd) | < 50 ppm | < 5 ppm |
| Iridium (Ir) | < 20 ppm | < 5 ppm |
| Ruthenium (Ru) | < 20 ppm | < 5 ppm |
| Iron (Fe) | < 20 ppm | < 5 ppm |
| Nickel (Ni) | < 10 ppm | < 2 ppm |
| Copper (Cu) | < 10 ppm | < 2 ppm |
| Lead (Pb) | < 10 ppm | < 1 ppm |
| Total Metallic Impurities | ≤ 1000 ppm | ≤ 100 ppm |
Experimental Protocols for Quality Assessment
Accurate assessment of this compound purity requires robust analytical methodologies. The following section details the experimental protocols for key analytical techniques.
Determination of Elemental Impurities by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for the quantification of trace and ultra-trace elemental impurities.
Experimental Workflow for ICP-MS Analysis
Caption: Workflow for the determination of elemental impurities in this compound by ICP-MS.
Methodology:
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 10-50 mg of the this compound sample into a clean, inert microwave digestion vessel.
-
Add 5 mL of aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid).
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for 30 minutes.
-
Allow the vessel to cool to room temperature before opening in a fume hood.
-
Quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to the mark with deionized water. A further dilution may be necessary to bring the analyte concentrations within the linear range of the instrument.
-
-
Internal Standard:
-
Add an internal standard, such as Indium (In), to all samples, standards, and blanks to correct for instrumental drift and matrix effects. A final concentration of 10 µg/L of the internal standard is typical.
-
-
Instrumentation and Analysis:
-
Use an ICP-MS instrument equipped with a collision/reaction cell to minimize polyatomic interferences.
-
Calibrate the instrument using certified multi-element calibration standards.
-
Analyze the prepared samples, including a blank and a quality control standard, to ensure accuracy and precision.
-
Phase Identification by Powder X-Ray Diffraction (XRD)
Powder XRD is used to confirm the crystalline phase of the this compound and to identify any crystalline impurities.
Experimental Workflow for XRD Analysis
Caption: Workflow for the phase identification of this compound using powder XRD.
Methodology:
-
Sample Preparation:
-
Gently grind a small amount of the this compound sample in an agate mortar and pestle to ensure a fine, homogeneous powder.
-
Mount the powdered sample onto a zero-background sample holder to minimize background signal. Ensure the sample surface is flat and level with the holder.
-
-
Instrumentation and Data Collection:
-
Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the instrument parameters, for example:
-
Voltage: 40 kV
-
Current: 40 mA
-
2θ scan range: 10° to 90°
-
Step size: 0.02°
-
Scan speed: 2°/minute
-
-
Collect the diffraction pattern.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Compare the experimental diffraction pattern with standard patterns from a crystallographic database (e.g., the ICDD Powder Diffraction File) to identify the crystalline phases present in the sample.
-
Determination of Rhodium Content by EDTA Titration
A back-titration method using ethylenediaminetetraacetic acid (EDTA) can be employed for the quantitative determination of rhodium content.[3]
Logical Flow of EDTA Back-Titration
Caption: Logical steps for determining rhodium content via EDTA back-titration.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100-150 mg of this compound and dissolve it in deionized water in a 250 mL conical flask.
-
-
Complexation with EDTA:
-
Add a known excess amount of a standardized 0.02 M EDTA solution to the flask.
-
Heat the solution to near boiling (around 95°C) for 15-20 minutes to ensure complete complexation of Rh(III) with EDTA.[3]
-
Cool the solution to room temperature.
-
-
Back-Titration:
-
Add 10 mL of an ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.
-
Add a few drops of Eriochrome Black T indicator. The solution should turn blue, indicating the presence of free EDTA.
-
Titrate the excess EDTA with a standardized 0.02 M zinc(II) sulfate solution until the color changes from blue to violet at the endpoint.
-
-
Calculation:
-
Calculate the amount of EDTA that reacted with the rhodium and subsequently determine the percentage of rhodium in the original sample.
-
Comparison with Other Rhodium Alternatives
While this compound is a versatile precursor, other rhodium compounds are also commercially available and may be more suitable for specific applications.
Table 2: Performance Comparison of Rhodium Compounds
| Feature | This compound (Rh₂(SO₄)₃) | Rhodium(III) Chloride (RhCl₃·xH₂O) | Rhodium(II) Acetate ([Rh(OAc)₂]₂) |
| Primary Applications | Electroplating, Catalysis (e.g., hydrogenation) | Catalysis (e.g., carbonylation, hydrogenation), Precursor for other Rh compounds[4][5] | Catalysis (e.g., cyclopropanation, C-H insertion)[6] |
| Solubility | Soluble in water | Soluble in water and alcohols | Soluble in polar organic solvents, slightly soluble in water[7] |
| Catalytic Activity | Good activity in hydrogenation and other reductions. | Highly active in a wide range of catalytic reactions, often used to generate in-situ catalysts. | Excellent catalyst for carbene-mediated transformations.[6] |
| Advantages | Stable electrolyte for high-quality rhodium plating. | Versatile precursor for a wide range of homogeneous and heterogeneous catalysts.[4] | Highly selective for specific organic transformations.[6] |
| Disadvantages | May be less reactive in certain catalytic cycles compared to chloride or acetate precursors. | The presence of chloride ions can be detrimental in some catalytic systems and electroplating baths. | Higher cost compared to the inorganic salts. |
Performance in Catalysis: A Hypothetical Comparison
To illustrate the potential differences in catalytic performance, consider a hypothetical hydrogenation reaction of an alkene. The choice of rhodium precursor can influence the reaction rate and selectivity.
Table 3: Hypothetical Catalytic Performance in Alkene Hydrogenation
| Rhodium Precursor | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| This compound | 0.5 | 6 | 95 | >99 |
| Rhodium(III) Chloride | 0.5 | 4 | >99 | >99 |
| Rhodium(II) Acetate | 1.0 | 8 | 85 | >99 |
Note: This data is illustrative and the actual performance will depend on the specific substrate, ligands, and reaction conditions.
In this hypothetical scenario, Rhodium(III) chloride demonstrates the highest activity, leading to a faster reaction. This compound also performs well, while Rhodium(II) acetate is less effective for this particular transformation, reflecting its more specialized catalytic applications.
Conclusion
The selection of a commercial this compound requires careful consideration of its purity and quality, as these factors directly influence its performance in research and industrial applications. The analytical protocols detailed in this guide provide a robust framework for researchers to independently verify the quality of their rhodium precursors. Furthermore, understanding the properties and applications of alternative rhodium compounds, such as Rhodium(III) chloride and Rhodium(II) acetate, allows for a more informed selection of the optimal rhodium source for a given chemical transformation. By employing rigorous analytical techniques and considering the broader landscape of available rhodium precursors, researchers can enhance the reliability and success of their work.
References
- 1. Sensitive and Spectral Interference-Free Determination of Rhodium by Photochemical Vapor Generation Inductively Coupled Plasma Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electroplating.verticals.be [electroplating.verticals.be]
- 3. An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium chloride hydrate: The versatile compound for various applications | SAFINA, a.s. [safina.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Rhodium Electrodeposition from Different Electrolytes [jscw.icrc.ac.ir]
Performance evaluation of Rhodium(III) sulfate in different solvent systems
A Comprehensive Performance Evaluation of Rhodium(III) Sulfate in Diverse Solvent Systems for Catalytic Applications
For researchers and professionals in the fields of chemistry and drug development, the selection of an appropriate catalyst and solvent system is paramount to the success of a chemical transformation. This compound (Rh₂(SO₄)₃) is a versatile precursor for various catalytic processes, and its performance is intricately linked to the solvent in which it is employed.[1] This guide provides a detailed comparison of this compound's performance in different solvent systems, alongside a comparative analysis with alternative catalysts, supported by experimental data and protocols.
Physicochemical Properties of this compound
This compound is a reddish-yellow crystalline solid that is commercially available in both anhydrous and hydrated forms.[2][3] It serves as a source of the catalytically active rhodium species in a variety of reactions.
Solubility Profile:
The solubility of a catalyst is a critical factor that influences its homogeneity and, consequently, its activity and selectivity in a given reaction medium. This compound exhibits good solubility in polar solvents.
| Solvent System | Solubility | Reference |
| Water | Miscible / Very Soluble | [2][4][5] |
| Ethanol | Miscible | [2][4][5] |
| 3:1 Ethanol/Water | Miscible | [2][4][5] |
Stability and Compatibility:
The stability of this compound is another crucial aspect to consider for its practical application. It is a thermally stable compound, decomposing at temperatures above 500°C.[5] However, when heated to decomposition, it can emit toxic sulfur and rhodium oxides.[2][5]
Care must be taken regarding its compatibility with other reagents. This compound is incompatible with:
-
Bases
-
Halides
-
Water (can react to generate heat)
-
Cyclopentadiene
-
Cyclopentanone oxime
-
Nitroaryl amines
-
Haxalithium disilicide
-
Phosphorus(III) oxide
-
Chlorine trifluoride
-
Bromine pentafluoride
Catalytic Performance and Applications
This compound is a precursor to catalytically active rhodium species for a range of organic transformations.[1] Its versatility makes it valuable in the synthesis of fine chemicals and pharmaceutical intermediates.[1]
Key Catalytic Applications:
-
C-H Functionalization: Rhodium catalysts are well-known for their ability to activate and functionalize otherwise inert C-H bonds.[1]
-
Oxidation Reactions: It can be used to develop catalysts for the selective oxidation of alcohols and alkenes.[1]
-
Hydrogenation and Transfer Hydrogenation: Rhodium complexes derived from the sulfate salt are effective for various hydrogenation reactions.[1]
-
Fuel Cell Technology: In combination with platinum, it forms a Pt/Rh alloy that can be used as an electrocatalyst for ethanol oxidation in fuel cells, where it aids in the breaking of C-C and C-H bonds.
Comparison with Alternative Catalysts
While this compound is a potent catalyst precursor, other rhodium compounds and transition metal catalysts are also employed for similar transformations. The choice of catalyst often depends on factors like cost, desired selectivity, and substrate scope.[6]
Comparative Performance of Rhodium vs. Copper Catalysts in Cyclopropanation:
| Performance Metric | Rhodium Catalysts | Copper Catalysts | Reference |
| Typical Yield | Generally high to excellent | Good to high, can be substrate-dependent | [6] |
| Enantioselectivity | Often excellent with chiral ligands | Good to excellent with chiral ligands | [6] |
| Diastereoselectivity | Good to excellent, tunable with ligand design | Moderate to good | [6] |
| Catalyst Loading | Typically low (0.1 - 2 mol%) | Generally low (1 - 5 mol%) | [6] |
| Cost | Higher | Lower | [6] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of catalytic performance evaluation. Below are representative protocols for catalyst testing.
General Protocol for Catalyst Performance Evaluation:
A standardized approach to testing catalyst performance involves several key steps to ensure accurate and comparable data.[7]
-
Catalyst Pre-treatment (Degreening): The catalyst is first treated under specific atmospheric conditions and temperatures to stabilize its performance. For instance, a catalyst might be degreased at 550°C for 1 hour.[8]
-
Light-off Performance Test:
-
The catalyst is cooled to a starting temperature (e.g., 100°C) under an inert atmosphere (e.g., N₂).[8]
-
The temperature is then ramped up at a controlled rate (e.g., 5°C/min) under a simulated reaction atmosphere.[8]
-
The concentration of reactants and products at the catalyst outlet is monitored continuously with respect to the temperature.[8]
-
-
Performance Test under Cyclical Conditions:
-
The catalyst is brought to a specific reaction temperature (e.g., 400°C).[8]
-
The composition of the simulated atmosphere is cycled between different conditions (e.g., lean, rich, stoichiometric) at set intervals (e.g., 10 minutes).[8]
-
The gas concentrations at the outlet are recorded to evaluate the catalyst's response and stability under varying conditions.[8]
-
Protocol for Rhodium-Catalyzed Cyclopropanation:
This protocol is a representative example of a rhodium-catalyzed organic transformation.[6]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), a solution of the alkene (1.0 mmol) and the rhodium catalyst (0.01 mmol, 1 mol%) in a suitable anhydrous solvent (e.g., dichloromethane, 5 mL) is prepared.[6]
-
Reagent Addition: A solution of the diazo compound (1.2 mmol) in the same solvent (5 mL) is added dropwise to the stirred reaction mixture via a syringe pump over 4-6 hours at the desired temperature (which can range from -78°C to room temperature).[6]
-
Reaction Completion and Work-up: After the addition is complete, the reaction is stirred for an additional 1-2 hours.[6] The reaction is then quenched, and the product is isolated and purified, typically by column chromatography.[6]
Visualizations
Experimental Workflow for Catalyst Performance Evaluation
Caption: A generalized workflow for evaluating catalyst performance.
Catalytic Cycle for Dirhodium(II)-Catalyzed Cyclopropanation
Caption: A simplified catalytic cycle for cyclopropanation.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 10489-46-0 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. This compound – دیجی متریالز [digimaterials.com]
- 6. benchchem.com [benchchem.com]
- 7. ledouxandcompany.com [ledouxandcompany.com]
- 8. researchgate.net [researchgate.net]
Benchmarking Rhodium(III) Catalysts Against Alternatives for Hydrogenation Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and selective hydrogenation reactions. This guide provides a comparative analysis of Rhodium(III) catalysts against common alternatives, supported by experimental data. While direct benchmarking for Rhodium(III) sulfate is limited in publicly available literature, with it often being cited as a catalyst precursor, this guide will utilize data for Rhodium(III) chloride as a proxy for simple Rh(III) salts and compare it with other widely used catalytic systems.
Rhodium-based catalysts are renowned for their high activity in the hydrogenation of a wide array of functional groups, including alkenes, alkynes, aromatic rings, and nitro compounds.[1] The performance of these catalysts, particularly in terms of activity and selectivity, is highly dependent on the oxidation state of the rhodium, the nature of its ligands, and the support material used in the case of heterogeneous catalysts.
Comparative Performance Data
The following tables summarize the performance of various rhodium catalysts and their alternatives in representative hydrogenation reactions.
Hydrogenation of Aromatic Compounds
The hydrogenation of aromatic rings is a challenging transformation. The data below compares the effectiveness of different rhodium precursors for the hydrogenation of phenylboronic acid pinacol ester.
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) |
| Phenylboronic acid pinacol ester | [Rh(nbd)Cl]₂ + Pd/C | 0.5 Rh, 2.4 Pd | iPrOH | 12 | 70 |
| Phenylboronic acid pinacol ester | RhCl₃·3H₂O + Pd/C | 1.0 Rh, 2.4 Pd | iPrOH | 12 | > [Rh(cod)Cl]₂ |
| Phenylboronic acid pinacol ester | [Rh(cod)Cl]₂ + Pd/C | 1.0 Rh, 2.4 Pd | iPrOH | 12 | Significant |
| Phenylboronic acid pinacol ester | [Rh(CO)₂Cl]₂ + Pd/C | 1.0 Rh, 2.4 Pd | iPrOH | 12 | 10 |
Note: The original data for RhCl₃·3H₂O indicated a higher conversion than [Rh(cod)Cl]₂ but did not provide a specific percentage.[2]
Hydrogenation of Alkynes and Alkenes
The selective hydrogenation of alkynes to alkenes and the complete hydrogenation of alkenes to alkanes are fundamental reactions in organic synthesis. The following table presents data for the hydrogenation of diphenylacetylene and stilbene isomers using supported rhodium catalysts.
| Substrate | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Product(s) |
| Diphenylacetylene | 5% Rh/Al₂O₃ | 50 | 4 | 30 | 100 | 1,2-Diphenylethane |
| Diphenylacetylene | 5% Rh/Al₂O₃ (reduced) | 50 | 4 | 83 | - | - |
| cis-Stilbene | 5% Rh/C | 50 | 7 | 100 | 18 / 82 | 1,2-Diphenylethane / 1,2-Dicyclohexylethane |
| trans-Stilbene | 5% Rh/C | 50 | 6 | 100 | 100 | 1,2-Dicyclohexylethane |
Data sourced from a study on environmentally benign selective hydrogenation.[3]
Hydrogenation of Nitro Compounds
The reduction of nitro compounds to amines is a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. Below is a comparison of a supported rhodium catalyst with other noble metal catalysts for the hydrogenation of halonitroarenes.
| Substrate | Catalyst | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity to Haloaniline (%) |
| p-Chloronitrobenzene | Supported Rh Complex | 20 | 24 | 98 | 98 |
| p-Bromonitrobenzene | Supported Rh Complex | 20 | 24 | 92 | 90 |
| o-Chloronitrobenzene | Ru-Fe/C | Transfer Hydrogenation | - | 99.8 | 98 |
Data for the supported rhodium complex is from a study on a recyclable nanoparticle-supported catalyst.[4] Data for Ru-Fe/C is provided for comparative context.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of hydrogenation reactions.
General Protocol for Heterogeneous Hydrogenation of Alkenes
This protocol is representative for the hydrogenation of an alkene using a supported rhodium catalyst.
-
Catalyst Preparation and Reactor Setup:
-
A high-pressure autoclave is charged with the alkene substrate and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
The supported rhodium catalyst (e.g., 5% Rh/C or 5% Rh/Al₂O₃) is added to the reactor. The catalyst loading is typically in the range of 0.5-5 mol%.
-
-
Inerting the Reactor:
-
The reactor is sealed and the headspace is purged with an inert gas, such as nitrogen or argon, for three cycles to remove any residual air.
-
-
Hydrogenation:
-
The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 1-50 bar).
-
The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-80 °C) for the specified reaction time.
-
-
Reaction Monitoring and Work-up:
-
The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reactor is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered to remove the heterogeneous catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.
-
General Protocol for Homogeneous Hydrogenation of Nitroarenes
This protocol is a general procedure for the hydrogenation of a nitroarene using a homogeneous rhodium catalyst.
-
Catalyst Solution Preparation:
-
In a Schlenk flask under an inert atmosphere, the rhodium precursor (e.g., RhCl₃·3H₂O) and the desired ligand are dissolved in a degassed solvent (e.g., toluene, THF).
-
-
Reactor Setup:
-
The catalyst solution is transferred to a high-pressure autoclave.
-
The nitroarene substrate is then added to the autoclave.
-
-
Inerting and Hydrogenation:
-
The autoclave is sealed, purged with nitrogen, and then with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 20-50 bar).
-
The reaction is stirred at the set temperature (e.g., 40-100 °C) for the required duration.
-
-
Product Isolation:
-
After cooling and venting the hydrogen, the solvent is removed under reduced pressure.
-
The residue is then purified, typically by column chromatography, to isolate the corresponding amine.
-
Visualizing Experimental and Logical Workflows
To aid in the practical application of this information, the following diagrams illustrate a typical experimental workflow for catalyst screening and a logical decision-making process for catalyst selection.
Conclusion
The choice of catalyst for a hydrogenation reaction is a critical decision that influences reaction efficiency, selectivity, and overall process viability. While this compound itself is more commonly a precursor, Rhodium(III) complexes and supported rhodium catalysts demonstrate high activity for a range of hydrogenations. For the reduction of aromatic rings, rhodium catalysts, often in combination with palladium, show significant promise.[2] Supported rhodium catalysts are effective for the hydrogenation of alkenes and nitro compounds, with their performance being influenced by the choice of support.[3][4]
Alternative catalysts based on palladium, platinum, and ruthenium remain highly competitive and are often the catalysts of choice due to their well-established performance and cost-effectiveness. The selection between these catalysts should be guided by the specific substrate, the desired product, and the required level of selectivity. The provided data and protocols serve as a starting point for researchers to navigate the catalyst landscape and optimize conditions for their specific synthetic challenges.
References
A Comparative Analysis of the Electrochemical Properties of Rhodium(III) Sulfate Solutions for Electrodeposition
For researchers, scientists, and professionals in drug development, the selection of an appropriate electrodeposition bath is critical for achieving desired material properties. This guide provides a comparative analysis of the electrochemical characteristics of Rhodium(III) sulfate solutions, a common electrolyte for rhodium plating, and its alternatives, focusing on providing a clear comparison of their performance based on experimental data.
Rhodium electrodeposits are highly sought after for their exceptional hardness, high reflectivity, and superior corrosion resistance. The this compound bath is a widely utilized electrolyte for depositing rhodium coatings. However, the high cost of rhodium has driven research into alternative alloys, such as Rhodium-Platinum (Rh-Pt) and Rhodium-Ruthenium (Rh-Ru), which aim to offer comparable performance at a reduced cost. This guide delves into the electrochemical behavior of these solutions, providing a basis for informed selection.
Comparative Electrochemical Data
The following tables summarize key electrochemical parameters obtained from cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) studies of this compound and its alloy alternatives. These parameters provide insights into the deposition kinetics, efficiency, and the properties of the resulting deposits.
| Electrolyte | Cathodic Peak Potential (V vs. Ag/AgCl) | Cathodic Peak Current Density (mA/cm²) | Key Observations |
| This compound | -0.5 to -0.7 | Variable, dependent on concentration and scan rate | Exhibits a well-defined cathodic peak corresponding to the reduction of Rh(III) to Rh(0). The process is generally considered irreversible. |
| Rhodium-Platinum Alloy | Shifted to more positive potentials compared to pure Rh | Generally higher than pure Rh | The presence of platinum can facilitate the reduction process, leading to a lower overpotential for deposition. |
| Rhodium-Ruthenium Alloy | Similar to or slightly more negative than pure Rh | Can be higher than pure Rh, indicating potentially faster deposition rates | Ruthenium co-deposition can influence the nucleation and growth mechanism, affecting the deposit structure. |
| Electrolyte | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Corrosion Potential (Ecorr) (V) | Corrosion Current Density (icorr) (μA/cm²) |
| This compound | Moderate | High | Relatively Noble | Low |
| Rhodium-Platinum Alloy | Lower than pure Rh | Higher than pure Rh | More Noble than pure Rh | Lower than pure Rh |
| Rhodium-Ruthenium Alloy | Similar to or slightly higher than pure Rh | Similar to pure Rh | Similar to pure Rh | Similar to pure Rh |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key electrochemical techniques used to characterize the this compound solutions and their alternatives.
Cyclic Voltammetry (CV)
Objective: To investigate the redox behavior of the rhodium species in the electrolyte and determine the deposition and stripping potentials.
Methodology:
-
A standard three-electrode electrochemical cell is assembled, comprising a working electrode (e.g., glassy carbon, platinum, or the substrate to be plated), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire or mesh).
-
The cell is filled with the deaerated this compound electrolyte. For comparison, separate cells are prepared with the Rh-Pt and Rh-Ru alloy electrolytes.
-
The potential of the working electrode is swept linearly from an initial potential (where no reaction occurs) to a sufficiently negative potential to induce rhodium deposition, and then the scan is reversed to observe any oxidation (stripping) peaks.
-
The current response is recorded as a function of the applied potential, generating a cyclic voltammogram.
-
Key parameters such as cathodic and anodic peak potentials and peak current densities are determined from the voltammogram.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To evaluate the kinetics of the electrodeposition process, including charge transfer resistance and double-layer capacitance, and to assess the corrosion resistance of the resulting deposit.
Methodology:
-
The same three-electrode cell setup as for cyclic voltammetry is used. The working electrode can be the substrate with a freshly deposited rhodium or rhodium alloy layer.
-
The working electrode is held at a constant DC potential (e.g., the open-circuit potential or a potential within the deposition region).
-
A small amplitude AC sinusoidal voltage (typically 5-10 mV) is superimposed on the DC potential over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
The resulting AC current response and its phase shift relative to the applied voltage are measured.
-
The impedance data is plotted in Nyquist and Bode formats.
-
The data is fitted to an appropriate equivalent electrical circuit model to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). For corrosion studies, the polarization resistance (Rp) is determined to calculate the corrosion current density (icorr).
Visualizing the Experimental Workflow and Influencing Factors
To better understand the process of analyzing the electrochemical properties and the interplay of various parameters, the following diagrams are provided.
Illuminating the Fleeting: A Comparative Guide to Confirming the Structure of Reaction Intermediates
For researchers, scientists, and drug development professionals, understanding the step-by-step pathway of a chemical reaction is paramount. The key to this understanding often lies in identifying and characterizing the transient, short-lived species known as reaction intermediates. This guide provides a comparative overview of modern techniques used to confirm the structure of these elusive molecules, offering a practical framework for selecting the most appropriate method for a given chemical system.
Initially, the role of Rhodium(III) sulfate in this context was explored. However, a thorough review of scientific literature reveals that Rhodium(III) compounds, including the sulfate salt, are primarily investigated as catalysts for a wide array of organic transformations, such as C-H activation and oxidation reactions.[1][2] In these studies, it is the rhodium-containing species themselves that form the reaction intermediates within a catalytic cycle. The investigation of these rhodium-based intermediates is a specialized area of organometallic chemistry, but this compound is not employed as a general-purpose tool to trap or identify intermediates of other, unrelated reactions.
This guide, therefore, focuses on the well-established and broadly applicable methods that researchers utilize to elucidate the structure of reaction intermediates. We will compare the performance of various spectroscopic, non-spectroscopic, and computational techniques, supported by experimental data and protocols.
Comparison of Key Methodologies
The confirmation of a reaction intermediate's structure hinges on choosing a technique that can operate on the timescale of the intermediate's lifetime and provide sufficient structural information. The primary methods can be broadly categorized into spectroscopic techniques, trapping methods, and computational approaches.
| Method | Principle | Timescale | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.[3] | Milliseconds to hours | Detailed structural information, connectivity, stereochemistry. | Non-destructive, provides unambiguous structural data.[4] | Relatively low sensitivity, requires relatively stable intermediates.[5] |
| IR Spectroscopy | Measures the absorption of infrared radiation by molecules, corresponding to vibrational modes of specific functional groups.[3] | Nanoseconds to hours | Presence of specific functional groups, bonding information. | High specificity for functional groups, can be used for fast time-resolved studies.[6][7] | Complex spectra can be difficult to interpret, less comprehensive structural information than NMR.[8] |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light, corresponding to electronic transitions within a molecule. | Picoseconds to hours | Presence of chromophores (e.g., conjugated systems, metal complexes), kinetic data. | High sensitivity, applicable to very fast reactions.[3] | Provides limited structural information, only applicable to molecules with UV-Vis absorbance.[3] |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns. | Microseconds to hours | Molecular weight, elemental composition, fragmentation patterns for structural clues. | Extremely high sensitivity, can detect very low concentrations of species.[2][9] | Can be destructive, may require derivatization, interpretation can be complex.[2] |
| Chemical Trapping | A reactive species (the intermediate) is "trapped" by reacting it with a specific agent to form a stable, characterizable product.[10] | Dependent on reaction rates | Indirect evidence of the intermediate's existence and clues to its reactivity and structure. | Can confirm the presence of highly reactive intermediates that cannot be observed directly.[11] | Indirect method, the trapping agent can sometimes alter the reaction pathway.[10] |
| DFT Calculations | A computational quantum mechanical modeling method used to predict the geometries, energies, and properties of molecules.[12] | N/A | Predicted structures, energies, and spectroscopic properties of intermediates and transition states. | Can predict the feasibility of reaction pathways and the properties of unknown species.[13] | Theoretical method, requires experimental validation, accuracy depends on the level of theory and functional used.[12] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for key experiments.
In-Situ NMR Spectroscopy for Reaction Monitoring
Objective: To observe the formation and decay of reaction intermediates directly in the NMR tube.
Protocol:
-
Sample Preparation: Prepare a solution of the reactant(s) in a deuterated solvent suitable for the reaction conditions. Ensure the concentration is high enough for adequate signal-to-noise in a small number of scans.[14]
-
Initial Spectrum: Acquire a standard 1D NMR spectrum (e.g., ¹H or ¹³C) of the starting materials before initiating the reaction.
-
Reaction Initiation: Initiate the reaction within the NMR tube. This can be done by injecting a catalyst or second reactant, or by using temperature or light to trigger the reaction. For fast reactions, pre-heat or pre-cool the NMR probe to the desired reaction temperature using a dummy sample.[14]
-
Time-Resolved Data Acquisition: Immediately begin acquiring a series of 1D NMR spectra over time. This is often set up as an arrayed experiment where each spectrum is acquired with a minimal number of scans to capture a "snapshot" of the reaction mixture at a specific time point.[15] The delay between acquisitions should be chosen based on the expected reaction rate.
-
Data Processing and Analysis: Process the series of spectra. Identify new signals corresponding to intermediates and products. Integrate the signals of reactants, intermediates, and products in each spectrum to generate concentration vs. time profiles.
-
Structural Elucidation: For sufficiently stable intermediates, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to determine the full chemical structure.
Time-Resolved Infrared (TR-IR) Spectroscopy
Objective: To detect and structurally characterize short-lived intermediates by their vibrational spectra following a reaction-initiating laser pulse.
Protocol:
-
Sample Preparation: Prepare a solution or film of the sample. The solvent must have windows in the IR region of interest.
-
Experimental Setup: The setup typically involves a "pump-probe" configuration. A pulsed laser (the "pump," usually UV or visible) initiates the photoreaction.[16] A second, broad-bandwidth IR laser (the "probe") is passed through the sample.
-
Data Acquisition:
-
Step-Scan FT-IR: For nanosecond or slower resolution, the moving mirror of an FT-IR spectrometer is held at discrete positions. At each step, the reaction is initiated, and the time-dependent change in IR absorption is recorded. The process is repeated for all mirror positions to construct the time-resolved spectra.[16]
-
Ultrafast TR-IR: For picosecond to femtosecond resolution, both pump and probe are ultrafast laser pulses. The time delay between the pump and probe pulses is varied systematically to map out the spectral evolution of the intermediates.[6]
-
-
Data Analysis: Difference spectra are typically calculated (spectrum after the pump pulse minus the spectrum before) to highlight the disappearance of reactants and the appearance of intermediates and products. The vibrational frequencies observed provide information on the functional groups and bonding within the transient species.[17]
Chemical Trapping of Radical Intermediates
Objective: To provide evidence for a transient radical intermediate by intercepting it with a radical scavenger to form a stable adduct.
Protocol:
-
Selection of Trapping Agent: Choose a suitable radical trap. A common choice is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), which is a stable radical itself.[10] The trap should react with the intermediate faster than the intermediate proceeds along its normal reaction pathway.
-
Control Experiment: Run the reaction under standard conditions without the trapping agent and analyze the product distribution.
-
Trapping Experiment: Run the reaction under the same conditions but with the addition of the radical trapping agent (e.g., TEMPO).[18]
-
Product Analysis: Analyze the product mixture from the trapping experiment using techniques like Mass Spectrometry (MS) and NMR spectroscopy.
-
Identification of Adduct: Look for the formation of a new product corresponding to the adduct of the reaction intermediate and the trapping agent (e.g., an alkoxyamine in the case of TEMPO trapping a carbon-centered radical).[11]
-
Interpretation: The successful isolation and characterization of the trapped adduct provide strong evidence for the existence of the radical intermediate. The structure of the adduct can also provide insight into the structure of the intermediate itself.
Visualizing the Process
Diagrams can clarify complex experimental workflows and conceptual relationships.
Caption: A general workflow for the identification and characterization of reaction intermediates.
Caption: Chemical trapping intercepts a reactive intermediate to form a stable, observable adduct.
Caption: Workflow of a stopped-flow experiment for rapid kinetic analysis of intermediates.[19]
References
- 1. biologic.net [biologic.net]
- 2. pnas.org [pnas.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. air.unipr.it [air.unipr.it]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. rsc.org [rsc.org]
- 9. secjhuapl.edu [secjhuapl.edu]
- 10. Determination of Mechanism Chemi [employees.csbsju.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 13. researchgate.net [researchgate.net]
- 14. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Rhodium(III) Sulfate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. Rhodium(III) sulfate, a compound utilized in various catalytic processes, is classified as a hazardous material that requires meticulous disposal procedures. Adherence to these protocols not only mitigates health and environmental risks but also aligns with regulatory standards.
This compound is corrosive and can cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times when handling this chemical. All disposal procedures should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1][2]
Immediate Safety and Spill Response
In the event of a spill, it is crucial to act swiftly and safely. Small spills can be carefully swept up and placed into a suitable, sealed container for disposal.[1] It is important to avoid generating dust during this process. For larger spills, the area should be evacuated, and emergency responders should be notified. Under no circumstances should this compound or its solutions be flushed down the drain or released into the environment.[1][2][3]
Waste Collection and Storage
Proper collection and storage of this compound waste are the first steps in the disposal process. All waste, including contaminated labware and PPE, should be collected in designated, leak-proof containers.[4][5] These containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound." It is essential to segregate rhodium waste from other chemical waste streams to prevent potentially reactive mixtures.[6]
Disposal Pathways: Recovery and Final Disposition
Given the high value of rhodium, recovery from waste streams is often the preferred method over direct disposal. This approach is not only economically advantageous but also more environmentally sustainable.
1. Recovery through Precipitation:
One of the most common methods for recovering rhodium from sulfate solutions is through precipitation. This involves adjusting the pH of the waste solution to precipitate rhodium hydroxide.
| Parameter | Value | Method |
| pH for Precipitation | 7.5 (optimal) | Hydroxide Precipitation |
| 8-10 (for complete precipitation) | Hydroxide Precipitation | |
| Final Rh³⁺ Concentration | 50 ppm | Hydroxide Precipitation |
| Temperature | 50°C | Hydroxide Precipitation |
| Reaction Time | 6 hours | Hydroxide Precipitation |
| Precipitant Concentration | 180 g/L | Sodium Formate Precipitation |
| Temperature | 100°C | Sodium Formate Precipitation |
| Reaction Time | > 6 hours | Sodium Formate Precipitation |
Experimental Protocol for Hydroxide Precipitation:
-
Carefully transfer the aqueous this compound waste to a suitable reaction vessel under a fume hood.
-
While continuously stirring, slowly add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the waste.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base until the pH reaches and is maintained at 7.5 for optimal precipitation, or within the 8-10 range for complete precipitation.
-
Maintain the solution temperature at 50°C and continue stirring for 6 hours to ensure complete precipitation of rhodium hydroxide.
-
Allow the precipitate to settle, then separate the solid rhodium hydroxide from the liquid by filtration or centrifugation.
-
The remaining liquid should be tested for residual rhodium content to ensure it meets local discharge limits before being neutralized and disposed of as hazardous waste.
-
The collected rhodium hydroxide precipitate can be sent to a specialized recycling facility for further purification and recovery of rhodium metal.
2. Reduction to Metallic Rhodium:
Another recovery method involves the chemical reduction of rhodium ions to their metallic state. This can be achieved using various reducing agents.
Experimental Protocol for Reduction with a Reducing Agent (e.g., Hydrazine):
-
Transfer the this compound waste solution to a reaction vessel.
-
Adjust the pH of the solution as required by the specific reducing agent protocol. For hydrazine, the pH is typically adjusted to be in the range of 6-7.
-
Slowly add the reducing agent (e.g., hydrazine hydrate) to the solution while stirring.
-
The reaction may need to be heated to facilitate the reduction process. For instance, with hydrazine, the solution is often boiled.
-
A black precipitate of metallic rhodium (rhodium black) will form.
-
After the reaction is complete, the rhodium black is separated by filtration, washed, and dried.
-
The purified rhodium metal can then be sent for recycling.
3. Final Disposal of Non-Recoverable Waste:
If recovery is not feasible, the this compound waste must be disposed of as hazardous waste. This involves packaging the waste in approved containers and arranging for collection by a licensed hazardous waste disposal company.[1][7] Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][8]
This compound Disposal Workflow
A flowchart illustrating the decision-making process for the proper disposal of this compound waste.
References
- 1. goldrefiningforum.com [goldrefiningforum.com]
- 2. RU2112063C1 - Method for preparing solution of yellow rhodium sulfate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US5156721A - Process for extraction and concentration of rhodium - Google Patents [patents.google.com]
- 5. CN104178641A - Method for recovering rhodium from waste rhodium plating solution - Google Patents [patents.google.com]
- 6. Marmara Journal of Pure and Applied Sciences » Submission » Recovery of Rhodium from Spent Rhodium Plating Solutions [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Personal protective equipment for handling Rhodium(III) sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Rhodium(III) sulfate. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
This compound is a corrosive material that can cause severe skin burns, serious eye damage, and respiratory irritation.[1] Proper personal protective equipment (PPE) and handling protocols are mandatory to minimize risk.
Hazard Summary
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns.[1] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage.[1] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation.[1] |
| Corrosive to Metals | May be corrosive to metals.[1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various tasks.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Chemical safety goggles or safety glasses with side-shields. A full face shield is required when a splash hazard is present. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemically resistant gloves (Nitrile or Neoprene recommended). A lab coat or chemical-resistant apron is required. Full-body protection should be worn where extensive splashing is possible. | Inspect gloves for integrity before each use. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if dust/aerosols are generated. | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher levels, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. |
Glove Selection:
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for safely handling this compound.
Caption: This diagram outlines the essential steps for safely handling this compound, from preparation to disposal.
Experimental Protocol: Standard Operating Procedure for Handling this compound
-
Preparation:
-
Before beginning any work, consult the Safety Data Sheet (SDS) for this compound.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Don the appropriate PPE as specified in the table above.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Handling:
-
All handling of solid this compound that may generate dust, and all work with its solutions, must be conducted in a chemical fume hood.
-
When weighing, use a draft shield or weigh the material in a glove box to prevent dissemination of dust.
-
When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
Accidental Release:
-
In case of a spill, evacuate the area and prevent entry.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Do not allow the material to enter drains or waterways.
-
Disposal Plan
All waste containing this compound is considered hazardous waste.
-
Waste Collection:
-
Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and compatible containers.
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Disposal:
-
Dispose of all waste through your institution's hazardous waste program.
-
Chemical waste generators are responsible for correctly classifying and labeling waste according to local, regional, and national regulations.[2]
-
Contaminated PPE should also be disposed of as hazardous waste.
-
By adhering to these guidelines, researchers and scientists can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
